molecular formula C38H45N5O11 B15564885 Boc-Phe-(Alloc)Lys-PAB-PNP

Boc-Phe-(Alloc)Lys-PAB-PNP

Número de catálogo: B15564885
Peso molecular: 747.8 g/mol
Clave InChI: ZFWAEVQMHYNGJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Boc-Phe-(Alloc)Lys-PAB-PNP is a useful research compound. Its molecular formula is C38H45N5O11 and its molecular weight is 747.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H45N5O11

Peso molecular

747.8 g/mol

Nombre IUPAC

[4-[[1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C38H45N5O11/c1-5-23-51-35(46)40-22-10-9-13-32(33(39)44)42(34(45)31(24-26-11-7-6-8-12-26)41-36(47)54-38(2,3)4)28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H2,39,44)(H,40,46)(H,41,47)

Clave InChI

ZFWAEVQMHYNGJL-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Role of Boc-Phe-(Alloc)Lys-PAB-PNP in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Boc-Phe-(Alloc)Lys-PAB-PNP linker in the development of Antibody-Drug Conjugates (ADCs). As a key component of an ADC, the linker's properties directly influence the stability, efficacy, and safety of the therapeutic. This document details the linker's mechanism of action, provides comparative data on linker performance, and outlines key experimental protocols for its synthesis, conjugation, and characterization.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker is the chemical bridge that connects these two components, and its design is crucial for the overall success of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, and then efficiently release the active drug upon reaching the target cancer cell.

This compound is a cleavable linker system designed for precise payload delivery. It belongs to the category of enzyme-sensitive linkers, which are cleaved by proteases that are highly active within the lysosomes of tumor cells.[]

Core Components and their Functions

The this compound linker is a modular system where each component serves a distinct purpose in the synthesis and function of the ADC.

  • Boc (tert-Butyloxycarbonyl): This is a standard acid-labile protecting group for the N-terminus of the phenylalanine (Phe) amino acid. It prevents unwanted reactions at this site during the synthesis of the linker and its conjugation to the payload.

  • Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence is the core of the linker's cleavage mechanism. It is designed to be recognized and cleaved by lysosomal proteases, such as cathepsin B, which are overexpressed in many tumor types.[] The cleavage of the amide bond between the lysine (Lys) and the p-aminobenzyl (PAB) group initiates the payload release cascade.

  • Alloc (Allyloxycarbonyl): This is a protecting group for the side chain amine of the lysine residue. The Alloc group is orthogonal to the Boc group, meaning it can be removed under different chemical conditions, providing flexibility during the synthesis of more complex ADC constructs.

  • PAB (p-Aminobenzyl alcohol): This unit acts as a self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by proteases, the PAB group undergoes a spontaneous 1,6-elimination reaction, which results in the release of the unmodified cytotoxic drug.[2]

  • PNP (p-Nitrophenyl carbonate): This is an activated carbonate group that serves as the reactive handle for conjugating the linker to the cytotoxic payload. The p-nitrophenol is a good leaving group, facilitating the reaction with a nucleophilic group (typically a hydroxyl or amine) on the drug molecule to form a stable carbamate bond.[3]

Mechanism of Action: From Circulation to Payload Release

The functionality of the this compound linker can be understood as a multi-step process that ensures the targeted delivery and release of the cytotoxic payload.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosomal Trafficking (pH 4.5-5.0) cluster_action Cellular Action ADC_circ Intact ADC in Bloodstream ADC_bound ADC Binds to Tumor Antigen ADC_circ->ADC_bound Targeting Endosome Internalization into Endosome ADC_bound->Endosome Lysosome ADC in Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage of Phe-Lys Linker Lysosome->Cleavage Self_immolation PAB Self-Immolation Cleavage->Self_immolation Payload_release Payload Release Self_immolation->Payload_release Apoptosis Payload Induces Apoptosis Payload_release->Apoptosis

ADC Mechanism of Action
  • Systemic Circulation: The ADC circulates in the bloodstream as an intact entity. The Phe-Lys linker is designed to be stable at the physiological pH of blood (pH 7.4), minimizing premature drug release.[]

  • Tumor Targeting and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, and the ADC-antigen complex is internalized into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in active proteases, including cathepsin B.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes the Phe-Lys dipeptide sequence and cleaves the amide bond between the lysine residue and the PAB spacer.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction in the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

Data Presentation: A Comparative Look at Linker Performance

While specific quantitative data for the this compound linker is not extensively available in public literature, we can infer its expected performance based on data from ADCs utilizing the Phe-Lys cleavable sequence and compare it to other common dipeptide linkers like Val-Cit.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

Linker TypeDipeptide SequenceProjected Half-life in Human Plasma (days)Key Observations
Protease-sensitive Phe-Lys80Exhibits good stability, though potentially less stable than Val-Cit in human plasma.[4]
Protease-sensitive Val-Cit230Considered highly stable in human plasma.[4]
Protease-sensitive Val-AlaHighOften shows improved stability in mouse plasma compared to Val-Cit.
pH-sensitive Hydrazone~2-3Generally less stable in circulation, with a higher risk of premature payload release.

Table 2: Cathepsin B Cleavage Efficiency

Dipeptide SequenceRelative Cleavage Rate by Cathepsin BNotes
Phe-Lys HighSome studies suggest a faster cleavage by purified cathepsin B compared to Val-Cit.
Val-Cit HighThe most commonly used cathepsin B-cleavable dipeptide in clinical ADCs.
Val-Ala ModerateAlso a substrate for cathepsin B, with potentially different kinetics.
Gly-Gly-Phe-Gly HighA tetrapeptide sequence cleaved by multiple lysosomal proteases.

Table 3: Illustrative In Vitro Cytotoxicity of ADCs with Dipeptide Linkers

Target Cell LineAntigenLinker TypePayloadIllustrative IC50
SK-BR-3 (Breast Cancer)HER2Phe-LysMMAELow nM range
NCI-N87 (Gastric Cancer)HER2Val-CitMMAELow nM range
Karpas-299 (Lymphoma)CD30Val-CitMMAESub-nM range
MDA-MB-468 (Breast Cancer)EGFRPhe-LysPBDpM range

Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions. The values presented are for illustrative purposes to indicate the high potency achievable with these linker technologies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis, conjugation, and characterization of ADCs using the this compound linker. The following sections provide illustrative methodologies based on standard practices in the field.

Synthesis of the this compound Linker

The synthesis of the linker is a multi-step process that can be performed using solid-phase peptide synthesis (SPPS) followed by solution-phase modifications.

Synthesis_Workflow Resin Start with a suitable resin (e.g., 2-Chlorotrityl chloride resin) Load_Lys 1. Couple Fmoc-Lys(Alloc)-OH Resin->Load_Lys Fmoc_Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Load_Lys->Fmoc_Deprotection1 Couple_Phe 3. Couple Boc-Phe-OH Fmoc_Deprotection1->Couple_Phe Cleavage 4. Cleave from Resin (e.g., dilute TFA) Couple_Phe->Cleavage Couple_PAB 5. Couple to p-Aminobenzyl Alcohol (Solution Phase) Cleavage->Couple_PAB Activate_PNP 6. Activate with p-Nitrophenyl Chloroformate Couple_PAB->Activate_PNP Final_Product Final Product: This compound Activate_PNP->Final_Product

Illustrative Synthesis Workflow

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Lys(Alloc)-OH

  • Boc-Phe-OH

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage solution: Dilute trifluoroacetic acid (TFA) in DCM

  • p-Aminobenzyl alcohol

  • p-Nitrophenyl chloroformate

  • Purification system: Preparative HPLC

Protocol Outline:

  • Resin Swelling and First Amino Acid Coupling: Swell the 2-chlorotrityl chloride resin in DCM. Couple the first amino acid, Fmoc-Lys(Alloc)-OH, to the resin using DIPEA in DCM.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue by treating the resin with 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple Boc-Phe-OH to the deprotected lysine residue using standard coupling reagents like HBTU/HOBt/DIPEA in DMF.

  • Cleavage from Resin: Cleave the protected dipeptide, Boc-Phe-(Alloc)Lys-OH, from the resin using a mild acidic solution (e.g., 1-2% TFA in DCM).

  • Coupling to PAB Spacer: In solution, couple the carboxylic acid of the dipeptide to the amine of p-aminobenzyl alcohol using a suitable coupling agent.

  • Activation with PNP: React the hydroxyl group of the PAB spacer with p-nitrophenyl chloroformate in the presence of a base to form the activated PNP carbonate.

  • Purification: Purify the final product, this compound, by flash chromatography or preparative HPLC.

Conjugation of Linker to Cytotoxic Payload

Materials:

  • This compound

  • Cytotoxic payload with a nucleophilic handle (e.g., MMAE)

  • Anhydrous DMF or DMSO

  • Base (e.g., DIPEA)

  • Analytical HPLC and LC-MS for reaction monitoring

Protocol Outline:

  • Dissolve the cytotoxic payload in anhydrous DMF or DMSO.

  • Add a slight molar excess of this compound to the payload solution.

  • Add a base, such as DIPEA, to catalyze the reaction.

  • Stir the reaction at room temperature and monitor its progress by analytical HPLC or LC-MS.

  • Once the reaction is complete, the resulting drug-linker conjugate can be purified by preparative HPLC.

Conjugation of Drug-Linker to Antibody

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT) for cysteine-linked conjugation

  • Purified drug-linker construct

  • Co-solvent (e.g., DMSO)

  • Purification system (e.g., size exclusion chromatography or tangential flow filtration)

Protocol Outline:

  • Antibody Reduction (for Cysteine Conjugation): Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP.

  • Drug-Linker Addition: Dissolve the drug-linker construct in a co-solvent like DMSO and add it to the reduced antibody solution.

  • Conjugation Reaction: Allow the reaction to proceed for a specified time at a controlled temperature.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Remove the unreacted drug-linker and other small molecules by purifying the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[5]

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7, with a small percentage of isopropanol)

Protocol Outline:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Run a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Monitor the elution profile at 280 nm. Different drug-loaded species (DAR 0, 2, 4, 6, 8) will elute at different retention times based on their hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of the different species and calculating a weighted average.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, measuring the premature release of the payload.[6]

Materials:

  • Purified ADC

  • Human plasma

  • Incubator at 37°C

  • Method to capture the ADC (e.g., Protein A beads)

  • LC-MS/MS system to quantify the released payload

Protocol Outline:

  • Incubate the ADC in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma-ADC mixture.

  • Process the samples to separate the free payload from the intact ADC (e.g., by protein precipitation or immunocapture).

  • Quantify the amount of free payload at each time point using a validated LC-MS/MS method.

  • Calculate the half-life of the ADC in plasma by plotting the percentage of intact ADC or the amount of released payload over time.

In Vitro Cathepsin B Cleavage Assay

This assay confirms that the linker is susceptible to cleavage by the target protease.[7]

Materials:

  • Purified ADC

  • Recombinant human cathepsin B

  • Assay buffer (e.g., sodium acetate buffer, pH 5.0, with DTT)

  • LC-MS/MS system

Protocol Outline:

  • Incubate the ADC with recombinant human cathepsin B in the assay buffer at 37°C.

  • At various time points, quench the reaction (e.g., by adding a protease inhibitor or by pH shift).

  • Quantify the amount of released payload at each time point by LC-MS/MS.

  • As a control, incubate the ADC in the assay buffer without cathepsin B to assess non-enzymatic degradation.

Conclusion

The this compound linker represents a sophisticated chemical tool for the development of effective and safe Antibody-Drug Conjugates. Its multi-component design allows for controlled synthesis and conjugation, while the protease-sensitive dipeptide and self-immolative spacer ensure targeted payload release within cancer cells. Although less common in clinically approved ADCs compared to the Val-Cit linker, the Phe-Lys sequence offers a viable alternative with distinct stability and cleavage kinetics. A thorough understanding of its properties and the application of robust experimental protocols for its characterization are paramount for the successful development of novel ADC therapeutics.

References

An In-depth Technical Guide to the Structure and Components of Boc-Phe-(Alloc)Lys-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure, components, and function of Boc-Phe-(Alloc)Lys-PAB-PNP, a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines the key chemical moieties, their roles in the overall construct, and the mechanisms governing its application in targeted drug delivery.

Core Structure and Components

This compound is a sophisticated chemical entity designed for the precise delivery and conditional release of therapeutic payloads. Its structure is a deliberate assembly of distinct functional units, each with a specific purpose. The full chemical name is N-α-(tert-Butoxycarbonyl)-L-phenylalanyl-N-ε-(allyloxycarbonyl)-L-lysyl-p-aminobenzyl-p-nitrophenyl carbonate.[] The molecular formula is C38H45N5O11, and the molecular weight is approximately 747.8 g/mol .[2]

The molecule can be deconstructed into the following key components:

  • Dipeptide Core: Phenylalanine (Phe) and Lysine (Lys)

  • Protecting Groups: tert-Butoxycarbonyl (Boc) and Allyloxycarbonyl (Alloc)

  • Self-Immolative Spacer: p-Aminobenzyl Alcohol (PAB)

  • Activating Group: p-Nitrophenyl (PNP) Carbonate

Below is a detailed breakdown of each component's structure and function.

The Dipeptide Core: Phenylalanine-Lysine (Phe-Lys)

The Phe-Lys dipeptide forms the central backbone of the linker and serves as the recognition site for enzymatic cleavage.

  • Phenylalanine (Phe): An essential amino acid with a hydrophobic benzyl side chain.[3][4] In the context of this linker, the aromatic nature of the side chain can contribute to interactions with the active site of proteolytic enzymes.[5]

  • Lysine (Lys): An essential amino acid characterized by a primary amine on its side chain.[6][7][8] This side-chain amine provides a point for modification, in this case, protection with the Alloc group. The Phe-Lys dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[9][10]

Orthogonal Protecting Groups: Boc and Alloc

Protecting groups are essential in the multi-step synthesis of complex molecules like this ADC linker, preventing unwanted side reactions.[11] The use of two different, or "orthogonal," protecting groups allows for their selective removal under distinct chemical conditions.

  • Boc (tert-Butoxycarbonyl): This is a widely used protecting group for the N-terminus of the Phenylalanine residue.[12] It is stable under a variety of conditions but can be readily removed using strong acids, such as trifluoroacetic acid (TFA).[13][14][15]

  • Alloc (Allyloxycarbonyl): The Alloc group protects the ε-amino group of the Lysine side chain.[9] It is stable to the acidic conditions used to remove the Boc group and to the basic conditions used to remove Fmoc groups, another common protecting group in peptide synthesis.[10] The Alloc group is selectively cleaved under mild conditions using a palladium(0) catalyst, such as Pd(PPh3)4.[16]

The Self-Immolative Spacer: p-Aminobenzyl Alcohol (PAB)

The p-aminobenzyl (PAB) moiety is a critical component that links the dipeptide to the cytotoxic drug (via the PNP carbonate in this precursor form). It is a "self-immolative" or "self-eliminating" spacer.[17][18] After the enzymatic cleavage of the amide bond between Lysine and the PAB's amino group, the resulting p-aminobenzyl alcohol derivative is electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This process liberates the attached drug in its unmodified, active form and releases carbon dioxide and a quinone methide intermediate.[17]

The Activating Group: p-Nitrophenyl (PNP) Carbonate

The p-nitrophenyl (PNP) carbonate is an activated ester. In this molecule, it serves as a good leaving group, facilitating the covalent attachment of the linker to a nucleophilic functional group (typically a hydroxyl or an amine) on the cytotoxic payload. This reaction forms a stable carbamate bond between the PAB spacer and the drug molecule.

Physicochemical and Functional Data

While extensive quantitative data for this specific, proprietary linker is not publicly available, the properties of its constituent parts and similar structures are well-documented.

PropertyDescriptionReference
Molecular Formula C38H45N5O11[2]
Molecular Weight 747.8 g/mol [2]
Appearance Typically a white to off-white solid
Solubility Generally soluble in organic solvents like DMSO and DMF
Cleavage Enzyme Cathepsin B and other lysosomal proteases[9][10]
Boc Deprotection Acid-labile (e.g., Trifluoroacetic Acid)[13][14]
Alloc Deprotection Palladium(0) catalysis[16]
Storage Recommended at -20°C for long-term stability

Experimental Protocols

Detailed, step-by-step synthesis protocols for proprietary ADC linkers are typically not published. However, a representative synthetic workflow can be constructed based on standard solid-phase or solution-phase peptide synthesis methodologies.

Representative Synthesis Workflow

The synthesis of this compound would likely proceed through the following key steps:

  • Protection of Amino Acids: Commercially available Boc-Phe-OH and Fmoc-Lys(Alloc)-OH would be used as starting materials.

  • Dipeptide Formation: Boc-Phe-OH is coupled to the α-amino group of Lys(Alloc)-OH using standard peptide coupling reagents (e.g., HBTU, HATU).

  • Purification of the Dipeptide: The resulting Boc-Phe-Lys(Alloc)-OH is purified, typically by chromatography.

  • Coupling to PAB Spacer: The purified dipeptide is then coupled to the amino group of a PAB-PNP precursor.

  • Final Purification: The final product, this compound, is purified to a high degree using methods such as HPLC.

Cathepsin B Cleavage Assay Protocol (Representative)

This protocol describes a general method to assess the enzymatic cleavage of the Phe-Lys bond in a conjugated linker.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • Reconstitute recombinant human Cathepsin B in the assay buffer.

    • Prepare a stock solution of the ADC (with the Boc-Phe-(Alloc)Lys-PAB-Payload) in DMSO and dilute to the final concentration in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the ADC solution.

    • Initiate the reaction by adding the activated Cathepsin B solution.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid or a protease inhibitor cocktail).

  • Analysis:

    • Analyze the samples by reverse-phase HPLC or LC-MS/MS.

    • Quantify the amount of released payload by comparing the peak area to a standard curve of the free drug.

    • Plot the concentration of the released payload against time to determine the cleavage rate.[13]

Visualizations

Molecular Structure Diagram

G Boc Boc Phe Phe Boc->Phe N-terminus protection Lys Lys Phe->Lys Peptide Bond Alloc Alloc Lys->Alloc Side-chain protection PAB PAB Spacer Lys->PAB Amide Bond (Cleavage Site) PNP PNP Carbonate PAB->PNP Linker Activation

Caption: A diagram illustrating the components of this compound.

ADC Mechanism of Action and Linker Cleavage Pathway

G cluster_0 Systemic Circulation cluster_1 Tumor Cell ADC ADC in Circulation (Linker Stable) Internalization 1. ADC binds to Antigen & Internalizes ADC->Internalization Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Cleavage 3. Cathepsin B cleaves Phe-Lys linker Lysosome->Cleavage Release 4. PAB self-immolation releases Payload Cleavage->Release Apoptosis 5. Payload induces Cell Death Release->Apoptosis

Caption: The workflow of an ADC from circulation to payload release within a tumor cell.

Experimental Workflow for ADC Conjugation

G Linker This compound Conjugation1 Step 1: Couple Linker to Payload (Displacement of PNP) Linker->Conjugation1 Drug Payload with -OH or -NH2 group Drug->Conjugation1 LinkerDrug Linker-Payload Conjugate Conjugation1->LinkerDrug Deprotection Step 2: Deprotection of Boc/Alloc (if necessary for Ab coupling) LinkerDrug->Deprotection ActivatedLinkerDrug Activated Linker-Payload Deprotection->ActivatedLinkerDrug Conjugation2 Step 3: Couple to mAb (e.g., via Lysine side chains) ActivatedLinkerDrug->Conjugation2 Antibody Monoclonal Antibody (mAb) Antibody->Conjugation2 ADC Final ADC Conjugation2->ADC Purification Step 4: Purification & Characterization ADC->Purification

Caption: A representative workflow for the conjugation of the linker to a payload and an antibody.

References

The Phe-Lys Linker in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cleavable Phenylalanine-Lysine (Phe-Lys) dipeptide linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within cancer cells. This technical guide provides an in-depth exploration of the Phe-Lys linker, including its mechanism of action, comparative performance data, and detailed experimental protocols for its synthesis, conjugation, and characterization.

Core Concepts of the Phe-Lys Linker

The Phe-Lys linker is an enzyme-cleavable system designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, primarily cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This selective cleavage ensures that the potent cytotoxic drug is released predominantly inside the target cancer cells, thereby minimizing off-target toxicity.[3]

The typical structure of a Phe-Lys linker construct involves the dipeptide itself, a self-immolative spacer such as p-aminobenzyl carbamate (PABC), and a conjugation moiety, often a maleimide group for attachment to the antibody.[4][5]

Mechanism of Action

The mechanism of payload release from a Phe-Lys linker-based ADC follows a well-defined pathway after the ADC is internalized by the target cell.

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis, into an endosome.[6][]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[8][9]

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the Phenylalanine and Lysine residues of the dipeptide linker.[2][10]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[10]

ADC_Mechanism_of_Action ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Tumor_Cell Tumor_Cell ADC->Tumor_Cell 1. Binding to Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Fusion Payload Payload Lysosome->Payload 4. Phe-Lys Cleavage & Payload Release Cell_Death Cell_Death Payload->Cell_Death 5. Cytotoxicity

Figure 1: ADC internalization and payload release pathway.

Quantitative Data and Performance Comparison

The cleavage kinetics and stability of the linker are critical parameters for the efficacy and safety of an ADC. The Phe-Lys linker is known for its rapid cleavage by cathepsin B.

ParameterPhe-Lys LinkerVal-Cit LinkerReference
Cleavage Rate by isolated Cathepsin B ~30-fold faster than Val-CitSlower than Phe-Lys[2][10]
Cleavage Rate in Lysosomal Extracts Similar to Val-CitSimilar to Phe-Lys[2]
Plasma Stability Generally considered stable, but less stable than Val-Cit in some studiesHighly stable in human plasma[11]

Experimental Protocols

Synthesis of Maleimido-caproyl-Phe-Lys(Boc)-PABC-Payload

This protocol outlines the solid-phase synthesis of the Phe-Lys dipeptide, followed by conjugation to the PABC spacer and a payload, and finally functionalization with a maleimide group.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Phe-OH

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • 20% piperidine in DMF

  • p-aminobenzyl alcohol (PABA)

  • Payload with a suitable functional group (e.g., an amine for carbamate linkage)

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

  • Solvents (DMF, DCM, Diethyl ether)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Lys(Boc)-Wang resin in DMF. Remove the Fmoc group with 20% piperidine in DMF.[12][13]

  • Phenylalanine Coupling: Couple Fmoc-Phe-OH to the deprotected lysine on the resin using HBTU/HOBt/DIPEA in DMF.[13]

  • Fmoc Deprotection: Remove the Fmoc group from Phenylalanine with 20% piperidine in DMF.

  • PABC Spacer and Payload Conjugation: React the N-terminus of the dipeptide with an activated PABC-payload conjugate.

  • Maleimide Functionalization: React the free amine of the PABC spacer with MC-NHS to introduce the maleimide group.

  • Cleavage and Purification: Cleave the linker-payload conjugate from the resin using a cleavage cocktail. Precipitate the product in cold diethyl ether and purify by RP-HPLC.[12]

SPPS_Workflow Solid-Phase Synthesis of Phe-Lys Linker-Payload Start Start Resin_Swelling 1. Swell Fmoc-Lys(Boc)-Wang Resin Start->Resin_Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection (Lys) Resin_Swelling->Fmoc_Deprotection_1 Phe_Coupling 3. Couple Fmoc-Phe-OH Fmoc_Deprotection_1->Phe_Coupling Fmoc_Deprotection_2 4. Fmoc Deprotection (Phe) Phe_Coupling->Fmoc_Deprotection_2 PABC_Payload_Conjugation 5. Conjugate PABC-Payload Fmoc_Deprotection_2->PABC_Payload_Conjugation Maleimide_Functionalization 6. Add Maleimide Group PABC_Payload_Conjugation->Maleimide_Functionalization Cleavage 7. Cleave from Resin Maleimide_Functionalization->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification End End Purification->End

Figure 2: Workflow for solid-phase synthesis of the linker-payload.

ADC Conjugation and Characterization

Procedure:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent like DTT or TCEP to generate free thiol groups.

  • Conjugation: React the reduced antibody with the maleimide-functionalized linker-payload. The maleimide group will specifically react with the free thiols to form a stable thioether bond.[14][15]

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and aggregated antibody.

  • Drug-to-Antibody Ratio (DAR) Determination: Determine the average number of drug molecules conjugated per antibody using HIC-UV/Vis or RP-LC-MS.[16][17]

In Vitro Cytotoxicity Assay (MTT Assay)

Procedure:

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.[18][19]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.

  • Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).[19]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Payload-Induced Signaling Pathways

A common payload conjugated via a Phe-Lys linker is Monomethyl Auristatin E (MMAE), a potent microtubule inhibitor. Upon its release, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][12] Recent studies have also implicated the induction of endoplasmic reticulum (ER) stress in MMAE-mediated cell death.

The ER stress response, particularly through the IRE1 pathway, can lead to the activation of c-Jun N-terminal kinase (JNK), which in turn can modulate the activity of Bcl-2 family proteins to promote apoptosis.[18]

MMAE_Signaling_Pathway MMAE-Induced Apoptotic Signaling Pathway MMAE MMAE Microtubule_Disruption Microtubule Disruption MMAE->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest ER_Stress Endoplasmic Reticulum Stress Microtubule_Disruption->ER_Stress Apoptosis Apoptosis G2M_Arrest->Apoptosis IRE1_Activation IRE1 Activation ER_Stress->IRE1_Activation TRAF2_ASK1 TRAF2/ASK1 Complex IRE1_Activation->TRAF2_ASK1 JNK_Activation JNK Activation TRAF2_ASK1->JNK_Activation Bcl2_Modulation Modulation of Bcl-2 Family (e.g., Bim, Bad) JNK_Activation->Bcl2_Modulation Mitochondrial_Pathway Mitochondrial Pathway Activation Bcl2_Modulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Figure 3: Simplified signaling pathway of MMAE-induced apoptosis.

Preclinical Evaluation Workflow

A systematic workflow is essential for the preclinical development of an ADC utilizing a Phe-Lys linker.

ADC_Preclinical_Workflow Preclinical Development Workflow for a Phe-Lys ADC cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synthesis 1. Phe-Lys Linker-Payload Synthesis ADC_Conjugation 2. Antibody Conjugation Linker_Synthesis->ADC_Conjugation Purification_Characterization 3. Purification & Characterization (DAR) ADC_Conjugation->Purification_Characterization Cytotoxicity_Assay 4. In Vitro Cytotoxicity (IC50) Purification_Characterization->Cytotoxicity_Assay Stability_Assay 5. Plasma Stability Assay Cytotoxicity_Assay->Stability_Assay Cleavage_Assay 6. Cathepsin B Cleavage Assay Stability_Assay->Cleavage_Assay Xenograft_Model 7. Xenograft Tumor Model Efficacy Cleavage_Assay->Xenograft_Model PK_PD_Studies 8. Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD_Studies Toxicology 9. Toxicology Studies PK_PD_Studies->Toxicology

References

The Strategic Application of Boc and Alloc Protecting Groups in Peptide Linker Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, peptide linkers play a pivotal role in connecting functional moieties, such as in Antibody-Drug Conjugates (ADCs), to create highly specific and effective therapeutic agents.[1] The synthesis of these linkers demands a robust and precise chemical strategy, heavily reliant on the use of orthogonal protecting groups to mask reactive functionalities. This guide provides a comprehensive technical overview of two indispensable amine-protecting groups, tert-Butoxycarbonyl (Boc) and Allyloxycarbonyl (Alloc), in the context of peptide linker synthesis. We will delve into their chemical properties, orthogonal relationship, and provide detailed experimental protocols and comparative data to inform strategic decisions in the laboratory.

Core Principles: Understanding Boc and Alloc Protection

The success of complex peptide linker synthesis hinges on the principle of orthogonality, which allows for the selective removal of one protecting group without affecting others.[2] The Boc and Alloc groups form an excellent orthogonal pair, as their deprotection chemistries are fundamentally different.

The Boc Group: As an acid-labile protecting group, the tert-butoxycarbonyl (Boc) group is a cornerstone of peptide chemistry.[3] It is readily introduced to an amine functionality and is stable under a wide range of conditions, except for strong acids. Deprotection is typically achieved with trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4]

The Alloc Group: The allyloxycarbonyl (Alloc) group, in contrast, is stable to both acidic and basic conditions commonly used in peptide synthesis.[5] Its removal is achieved under mild, neutral conditions through palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.[6] This unique deprotection mechanism makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group, providing a third dimension of orthogonality crucial for complex synthetic strategies.[7]

Comparative Analysis of Boc and Alloc Protecting Groups

The choice between Boc and Alloc, or their combined use, depends on the specific synthetic strategy for the peptide linker. The following table summarizes key quantitative and qualitative parameters to facilitate this decision-making process.

Parametertert-Butoxycarbonyl (Boc)Allyloxycarbonyl (Alloc)
Deprotection Reagents Trifluoroacetic acid (TFA) (25-50% in DCM), HCl in dioxane[4][8]Pd(PPh₃)₄ (catalytic), Scavenger (e.g., phenylsilane, dimethylamine-borane complex)[5][6][9]
Deprotection Conditions Strong AcidicMild, Neutral, Palladium(0)-catalyzed[5]
Typical Deprotection Time 15 - 30 minutes[8]20 - 40 minutes (often repeated)[5]
Orthogonality Orthogonal to Alloc and Fmoc[10]Orthogonal to Boc and Fmoc[5]
Common Side Reactions Alkylation of sensitive residues (Trp, Met, Cys) by tert-butyl cation, Aspartimide formation, Pyroglutamate formation[4][11]Allylation of the deprotected amine (can be suppressed with appropriate scavengers), Palladium contamination of the final product[12][13]
Scavengers Required Yes (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTE) to trap tert-butyl cations)[4][8]Yes (e.g., phenylsilane, morpholine, amine-borane complexes to trap the allyl group)[6][9]
Monitoring Kaiser test (for primary amines), Chloranil test (for secondary amines)Kaiser test (for primary amines), Chloranil test (for secondary amines)
Cost Consideration Reagents are generally less expensive.Palladium catalyst can be expensive.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the protection and deprotection of amines using Boc and Alloc groups in the context of peptide linker synthesis. These can be adapted for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Protocol 1: Boc-Protection of an Amine

This protocol describes a general procedure for the N-Boc protection of a primary or secondary amine.

Materials:

  • Amine-containing substrate (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane/Water)

  • Base (e.g., Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)) (optional, for amine salts)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine substrate in the chosen solvent. If the amine is a salt, add an equimolar amount of base and stir for 10-15 minutes.

  • Add Boc₂O (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If necessary, perform an aqueous workup by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with a mild acid (e.g., 1M HCl) if a base was used, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected product.

  • Purify by column chromatography if required.

Protocol 2: Alloc-Protection of an Amine

This protocol outlines a general procedure for the N-Alloc protection of a primary or secondary amine.

Materials:

  • Amine-containing substrate (1.0 mmol)

  • Allyl chloroformate (Alloc-Cl) (1.1 mmol)

  • Base (e.g., Sodium Bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Solvent (e.g., Tetrahydrofuran (THF)/Water mixture or Dichloromethane (DCM))

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine substrate in the chosen solvent system.

  • Add the base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Alloc-Cl (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. If a THF/water mixture was used, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Boc-Deprotection

This protocol describes the removal of the Boc group under acidic conditions.

Materials:

  • Boc-protected substrate

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavengers (e.g., 2.5% Triisopropylsilane (TIS) and 2.5% Water)

  • DCM for washing

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base for neutralization

  • Standard laboratory glassware or solid-phase synthesis vessel

Procedure for Solid-Phase Synthesis:

  • Swell the resin-bound Boc-protected peptide linker in DCM.

  • Drain the solvent and add the deprotection solution containing scavengers.

  • Agitate the resin for 20-30 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with DCM.

  • Neutralize the resulting trifluoroacetate salt by washing with a solution of 5-10% DIPEA in DCM.

  • Wash the resin again with DCM to remove excess base.

  • Confirm the presence of the free amine using a qualitative test such as the Kaiser test.

Procedure for Solution-Phase Synthesis:

  • Dissolve the Boc-protected compound in DCM.

  • Add the TFA deprotection solution and stir at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene or DCM to remove residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving in a suitable solvent and adding a base.

Protocol 4: Alloc-Deprotection on Solid Support

This protocol details the removal of the Alloc group from a resin-bound peptide linker using a palladium catalyst.

Materials:

  • Alloc-protected peptide-resin

  • Anhydrous and deoxygenated Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.2 equivalents)

  • Phenylsilane (PhSiH₃) (20-40 equivalents) or dimethylamine-borane complex (40 equivalents)[9]

  • Solid-phase synthesis vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Swell the Alloc-protected peptide-resin in anhydrous, deoxygenated DCM under an inert atmosphere.

  • Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and the scavenger in DCM.

  • Drain the solvent from the resin and add the deprotection solution.

  • Agitate the mixture at room temperature for 30-40 minutes. It is often recommended to repeat the deprotection step to ensure complete removal.

  • Drain the deprotection solution and wash the resin extensively with DCM.

  • To remove residual palladium, wash the resin with a solution of a palladium scavenger such as sodium N,N-diethyldithiocarbamate in DMF.[5]

  • Wash the resin thoroughly with DCM and then with the solvent for the next synthetic step.

  • Confirm the presence of the free amine using a qualitative test.

Visualizing Synthetic Strategies with Graphviz

Diagrams generated using Graphviz can effectively illustrate the logical flow of synthetic pathways and decision-making processes in peptide linker synthesis.

Orthogonal Deprotection Strategy

Orthogonal_Deprotection Start Fully Protected Peptide Linker (e.g., N-term-Boc, Lys(Alloc)) Boc_Deprotection Boc Deprotection Start->Boc_Deprotection TFA / DCM Alloc_Deprotection Alloc Deprotection Start->Alloc_Deprotection Pd(PPh₃)₄ / Scavenger N_term_free N-terminus Free Amine Boc_Deprotection->N_term_free Side_chain_free Lysine Side-chain Free Amine Alloc_Deprotection->Side_chain_free Elongation Peptide Chain Elongation N_term_free->Elongation Modification Side-chain Modification (e.g., drug conjugation) Side_chain_free->Modification

Caption: Orthogonal deprotection of Boc and Alloc groups.

Experimental Workflow for Solid-Phase Peptide Linker Synthesis

SPPS_Workflow cluster_cycle Synthetic Cycle Deprotection 1. Nα-Boc Deprotection TFA, DCM Wash1 2. Washing (DCM, DIPEA, DCM) Deprotection->Wash1 Repeat n times Coupling 3. Amino Acid Coupling Activated AA, Coupling Reagents Wash1->Coupling Repeat n times Wash2 4. Washing (DCM, DMF) Coupling->Wash2 Repeat n times Wash2->Deprotection Repeat n times Side_chain_deprotection Side-chain Deprotection (e.g., Alloc removal) Wash2->Side_chain_deprotection Start Resin Preparation Start->Deprotection Modification On-resin Modification Side_chain_deprotection->Modification Cleavage Final Cleavage from Resin Modification->Cleavage Purification Purification and Analysis Cleavage->Purification

Caption: SPPS workflow for peptide linker synthesis.

Decision Tree for Protecting Group Selection

Decision_Tree q1 Is site-specific side-chain modification required? q2 Is the final product sensitive to strong acid? q1->q2 No use_alloc Use Alloc for side-chain protection q1->use_alloc Yes consider_fmoc Consider Fmoc/tBu strategy q2->consider_fmoc Yes use_boc_strategy Standard Boc/Bzl strategy is suitable q2->use_boc_strategy No use_boc_n Use Boc for Nα-protection use_alloc->use_boc_n

Caption: Selecting a protecting group strategy.

Conclusion

The strategic employment of Boc and Alloc protecting groups is fundamental to the successful synthesis of complex peptide linkers. Their orthogonal nature provides the synthetic chemist with a high degree of control over the assembly and modification of these critical components of modern therapeutics. While Boc chemistry offers a robust and cost-effective approach for linear synthesis, the inclusion of the Alloc group opens up possibilities for intricate molecular architectures, such as branched and cyclic structures, and for the site-specific conjugation of payloads. A thorough understanding of their respective chemistries, potential side reactions, and optimized protocols, as outlined in this guide, is essential for researchers and drug development professionals aiming to innovate in the field of bioconjugation and targeted therapies.

References

An In-depth Technical Guide to Enzyme-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the safety and efficacy of an ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload liberation at the tumor site. Enzyme-cleavable linkers have emerged as a highly effective strategy, capitalizing on the unique enzymatic milieu of the tumor microenvironment and intracellular compartments to trigger drug release.

This technical guide provides a comprehensive overview of the core principles, types, and evaluation methodologies for enzyme-cleavable linkers in ADCs. It is designed to serve as a resource for researchers and drug development professionals in the field of oncology and bioconjugation.

Types of Enzyme-Cleavable Linkers and Their Mechanisms

Enzyme-cleavable linkers are designed to be substrates for enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells. The primary classes of these linkers are based on peptide and glycosidic bonds.

Protease-Cleavable Linkers

Protease-cleavable linkers, primarily dipeptides, are the most clinically advanced class of enzyme-cleavable linkers.[1] They are designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in cancer cells.[1][2]

  • Valine-Citrulline (Val-Cit): The Val-Cit dipeptide is the most widely used protease-cleavable linker in approved and clinical-stage ADCs.[3][4] It is highly susceptible to cleavage by Cathepsin B, a cysteine protease abundant in lysosomes.[5] The cleavage occurs at the C-terminus of the citrulline residue, initiating the release of the payload, often through a self-immolative spacer like para-aminobenzyl carbamate (PABC).[5] While designed for Cathepsin B, studies have shown that other cathepsins (L, S, and F) can also cleave the Val-Cit linker, providing a degree of redundancy.[5]

  • Valine-Alanine (Val-Ala): The Val-Ala linker is another well-established dipeptide linker with similar stability and cleavage characteristics to Val-Cit.[3] It has been shown to have lower hydrophobicity compared to Val-Cit, which can be advantageous in reducing aggregation, especially with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs).[3]

  • Phenylalanine-Lysine (Phe-Lys): The Phe-Lys dipeptide is also a substrate for lysosomal proteases and has been utilized in ADC development.[1]

The general mechanism for protease-cleavable linkers involves the ADC binding to the target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome. The acidic environment of the lysosome activates proteases like Cathepsin B, which then cleave the dipeptide linker, triggering the release of the cytotoxic payload.

Glycosidase-Cleavable Linkers

Glycosidase-cleavable linkers utilize a glycosidic bond that is susceptible to hydrolysis by specific glycosidases present in the lysosome. These linkers offer the advantage of high hydrophilicity, which can improve the solubility and reduce aggregation of ADCs.[6]

  • β-Glucuronide Linkers: These linkers incorporate a β-glucuronic acid moiety that is cleaved by β-glucuronidase, an enzyme abundant in lysosomes and also found in the necrotic regions of some tumors.[6][7] ADCs with β-glucuronide linkers have demonstrated high plasma stability and potent antitumor activity.[6] The cleavage of the glycosidic bond typically initiates a self-immolative cascade to release the payload.[8]

  • β-Galactosidase-Cleavable Linkers: Similar to β-glucuronide linkers, these utilize a β-galactose moiety that is cleaved by β-galactosidase, another lysosomal enzyme overexpressed in certain tumors.[9] This strategy has also shown promise in preclinical studies.

Novel Enzyme-Cleavable Linkers

Research into novel enzyme-cleavable linkers aims to further enhance tumor selectivity and overcome limitations of existing technologies.

  • Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, a family of enzymes that are overexpressed in some cancers.[9] They have shown excellent plasma stability and potent cytotoxicity in preclinical models.[9]

  • Dual-Enzyme Cleavable Linkers: To improve specificity, linkers that require the sequential action of two different enzymes for payload release are being developed. One such example is the 3-O-sulfo-β-galactose linker, which is first cleaved by arylsulfatase A (ARSA) and then by β-galactosidase.[10][11] This dual-trigger mechanism can potentially minimize off-target activation.[10]

Quantitative Data on Linker Performance

The selection of an appropriate linker is a critical aspect of ADC design, and quantitative data on their performance is essential for making informed decisions. The following tables summarize key performance metrics for various enzyme-cleavable linkers.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Enzyme-Cleavable Linkers

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference
Valine-Citrulline (Val-Cit)MMAEHER2+ (SK-BR-3)10-50[12]
Valine-Alanine (Val-Ala)MMAEHER2+Comparable to Val-Cit[13]
β-Galactosidase-cleavableMMAEHER2+8.8 pmol/L[9]
Sulfatase-cleavableMMAEHER2+61 pmol/L[13]

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. This table provides a general comparison based on available data.

Table 2: Comparative Plasma Stability of Enzyme-Cleavable Linkers

Linker TypeSpeciesHalf-life (t1/2)Reference
Valine-Citrulline (Val-Cit)Human> 230 days[13]
Valine-Citrulline (Val-Cit)MouseUnstable (cleaved by Ces1c)[14]
Valine-Alanine (Val-Ala)HumanStable[13]
Valine-Alanine (Val-Ala)MouseMore stable than Val-Cit[9]
β-GlucuronideRat81 days (extrapolated)[15]
Sulfatase-cleavableMouse> 7 days[9]

Note: Plasma stability can vary significantly between species due to differences in plasma enzymes.

Mandatory Visualizations

Signaling Pathway of ADC Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Enzymatic Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate with an enzyme-cleavable linker.

Experimental Workflow for Linker Evaluation

Linker_Evaluation_Workflow start Start: Linker Design & Synthesis conjugation Antibody-Payload Conjugation start->conjugation characterization ADC Characterization (DAR, Aggregation) conjugation->characterization stability In Vitro Plasma Stability Assay characterization->stability cleavage Enzymatic Cleavage Assay characterization->cleavage cytotoxicity In Vitro Cytotoxicity Assay characterization->cytotoxicity in_vivo In Vivo Efficacy & Toxicity Studies stability->in_vivo cleavage->in_vivo cytotoxicity->in_vivo end Lead Candidate Selection in_vivo->end

Caption: A typical experimental workflow for the preclinical evaluation of ADC linkers.

Mechanism of a Dual-Enzyme Cleavable Linker

Dual_Enzyme_Cleavage linker 3-O-sulfo-β-galactose Linker Antibody Payload intermediate β-galactosyl Intermediate Antibody Payload linker->intermediate 1. Arylsulfatase A (ARSA) Cleavage released Released Payload intermediate->released 2. β-Galactosidase Cleavage

Caption: Sequential cleavage mechanism of the 3-O-sulfo-β-galactose dual-enzyme cleavable linker.[10][11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 1,000-10,000 cells/well in 100 µL of complete medium.[16][17] The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. A typical concentration range for ADCs is 0.1 to 1000 ng/mL.

    • Remove the medium from the wells and add 100 µL of the serially diluted compounds. Include wells with medium only as a negative control.

    • Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[16][17]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[16]

    • Incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vitro Plasma Stability Assay (LC-MS Method)

This protocol describes a method to assess the stability of an ADC in plasma by quantifying the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[18]

Objective: To determine the half-life of an ADC in plasma from different species (e.g., human, mouse).

Materials:

  • ADC of interest

  • Plasma (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Affinity capture beads (e.g., Protein A or anti-human IgG)

  • Reducing agent (e.g., DTT)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Incubation:

    • Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

    • Immediately freeze the collected samples at -80°C to stop any further degradation.

  • ADC Capture:

    • Thaw the plasma samples.

    • Add affinity capture beads to each sample and incubate to capture the ADC.

    • Wash the beads with PBS to remove unbound plasma proteins.

  • Sample Preparation for LC-MS:

    • Elute the ADC from the beads.

    • Reduce the ADC by adding a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • LC-MS Analysis:

    • Inject the reduced sample onto a reverse-phase LC column.

    • Separate the light and heavy chains using a suitable gradient.

    • Analyze the eluent by MS to obtain the mass spectra of the light and heavy chains.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the relative abundance of unconjugated and conjugated light and heavy chains at each time point.

    • Calculate the average DAR at each time point.

    • Plot the average DAR against time and fit the data to a one-phase decay model to determine the half-life of the ADC in plasma.

Conclusion

Enzyme-cleavable linkers are a cornerstone of modern ADC design, enabling targeted drug delivery and potent antitumor activity. The choice of linker is a critical determinant of an ADC's therapeutic index, and a thorough understanding of their mechanisms, performance characteristics, and evaluation methodologies is paramount for the successful development of these complex therapeutics. This guide provides a foundational understanding of these key aspects, offering a resource for researchers dedicated to advancing the field of antibody-drug conjugates. As our understanding of tumor biology and enzymology deepens, the innovation in enzyme-cleavable linker technology will undoubtedly continue to drive the development of safer and more effective cancer therapies.

References

In-Depth Technical Guide to the Boc-Phe-(Alloc)Lys-PAB-PNP Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and characteristics of the Boc-Phe-(Alloc)Lys-PAB-PNP linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This document details the linker's chemical properties, mechanism of action, and relevant experimental protocols to support its application in therapeutic research.

Core Properties and Characteristics

The this compound linker is a sophisticated, multi-functional molecule designed for the targeted delivery of cytotoxic payloads to cancer cells. Its structure incorporates several key elements that ensure stability in circulation and specific release of the active drug within the target cell.

PropertyValueSource(s)
Chemical Name L-Lysinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-[(2-propen-1-yloxy)carbonyl]-[1]
Molecular Formula C38H45N5O11[2]
Molecular Weight 747.8 g/mol [2]
Appearance Solid Powder[]
Purity (Typical) ≥95%[]
Storage Conditions -20°C[4]

Key Structural Components and Their Functions

The functionality of the this compound linker is derived from its distinct modular components:

  • Boc (tert-Butyloxycarbonyl) Group: An acid-labile protecting group for the N-terminus of the phenylalanine residue. This allows for selective deprotection during the synthesis of the linker-payload conjugate.

  • Phe-Lys (Phenylalanine-Lysine) Dipeptide: This dipeptide sequence serves as the recognition site for lysosomal proteases, primarily Cathepsin B, which are overexpressed in the tumor microenvironment.[] This enzymatic cleavage is the primary mechanism for targeted drug release.

  • Alloc (Allyloxycarbonyl) Group: An orthogonal protecting group for the lysine side chain, which is stable to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. It is selectively removed using a palladium catalyst.[6]

  • PAB (p-aminobenzyl) Spacer: A self-immolative spacer that, following the enzymatic cleavage of the Phe-Lys dipeptide, undergoes a 1,6-elimination reaction.[7][8] This spontaneous electronic cascade ensures the release of the conjugated payload in its active form.[9]

  • PNP (p-nitrophenyl) Carbonate: An activated carbonate that serves as a reactive handle for the conjugation of the linker to an amine-containing cytotoxic payload.

Below is a diagram illustrating the chemical structure of the this compound linker.

Caption: Chemical structure of the this compound linker.

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of the this compound linker enables a multi-step process for the targeted release of a cytotoxic payload.

  • ADC Internalization: An ADC utilizing this linker binds to a specific antigen on the surface of a cancer cell and is internalized via endocytosis.

  • Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Phe-Lys dipeptide bond.

  • Self-Immolation: The cleavage of the dipeptide exposes a free amine on the PAB spacer, initiating a spontaneous 1,6-elimination reaction.

  • Payload Release: The self-immolation of the PAB spacer results in the release of the unmodified, active cytotoxic drug inside the cancer cell, leading to cell death.

The following diagram illustrates the enzymatic cleavage and self-immolation cascade.

Cleavage_Mechanism ADC Antibody-Linker-Drug Conjugate Internalized_ADC Internalized ADC in Endosome ADC->Internalized_ADC Endocytosis Lysosome ADC in Lysosome Internalized_ADC->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Phe-Lys Lysosome->Cleavage Self_Immolation 1,6-Self-Immolation of PAB Spacer Cleavage->Self_Immolation Released_Drug Active Drug Released Self_Immolation->Released_Drug

Caption: ADC internalization and payload release pathway.[10]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the complete synthesis of this compound is proprietary to manufacturers, a general synthetic strategy can be outlined based on the synthesis of similar dipeptide linkers.[11][12] The process involves the sequential coupling of the protected amino acids and the PAB spacer, followed by activation with PNP-chloroformate.

A representative workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: PNP Activation Boc_Phe Boc-Phe-OH Dipeptide Boc-Phe-Lys(Alloc)-PAB-OH Boc_Phe->Dipeptide H_Lys_Alloc_PAB H-Lys(Alloc)-PAB-OH H_Lys_Alloc_PAB->Dipeptide Final_Product This compound Dipeptide->Final_Product PNP_Chloroformate p-nitrophenyl chloroformate PNP_Chloroformate->Final_Product

Caption: General synthetic workflow for the linker.

Conjugation to an Amine-Containing Payload

The PNP-activated carbonate of the linker readily reacts with primary or secondary amines on a cytotoxic payload to form a stable carbamate linkage.

Protocol:

  • Dissolve the this compound linker and the amine-containing payload in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the linker-payload conjugate can be purified using standard chromatographic techniques.

Deprotection of the Alloc Group

The Alloc group can be removed under mild conditions using a palladium catalyst, leaving the Boc group intact for further modifications if necessary.[6][13]

Protocol:

  • Dissolve the Alloc-protected compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a palladium(0) catalyst, such as Pd(PPh₃)₄, and an allyl scavenger, such as dimedone or morpholine.

  • Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, the catalyst and byproducts are removed by filtration and the deprotected compound is isolated.

Microwave-assisted deprotection methods have also been developed to accelerate this process.[14]

In Vitro Cathepsin B Cleavage Assay

To evaluate the enzymatic lability of the linker, an in vitro cleavage assay using purified Cathepsin B or lysosomal extracts can be performed.[10]

Protocol:

  • Prepare a stock solution of the linker-payload conjugate in a suitable buffer (e.g., sodium acetate buffer, pH 5.0) containing a reducing agent such as dithiothreitol (DTT) to activate the enzyme.

  • Initiate the reaction by adding a solution of activated human Cathepsin B.

  • Incubate the reaction mixture at 37°C.

  • At various time points, quench aliquots of the reaction with a suitable stopping solution (e.g., an organic solvent or a strong acid).

  • Analyze the samples by HPLC or mass spectrometry to quantify the amount of released payload over time.

A fluorogenic substrate cleavage assay can also be employed for high-throughput screening of linker cleavage.[10]

The following diagram outlines the workflow for a typical in vitro cleavage assay.

Cleavage_Assay_Workflow Start Prepare Linker-Payload Solution in Assay Buffer Add_Enzyme Add Activated Cathepsin B Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Time_Points Take Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze by HPLC/MS Quench->Analyze Results Determine Cleavage Rate Analyze->Results

Caption: Experimental workflow for an in vitro ADC cleavage assay.[10]

Conclusion

The this compound linker is a highly versatile and effective tool in the design of antibody-drug conjugates. Its modular design, incorporating orthogonal protecting groups, a protease-cleavable dipeptide, a self-immolative spacer, and an activated carbonate for payload conjugation, provides a robust platform for the development of targeted cancer therapies. The detailed understanding of its properties and the availability of established experimental protocols facilitate its application in preclinical and clinical research, ultimately contributing to the advancement of next-generation ADCs.

References

Cathepsin B-Mediated Cleavage of Phe-Lys Dipeptide Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the enzymatic cleavage of Phenylalanine-Lysine (Phe-Lys) dipeptide linkers by Cathepsin B. This guide covers the fundamental mechanism, quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[1][2][3] In pathological conditions such as cancer, its expression and activity are often upregulated, making it a key target for therapeutic strategies.[1][4] One such strategy is the design of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody via a linker that is selectively cleaved in the tumor microenvironment.[][6] The Phe-Lys dipeptide has been explored as a substrate for Cathepsin B in these cleavable linkers, designed to be stable in systemic circulation and efficiently processed within the lysosome to release the active drug payload.[7]

Mechanism of Cleavage

Cathepsin B functions as both an endopeptidase and an exopeptidase, with its exopeptidase activity involving the cleavage of dipeptides from the C-terminus of polypeptide chains.[3] The cleavage of a Phe-Lys linker is a hydrolytic reaction targeting the peptide bond. For effective drug release from an ADC, a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), is often incorporated.[7][8] Once Cathepsin B cleaves the dipeptide, the PABC spacer spontaneously decomposes, liberating the unmodified cytotoxic drug.[7] While Cathepsin B is a primary enzyme responsible for this cleavage, other lysosomal proteases like Cathepsin L and S may also contribute to the processing of such linkers.[8][9][10]

Quantitative Data

The efficiency of Cathepsin B-mediated cleavage can be quantified by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Km ratio.

While specific kinetic data for a wide range of Phe-Lys-containing substrates is not extensively available in the public domain, studies comparing different dipeptide linkers provide valuable insights.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerModel SubstrateRelative Cleavage RateReference
Phe-LysZ-Phe-Lys-PABC-DOX~30-fold faster than Val-Cit[7]
Val-CitZ-Val-Cit-PABC-DOXBaseline[7]
Phe-GlyNot specifiedGood substrate[7]
Val-Ala-GlyNot specifiedGood substrate[7]

Z: Benzyloxycarbonyl; PABC: p-aminobenzyloxycarbonyl; DOX: Doxorubicin

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Various Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit16.5 ± 1.210.2 ± 0.36.2 x 10⁵[2]
Phe-Lys-PABC-Fluorophore7800 ± 41039.05.0 x 10³[2]
GPLG-PABC-Fluorophore9100 ± 45045.55.0 x 10³[2]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay using a Fluorogenic Substrate

This protocol describes a common method for measuring the enzymatic activity of Cathepsin B using a fluorogenic substrate.

1. Materials and Reagents:

  • Recombinant Human Cathepsin B

  • Fluorogenic Substrate (e.g., Z-Phe-Lys-AMC, Z-Arg-Arg-AMC)

  • Assay Buffer: 25 mM MES, pH 5.0[1]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[1]

  • 96-well black microplate

  • Fluorescence microplate reader

  • Cathepsin B inhibitor (e.g., CA-074) for negative control

2. Procedure:

  • Enzyme Activation: Prepare a working solution of recombinant Cathepsin B in the activation buffer and incubate at room temperature for 15 minutes.[1]

  • Plate Preparation: Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate. Include wells with assay buffer only (substrate blank) and wells with activated enzyme plus a Cathepsin B inhibitor (negative control).

  • Substrate Preparation: Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Reaction Initiation: Add 50 µL of the substrate working solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 348/440 nm for AMC).

  • Data Analysis:

    • Subtract the fluorescence readings of the substrate blank from all other readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Compare the reaction rates between the enzyme-containing wells and the negative control to confirm specific cleavage.

In Vitro Cleavage Assay of a Phe-Lys-Linker-Drug Conjugate with HPLC Analysis

This protocol is designed to quantify the release of a drug from a Phe-Lys linker conjugate.

1. Materials and Reagents:

  • Phe-Lys-Linker-Drug Conjugate

  • Human Liver Cathepsin B[11]

  • Activation Buffer: 30 mM DTT, 15 mM EDTA in water[11]

  • Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0[11]

  • Quenching Solution (e.g., acetonitrile with 0.1% formic acid)

  • HPLC system with a suitable column (e.g., C18) and detector

2. Procedure:

  • Enzyme Activation: Add Cathepsin B stock solution to the activation buffer and incubate for 15 minutes at room temperature.[11]

  • Reaction Setup: Dilute the activated enzyme solution in pre-warmed (37°C) assay buffer.

  • Reaction Initiation: Add the Phe-Lys-linker-drug conjugate (dissolved in a suitable solvent like methanol or DMSO) to the enzyme solution to a final desired concentration (e.g., 46 µM).[11] Also, prepare a control reaction without the enzyme to assess the stability of the conjugate in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the intact conjugate, the cleaved linker components, and the released drug.[11]

  • Data Analysis:

    • Identify the peaks corresponding to the intact conjugate and the released drug based on their retention times (compared to standards).

    • Quantify the peak areas to determine the concentration of the released drug at each time point.

    • Calculate the percentage of drug release over time.

Visualizations

Signaling Pathway: ADC Internalization and Cleavage

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome (pH 4.5-5.0) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization CathepsinB Cathepsin B ADC_Internalized->CathepsinB 3. Lysosomal Trafficking Drug Released Cytotoxic Drug CathepsinB->Drug 4. Phe-Lys Linker Cleavage Cell Death Cell Death Drug->Cell Death 5. Cytotoxicity

Caption: Workflow of ADC internalization, lysosomal trafficking, and Cathepsin B-mediated drug release.

Experimental Workflow: In Vitro Cleavage Assay

Cleavage_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Buffers and Reagent Solutions Enzyme_Activation Activate Cathepsin B (with DTT) Reagents->Enzyme_Activation Reaction_Setup Combine Activated Enzyme and Substrate Enzyme_Activation->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Points Take Aliquots at Specific Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench HPLC HPLC Analysis Quench->HPLC Data_Analysis Quantify Released Drug and Calculate % Release HPLC->Data_Analysis

References

Methodological & Application

Application Notes: Conjugating Payloads to Boc-Phe-(Alloc)Lys-PAB-PNP Linker for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the conjugation of a payload molecule to the cleavable linker, Boc-Phe-(Alloc)Lys-PAB-PNP. This linker system is integral to the construction of Antibody-Drug Conjugates (ADCs), a powerful class of therapeutics that selectively deliver potent cytotoxic agents to cancer cells.

The this compound linker features several key components that contribute to its functionality. The dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage ensures the targeted release of the payload within the cancer cell. The p-aminobenzyl (PAB) group acts as a self-immolative spacer. Following the enzymatic cleavage of the dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified, active payload. The tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups are protecting groups for the N-terminus of phenylalanine and the side chain of lysine, respectively, which can be removed in subsequent steps if further modification is required.

The conjugation of the payload to this linker is facilitated by the highly reactive p-nitrophenyl (PNP) carbonate group. This activated carbonate readily reacts with nucleophilic functional groups on the payload, most commonly a primary or secondary amine, to form a stable carbamate bond. This reaction proceeds under mild conditions, making it suitable for a wide range of sensitive payload molecules.

Principle of Conjugation

The core of the protocol involves a nucleophilic acyl substitution reaction. The amine group of the payload molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PNP carbonate on the linker. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable carbamate linkage and releases p-nitrophenolate as a leaving group. The reaction is typically carried out in an anhydrous polar aprotic solvent and may be facilitated by the addition of a non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity.

Experimental Protocol

This protocol describes a general method for the conjugation of an amine-containing payload to this compound. The specific conditions, such as reaction time and purification parameters, may require optimization depending on the specific payload used.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%VariousStore at -20°C, protected from moisture.
Amine-containing PayloadHigh PurityN/AEnsure payload is free of interfering functional groups.
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-AldrichUse from a sealed bottle or freshly dried.
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-AldrichUse freshly distilled.
Dichloromethane (DCM)HPLC GradeFisher ScientificFor workup.
Diethyl EtherAnhydrousSigma-AldrichFor precipitation.
Acetonitrile (ACN)HPLC GradeFisher ScientificFor HPLC purification.
WaterHPLC GradeFisher ScientificFor HPLC purification.
Trifluoroacetic Acid (TFA)HPLC GradeSigma-AldrichFor HPLC purification.
C18 Reverse-Phase Silica GelN/AWaters, etc.For preparative HPLC.
Procedure
  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the PNP-activated linker.

    • Perform all reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • In a flame-dried round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF).

    • In a separate vial, dissolve the amine-containing payload (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DMF.

    • To the payload solution, add N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents).

  • Conjugation Reaction:

    • Slowly add the payload/DIPEA solution to the stirred solution of the linker at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the reaction mixture with dichloromethane (DCM) and wash with a mild aqueous acid (e.g., 0.1 N HCl) to remove excess DIPEA, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by precipitating from a minimal amount of DCM into cold diethyl ether, followed by filtration.

    • For high purity, the crude product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization:

    • Collect the fractions containing the pure product and lyophilize to obtain the final payload-linker conjugate as a white solid.

    • Confirm the identity and purity of the product by LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary (Expected)

The following table provides an example of the expected quantitative data for a typical conjugation reaction. Actual results may vary depending on the payload.

ParameterExpected ValueMethod of Analysis
Reaction Yield60-85%Gravimetric analysis after purification
Purity>95%RP-HPLC with UV detection (e.g., at 254 nm)
Molecular Weight[Calculated M+H]⁺Mass Spectrometry (ESI-MS)

Visualizations

Conjugation Workflow

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Linker This compound Reaction Dissolve in DMF Add DIPEA Mix at RT Linker->Reaction Payload Amine-Payload Payload->Reaction Purify RP-HPLC Reaction->Purify Crude Product Analysis LC-MS, NMR Purify->Analysis Pure Conjugate

Caption: Experimental workflow for payload conjugation.

Chemical Reaction Pathway

Caption: Chemical reaction for payload conjugation.

Application Notes and Protocols for the Synthesis of Boc-Phe-(Alloc)Lys-PAB-PNP ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule, which connects the antibody to the payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC. This document provides a detailed, step-by-step guide for the synthesis of Boc-Phe-(Alloc)Lys-PAB-PNP, a cleavable dipeptide linker designed for use in ADCs.

The this compound linker incorporates a cathepsin B-cleavable Val-Cit dipeptide mimic (Phe-Lys), a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate for conjugation to an amine-containing payload. The N-terminus is protected with a tert-butyloxycarbonyl (Boc) group, and the lysine side chain is protected with an allyloxycarbonyl (Alloc) group, allowing for orthogonal deprotection strategies in more complex synthetic schemes. Upon internalization of the ADC into a target cancer cell, lysosomal proteases such as cathepsin B cleave the peptide bond, initiating the self-immolation of the PAB spacer and the subsequent release of the active cytotoxic drug.

Synthesis Overview

The synthesis of this compound is a multi-step process that involves solution-phase peptide chemistry. The overall strategy can be divided into three main stages:

  • Synthesis of the protected dipeptide, Boc-Phe-(Alloc)Lys-OH.

  • Synthesis of the self-immolative spacer, p-aminobenzyl alcohol (PAB-OH).

  • Coupling of the dipeptide to the PAB spacer and subsequent activation to the p-nitrophenyl carbonate.

This application note provides detailed protocols for each of these stages, along with data presentation in tabular format for clarity and reproducibility.

Experimental Protocols

Stage 1: Synthesis of Boc-Phe-(Alloc)Lys-OH

This stage involves the coupling of N-α-Boc-L-phenylalanine to the free amine of N-ε-Alloc-L-lysine.

Protocol 1: Synthesis of Boc-Phe-(Alloc)Lys-OH

Reagent/ParameterQuantity/Condition
Starting Materials
N-α-Boc-L-phenylalanine1.0 eq
N-ε-Alloc-L-lysine1.1 eq
Coupling Reagents
EDC (or DCC)1.2 eq
HOBt1.2 eq
Base
DIPEA (or NMM)2.5 eq
Solvent Anhydrous DMF or DCM
Reaction Time 12-24 hours
Temperature Room Temperature
Work-up Aqueous work-up with 1N HCl and brine
Purification Silica gel column chromatography
Typical Yield 75-85%

Methodology:

  • Dissolve N-α-Boc-L-phenylalanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve N-ε-Alloc-L-lysine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Slowly add the solution of N-ε-Alloc-L-lysine to the activated N-α-Boc-L-phenylalanine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure Boc-Phe-(Alloc)Lys-OH dipeptide.

Stage 2: Synthesis of p-Aminobenzyl Alcohol (PAB-OH)

This stage involves the reduction of a commercially available nitro precursor.

Protocol 2: Synthesis of p-Aminobenzyl Alcohol

Reagent/ParameterQuantity/Condition
Starting Material
4-Nitrobenzyl alcohol1.0 eq
Reducing Agent
Raney NickelCatalytic amount
Hydrazine hydrate5.0 eq
Solvent Methanol or Isopropanol
Reaction Time 1.5-3 hours
Temperature Reflux (e.g., 70-85 °C)
Work-up Filtration and extraction
Purification Recrystallization or column chromatography
Typical Yield 90-95%

Methodology:

  • Dissolve 4-nitrobenzyl alcohol (1.0 eq) in methanol or isopropanol in a round-bottom flask.[1]

  • Add a catalytic amount of Raney nickel to the solution.[1]

  • Heat the mixture to 50 °C and slowly add hydrazine hydrate (5.0 eq) dropwise.[1]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 70-85 °C) and maintain for 1.5-3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the Raney nickel through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess hydrazine hydrate.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium chloride solution.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness to yield p-aminobenzyl alcohol, which can be further purified by recrystallization if necessary.[1]

Stage 3: Coupling of Dipeptide to PAB-OH and PNP Activation

This final stage involves the coupling of the protected dipeptide to the PAB spacer, followed by activation of the benzylic alcohol to the p-nitrophenyl carbonate.

Protocol 3: Synthesis of Boc-Phe-(Alloc)Lys-PAB-OH

Reagent/ParameterQuantity/Condition
Starting Materials
Boc-Phe-(Alloc)Lys-OH1.0 eq
p-Aminobenzyl alcohol1.2 eq
Coupling Reagents
HATU1.1 eq
Base
DIPEA2.0 eq
Solvent Anhydrous DMF
Reaction Time 4-6 hours
Temperature Room Temperature
Work-up Aqueous work-up
Purification Silica gel column chromatography
Typical Yield 70-80%

Methodology:

  • Dissolve Boc-Phe-(Alloc)Lys-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add p-aminobenzyl alcohol (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Boc-Phe-(Alloc)Lys-PAB-OH.

Protocol 4: Synthesis of this compound

Reagent/ParameterQuantity/Condition
Starting Material
Boc-Phe-(Alloc)Lys-PAB-OH1.0 eq
Activating Agent
p-Nitrophenyl chloroformate1.5 eq
Base
Pyridine2.0 eq
Solvent Anhydrous Dichloromethane (DCM)
Reaction Time 2-4 hours
Temperature 0 °C to Room Temperature
Work-up Aqueous wash
Purification Silica gel column chromatography
Typical Yield 85-95%

Methodology:

  • Dissolve Boc-Phe-(Alloc)Lys-PAB-OH (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (2.0 eq) to the solution.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.5 eq) in anhydrous DCM to the reaction mixture.[2]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, this compound.

Characterization Data

The synthesized intermediates and the final product should be characterized by standard analytical techniques to confirm their identity and purity.

Table of Expected Analytical Data

CompoundTechniqueExpected Observations
Boc-Phe-(Alloc)Lys-OH¹H NMR Peaks corresponding to Boc, Phe, Alloc, and Lys protons.
¹³C NMR Carbonyl signals for Boc, Alloc, and peptide bonds.
Mass Spec (ESI-MS) [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.
p-Aminobenzyl alcohol¹H NMR Aromatic protons, benzylic CH₂, and amine protons.
¹³C NMR Aromatic and benzylic carbon signals.
Boc-Phe-(Alloc)Lys-PAB-OH¹H NMR Signals from all three components (dipeptide and PAB).
Mass Spec (ESI-MS) [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.
This compound¹H NMR Appearance of p-nitrophenyl aromatic protons and disappearance of the PAB-OH proton.
¹³C NMR Appearance of the carbonate carbonyl signal.
Mass Spec (ESI-MS) [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.
Purity (HPLC) >95%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Dipeptide Synthesis cluster_stage2 Stage 2: Spacer Synthesis cluster_stage3 Stage 3: Coupling and Activation Boc_Phe Boc-Phe-OH Dipeptide Boc-Phe-(Alloc)Lys-OH Boc_Phe->Dipeptide EDC/HOBt, DIPEA Alloc_Lys (Alloc)Lys-OH Alloc_Lys->Dipeptide Coupled_Product Boc-Phe-(Alloc)Lys-PAB-OH Dipeptide->Coupled_Product HATU, DIPEA Nitro_PAB 4-Nitrobenzyl alcohol PAB_OH p-Aminobenzyl alcohol (PAB-OH) Nitro_PAB->PAB_OH Raney Ni, N2H4 PAB_OH->Coupled_Product Final_Product This compound Coupled_Product->Final_Product p-Nitrophenyl chloroformate, Pyridine ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Drug_Release Self-Immolation of PAB Spacer Cleavage->Drug_Release Free_Drug Active Cytotoxic Drug Drug_Release->Free_Drug Apoptosis Cell Death (Apoptosis) Free_Drug->Apoptosis

References

Application Notes and Protocols: Attaching Boc-Phe-(Alloc)Lys-PAB-PNP Linker to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the conjugation of a specific cleavable linker, Boc-Phe-(Alloc)Lys-PAB-PNP, to an antibody.

The this compound linker is a sophisticated system designed for controlled drug release. It features:

  • A dipeptide cleavage site (Phe-Lys): This sequence is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2]

  • A self-immolative spacer (PAB): The p-aminobenzyl alcohol (PAB) group ensures the efficient release of the unmodified drug following enzymatic cleavage.[3]

  • Orthogonal protecting groups (Boc and Alloc): The Boc (tert-butoxycarbonyl) and Alloc (allyloxycarbonyl) groups protect the N-terminus of phenylalanine and the lysine side chain, respectively. These can be selectively removed under specific conditions to allow for further modification if required.

  • An activated p-nitrophenyl (PNP) ester: This reactive group facilitates conjugation to primary amines, such as the ε-amino groups of lysine residues on the surface of the antibody, forming a stable amide bond.

These application notes will guide the user through the entire workflow, from antibody preparation and conjugation to the purification and characterization of the final ADC.

Experimental Workflow

The overall process for attaching the this compound linker to an antibody and preparing the final ADC is illustrated below.

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification1 Initial Purification cluster_deprotection Deprotection (Optional) cluster_purification2 Final Purification & Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange (e.g., PBS, pH 7.4-8.5) mAb->buffer_exchange conjugation Lysine Conjugation (Amide Bond Formation) buffer_exchange->conjugation linker This compound-Drug linker->conjugation sec1 Size Exclusion Chromatography (SEC) (Removal of excess linker-drug) conjugation->sec1 boc_deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) sec1->boc_deprotection alloc_deprotection Alloc Deprotection (Palladium Catalyst) boc_deprotection->alloc_deprotection sec2 Size Exclusion Chromatography (SEC) (Buffer Exchange & Aggregate Removal) alloc_deprotection->sec2 hic Hydrophobic Interaction Chromatography (HIC) (DAR Measurement) sec2->hic final_adc Final ADC hic->final_adc

Caption: Experimental workflow for ADC synthesis.

Mechanism of Action of a Protease-Cleavable ADC

The following diagram illustrates the general mechanism by which an ADC with a protease-cleavable linker, such as Phe-Lys, exerts its cytotoxic effect.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Antibody-Drug Conjugate (ADC) antigen Tumor-Specific Antigen adc->antigen 1. Binding endosome Endosome antigen->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking drug Cytotoxic Drug lysosome->drug 4. Protease Cleavage (e.g., Cathepsin B) dna_damage DNA Damage & Apoptosis drug->dna_damage 5. Cytotoxicity

Caption: General mechanism of action for a protease-cleavable ADC.

Data Presentation

The following tables present representative quantitative data for an ADC synthesized using a protease-cleavable linker. These values are illustrative and may vary depending on the specific antibody, drug, and conjugation conditions.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterValueMethod of Determination
Average DAR3.8Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency>95%UV-Vis Spectroscopy
Unconjugated Antibody<5%Hydrophobic Interaction Chromatography (HIC)
Aggregates<2%Size Exclusion Chromatography (SEC)

Table 2: In Vitro Stability and Cleavage

AssayConditionResult
Plasma StabilityHuman Plasma, 37°C, 7 days>90% intact ADC remaining
Cathepsin B CleavageRecombinant Human Cathepsin B, pH 5.5>95% drug release in 4 hours
Lysosomal StabilityLysosomal Lysate, pH 5.0>90% drug release in 24 hours

Table 3: In Vitro Cytotoxicity

Cell LineAntigen ExpressionIC50 (ADC)IC50 (Free Drug)
Cell Line AHigh1.5 nM0.1 nM
Cell Line BLow500 nM0.1 nM
Cell Line CNegative>1000 nM0.1 nM

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

  • Buffer Exchange:

    • The antibody is typically supplied in a storage buffer. This should be exchanged for a conjugation-compatible buffer, such as phosphate-buffered saline (PBS), at a pH between 7.4 and 8.5. This can be achieved using dialysis, diafiltration, or size exclusion chromatography (SEC).[]

    • The final antibody concentration should be adjusted to 5-10 mg/mL.

  • Antibody Concentration Determination:

    • Measure the absorbance of the antibody solution at 280 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law and the antibody's specific extinction coefficient.

Protocol 2: Conjugation of this compound-Drug to the Antibody

  • Reagent Preparation:

    • Dissolve the this compound-drug conjugate in an organic solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the linker-drug solution to the antibody solution at a molar excess of 5-10 fold. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

Protocol 3: Purification of the Antibody-Drug Conjugate

  • Removal of Excess Linker-Drug:

    • The crude ADC is purified using size exclusion chromatography (SEC) to remove unconjugated linker-drug and other small molecule impurities.[]

    • The column should be equilibrated and run in a suitable buffer, such as PBS.

    • Collect the fractions corresponding to the antibody peak.

Protocol 4: On-Antibody Deprotection (Optional)

Note: These deprotection steps are only necessary if the N-terminal amine or the lysine side chain of the linker needs to be exposed for further modification. These steps should be performed with caution to avoid antibody denaturation.

  • Boc Deprotection:

    • To the purified ADC, add a solution of trifluoroacetic acid (TFA) in an appropriate solvent to a final concentration of 10-20%.[6]

    • Incubate at 0°C for 30-60 minutes.

    • Immediately neutralize the reaction with a suitable base and perform a buffer exchange using SEC.

  • Alloc Deprotection:

    • This reaction should be performed under inert atmosphere.

    • To the ADC solution, add a palladium catalyst such as Pd(PPh₃)₄ and a scavenger like phenylsilane.[7]

    • Incubate at room temperature for 1-2 hours.

    • The catalyst and byproducts can be removed by SEC.

Protocol 5: Final Purification and Characterization

  • Final Buffer Exchange and Formulation:

    • Perform a final buffer exchange using SEC into the desired formulation buffer.[8]

    • This step also serves to remove any remaining reagents and potential aggregates.[9]

  • Determination of Drug-to-Antibody Ratio (DAR):

    • The average DAR can be determined by hydrophobic interaction chromatography (HIC).[10][11] The different drug-loaded species are separated based on their hydrophobicity.

    • Alternatively, UV-Vis spectroscopy can be used to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug.

  • Analysis of Aggregates:

    • The percentage of high molecular weight species (aggregates) can be quantified by analytical SEC.[9]

  • In Vitro Cleavage Assay:

    • To confirm the cleavability of the linker, the ADC can be incubated with recombinant Cathepsin B.[12]

    • The release of the free drug can be monitored by reverse-phase HPLC or LC-MS.

Conclusion

The this compound linker offers a versatile platform for the development of advanced antibody-drug conjugates. Its protease-cleavable dipeptide sequence and self-immolative spacer allow for controlled and efficient drug release within the target cell. The orthogonal protecting groups provide opportunities for further chemical modifications, enabling the creation of multifunctional ADCs. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully conjugate this linker to their antibody of interest and characterize the resulting ADC, thereby accelerating the development of novel cancer therapeutics.

References

Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of an ADC with a Boc-Phe-(Alloc)Lys-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and safety; a low DAR may result in diminished potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.

This document provides detailed application notes and protocols for calculating the DAR of an ADC synthesized using the cleavable linker, Boc-Phe-(Alloc)Lys-PAB-PNP. This linker contains a dipeptide (Phe-Lys) cleavable by lysosomal enzymes, a self-immolative p-aminobenzyl (PAB) spacer, and protecting groups (Boc and Alloc) on the N-terminus and lysine side chain, respectively. The p-nitrophenyl (PNP) carbonate group facilitates conjugation with the drug. Accurate DAR determination for ADCs utilizing this linker requires careful consideration of the linker's properties and appropriate analytical methodologies.

Principle of DAR Calculation Methods

Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method depends on the specific characteristics of the ADC, including the properties of the antibody, linker, and payload. The most common methods are Ultraviolet-Visible (UV/Vis) Spectrophotometry, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

  • UV/Vis Spectrophotometry: This is a straightforward method that relies on the distinct absorbance spectra of the antibody and the cytotoxic drug. By measuring the absorbance of the ADC at two different wavelengths (typically at the absorbance maxima of the protein and the drug), the concentrations of both components can be determined, and the average DAR can be calculated. This method is simple and convenient but provides only an average DAR value and can be skewed by the presence of free drug.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the drug payload is often hydrophobic, ADCs with different numbers of conjugated drugs will exhibit varying degrees of hydrophobicity and can be separated. The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species. HIC is a non-denaturing technique that allows for the analysis of the intact ADC.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their polarity. For DAR analysis, the ADC is often reduced to separate the light and heavy chains. The weighted average DAR is then calculated based on the peak areas of the drug-loaded and unloaded chains. RP-HPLC can be coupled with mass spectrometry for more detailed characterization.

  • Mass Spectrometry (MS): MS provides a direct measurement of the molecular weights of the different ADC species. By deconvoluting the mass spectrum of the intact or reduced ADC, the distribution of species with different numbers of conjugated drugs can be determined, from which an accurate average DAR can be calculated.

Experimental Workflow for ADC Synthesis and DAR Analysis

The overall workflow for preparing an ADC with the this compound linker and subsequent DAR analysis is depicted below. The initial steps involve the deprotection of the linker's protecting groups prior to conjugation and analysis.

ADC Synthesis and DAR Analysis Workflow cluster_synthesis ADC Synthesis cluster_analysis DAR Analysis Linker_Activation This compound Linker Activation Drug_Conjugation Conjugation to Cytotoxic Drug Linker_Activation->Drug_Conjugation Antibody_Reaction Reaction with Antibody Drug_Conjugation->Antibody_Reaction Purification ADC Purification Antibody_Reaction->Purification Sample_Prep Sample Preparation (Deprotection) Purification->Sample_Prep UV_Vis UV/Vis Spectrophotometry Sample_Prep->UV_Vis HIC HIC Sample_Prep->HIC RP_HPLC RP-HPLC Sample_Prep->RP_HPLC MS Mass Spectrometry Sample_Prep->MS DAR_Calc DAR Calculation and Data Reporting UV_Vis->DAR_Calc HIC->DAR_Calc RP_HPLC->DAR_Calc MS->DAR_Calc

A high-level overview of the ADC synthesis and subsequent DAR analysis workflow.

Protocols

Sample Preparation: Deprotection of Boc and Alloc Groups

For accurate DAR analysis by most methods, the Boc and Alloc protecting groups on the linker should be removed. The Alloc group is typically removed using a palladium catalyst, while the Boc group is removed under acidic conditions.

Materials:

  • ADC conjugated with this compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane or Dimedone)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Trifluoroacetic acid (TFA)

  • Scavenger for Boc deprotection (e.g., Triisopropylsilane (TIS))

  • Buffer for exchange (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Size-exclusion chromatography (SEC) column or dialysis cassette

Protocol for Alloc Deprotection:

  • Dissolve the ADC in anhydrous, degassed DCM or DMF to a concentration of 1-5 mg/mL.

  • Add the scavenger (e.g., 10-20 equivalents of phenylsilane) to the ADC solution.

  • Add the palladium catalyst (e.g., 0.1-0.5 equivalents of Pd(PPh₃)₄).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours.

  • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Upon completion, purify the ADC using a suitable method such as SEC to remove the catalyst and scavenger.

Protocol for Boc Deprotection:

  • After Alloc deprotection and purification, dissolve the ADC in a solution of 95% TFA, 2.5% water, and 2.5% TIS.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Remove the TFA by rotary evaporation or nitrogen stream.

  • Re-dissolve the ADC in a suitable buffer and purify by SEC or dialysis to exchange into the desired formulation buffer (e.g., PBS).

DAR Calculation by UV/Vis Spectrophotometry

Principle: This method utilizes the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug based on their unique extinction coefficients at two different wavelengths.

Protocol:

  • Measure the UV/Vis spectrum of the purified, deprotected ADC solution from 240 nm to 400 nm.

  • Record the absorbance values at the maximum absorbance wavelength of the antibody (typically 280 nm) and the drug (λ_drug).

  • Calculate the concentrations of the antibody and the drug using the following equations:

    • C_antibody (M) = (A_280 - (A_drug * ε_drug,280 / ε_drug,λ_drug)) / ε_antibody,280

    • C_drug (M) = (A_drug - (A_280 * ε_antibody,λ_drug / ε_antibody,280)) / (ε_drug,λ_drug - (ε_drug,280 * ε_antibody,λ_drug / ε_antibody,280))

  • Calculate the average DAR:

    • DAR = C_drug / C_antibody

Data Presentation:

ParameterValue
A_280e.g., 1.250
A_drug (at λ_drug)e.g., 0.450
ε_antibody,280 (M⁻¹cm⁻¹)e.g., 210,000
ε_antibody,λ_drug (M⁻¹cm⁻¹)e.g., 5,000
ε_drug,280 (M⁻¹cm⁻¹)e.g., 1,500
ε_drug,λ_drug (M⁻¹cm⁻¹)e.g., 15,000
Calculated Average DAR e.g., 3.8
DAR Calculation by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker. Species with a higher number of drugs will have longer retention times.

HIC Workflow Sample_Injection Inject ADC Sample HIC_Column HIC Column (e.g., Butyl, Phenyl) Sample_Injection->HIC_Column Gradient_Elution Inverse Salt Gradient (e.g., Ammonium Sulfate) HIC_Column->Gradient_Elution Detection UV Detection (280 nm) Gradient_Elution->Detection Chromatogram Chromatogram with Separated DAR Species Detection->Chromatogram DAR_Calculation Calculate Weighted Average DAR Chromatogram->DAR_Calculation

Workflow for DAR analysis by Hydrophobic Interaction Chromatography.

Protocol:

  • Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Inject the ADC sample.

  • Elute the bound ADC species using a linear gradient to a low-salt mobile phase B (e.g., 25 mM sodium phosphate, pH 7.0).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (% Peak Area_i * DAR_i) / 100

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area (%)Weighted Peak Area
DAR0e.g., 10.2e.g., 5.1e.g., 0
DAR2e.g., 12.5e.g., 25.3e.g., 50.6
DAR4e.g., 14.8e.g., 45.8e.g., 183.2
DAR6e.g., 16.9e.g., 18.5e.g., 111.0
DAR8e.g., 18.7e.g., 5.3e.g., 42.4
Total 100 387.2
Calculated Average DAR 3.87
DAR Calculation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates the light and heavy chains of the reduced ADC based on their hydrophobicity. The number of conjugated drugs alters the retention time of each chain.

Protocol:

  • Reduce the ADC sample by incubation with a reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)).

  • Inject the reduced sample onto a reversed-phase column (e.g., C4 or C8).

  • Elute the light and heavy chains using a gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., TFA).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

  • Calculate the weighted average DAR using the following formula:

    • DAR = (Σ (% Peak Area_LCi * i) + Σ (% Peak Area_HCj * j)) / 100

      • Where i is the number of drugs on the light chain and j is the number of drugs on the heavy chain.

Data Presentation:

ChainDrugs AttachedRetention Time (min)Peak Area (%)Weighted Peak Area
Light Chain (LC)0e.g., 8.5e.g., 48.2e.g., 0
Light Chain (LC)1e.g., 9.8e.g., 51.8e.g., 51.8
Heavy Chain (HC)0e.g., 15.2e.g., 10.5e.g., 0
Heavy Chain (HC)1e.g., 16.1e.g., 35.2e.g., 35.2
Heavy Chain (HC)2e.g., 17.0e.g., 40.8e.g., 81.6
Heavy Chain (HC)3e.g., 17.9e.g., 13.5e.g., 40.5
Total Weighted Peak Area 209.1
Calculated Average DAR ~4.18 (assuming 2 light and 2 heavy chains)
DAR Calculation by Mass Spectrometry (MS)

Principle: MS directly measures the mass of the intact or reduced ADC, allowing for the identification and relative quantification of species with different drug loads.

MS Workflow Sample_Infusion Infuse ADC Sample (Intact or Reduced) Mass_Analyzer High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) Sample_Infusion->Mass_Analyzer Data_Acquisition Acquire Mass Spectrum Mass_Analyzer->Data_Acquisition Deconvolution Deconvolute Spectrum Data_Acquisition->Deconvolution DAR_Calculation Calculate Weighted Average DAR from Peak Intensities Deconvolution->DAR_Calculation

Workflow for DAR analysis by Mass Spectrometry.

Protocol:

  • Prepare the ADC sample (intact or reduced) in a volatile buffer compatible with MS (e.g., ammonium acetate).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with LC.

  • Acquire the mass spectrum over an appropriate m/z range.

  • Deconvolute the raw spectrum to obtain the zero-charge mass spectrum.

  • Identify the peaks corresponding to the different DAR species.

  • Calculate the weighted average DAR based on the relative intensities of the deconvoluted peaks:

    • Average DAR = Σ (Intensity_i * DAR_i) / Σ Intensity_i

Data Presentation:

DAR SpeciesObserved Mass (Da)Relative Intensity (%)Weighted Intensity
DAR0e.g., 148,050e.g., 4.8e.g., 0
DAR2e.g., 149,850e.g., 24.5e.g., 49.0
DAR4e.g., 151,650e.g., 46.2e.g., 184.8
DAR6e.g., 153,450e.g., 19.1e.g., 114.6
DAR8e.g., 155,250e.g., 5.4e.g., 43.2
Total Intensity 100 391.6
Calculated Average DAR 3.92

Impact of Protecting Groups on DAR Analysis

It is important to consider the impact of the Boc and Alloc protecting groups if they are not removed prior to analysis.

  • UV/Vis Spectrophotometry: The protecting groups themselves have minimal absorbance at 280 nm and the typical wavelengths used for drug absorbance, so their direct interference is low. However, their presence may slightly alter the overall conformation of the ADC, which could have a minor effect on the antibody's extinction coefficient.

  • HIC: The Boc and Alloc groups are hydrophobic and will significantly increase the retention time of the ADC on a HIC column. This can lead to broader peaks and potentially co-elution with higher DAR species if the drug itself is also very hydrophobic, complicating the interpretation of the chromatogram.

  • RP-HPLC: Similar to HIC, the hydrophobicity of the protecting groups will increase the retention times of the light and heavy chains. This may improve separation in some cases but could also lead to peak broadening and potential overlap with other species.

  • MS: The presence of the protecting groups will increase the mass of the ADC species. This needs to be accounted for in the data analysis. The increased hydrophobicity may also affect the ionization efficiency of the ADC, potentially leading to inaccuracies in the relative quantification of different species.

For the most accurate and reliable DAR determination, it is strongly recommended to perform the deprotection steps prior to analysis.

Conclusion

Accurate determination of the Drug-to-Antibody Ratio is a critical step in the development and quality control of Antibody-Drug Conjugates. This document provides a comprehensive guide to the methodologies and protocols for calculating the DAR of an ADC synthesized with the this compound linker. By following these detailed procedures and considering the specific properties of the linker, researchers can obtain reliable and accurate DAR values, ensuring the quality and consistency of their ADC products.

References

Application Notes and Protocols for the Analytical Characterization of a Boc-Phe-(Alloc)Lys-PAB-PNP Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent small-molecule payload, and a chemical linker that connects the two.[1] The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[2]

This document provides detailed application notes and protocols for the analytical characterization of an ADC utilizing a Boc-Phe-(Alloc)Lys-PAB-PNP linker. This linker system is comprised of several key functional units:

  • Boc-Phe-(Alloc)Lys: A dipeptide sequence (Phenylalanine-Lysine) with protecting groups (Boc and Alloc) that is designed to be susceptible to enzymatic cleavage, likely by proteases such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the enzymatic cleavage of the dipeptide, spontaneously releases the conjugated payload in its active form.[3]

  • PNP (p-nitrophenyl carbonate): An activated carbonate group that facilitates the conjugation of the linker-payload moiety to the antibody, typically through reaction with lysine residues.

The comprehensive analytical characterization of this ADC is crucial to ensure its quality, safety, and efficacy.[5] Key Critical Quality Attributes (CQAs) that must be assessed include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, charge heterogeneity, and the amount of free (unconjugated) payload.[5] This document outlines the primary analytical techniques and detailed protocols for evaluating these CQAs.

Overall Analytical Workflow

The characterization of a this compound ADC involves a multi-faceted analytical approach to assess its various physicochemical properties. A typical workflow integrates several orthogonal techniques to build a comprehensive understanding of the molecule's structure and purity.

ADC_Characterization_Workflow cluster_0 ADC Sample cluster_1 Primary Characterization cluster_2 Secondary Characterization ADC This compound ADC HIC HIC-HPLC (DAR & Distribution) ADC->HIC SEC SEC-HPLC (Aggregation) ADC->SEC CESDS CE-SDS (Purity & Size Variants) ADC->CESDS MassSpec Mass Spectrometry (Intact Mass & DAR) ADC->MassSpec RPHPLC RP-HPLC (Free Payload & DAR) ADC->RPHPLC iCIEF iCIEF (Charge Heterogeneity) ADC->iCIEF HIC->RPHPLC Orthogonal Method MassSpec->HIC Confirmation

Caption: Overall analytical workflow for ADC characterization.

Data Presentation: Summary of Key Analytical Techniques and Expected Outcomes

The following table summarizes the primary analytical techniques used to characterize the this compound ADC and the key quantitative data they provide.

Analytical TechniqueCritical Quality Attribute (CQA) AssessedPurpose of AnalysisExpected Outcome/Data
Hydrophobic Interaction Chromatography (HIC-HPLC) Drug-to-Antibody Ratio (DAR) & Drug Load DistributionTo separate and quantify ADC species with different numbers of conjugated linker-payloads based on hydrophobicity.[6]A chromatogram showing resolved peaks for each DAR species (DAR0, DAR1, DAR2, etc.). Calculation of the weighted average DAR from the peak areas.[6]
Size Exclusion Chromatography (SEC-HPLC) Aggregation and FragmentationTo separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric ADC.[7]A chromatogram showing the main monomer peak and any aggregate or fragment peaks. Quantification of the percentage of monomer, aggregate, and fragment.[7]
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) Purity, Size Variants, and FragmentationTo assess the purity and size heterogeneity of the ADC under both reducing and non-reducing conditions.[8]Electropherograms showing the main ADC peak and any impurities or fragments. Under reducing conditions, provides information on the light and heavy chains.[9]
Mass Spectrometry (MS) Intact Mass, DAR, and Structural ConfirmationTo determine the molecular weight of the intact ADC and its subunits, confirming successful conjugation and providing an orthogonal method for DAR determination.[10]Mass spectra showing the mass of the intact ADC and/or its subunits. Deconvolution of the spectra can provide the distribution of DAR species.[10]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Free Payload Content and Orthogonal DAR MeasurementTo quantify the amount of unconjugated (free) linker-payload and to determine the DAR of the reduced ADC.[6]A chromatogram separating the free payload from the ADC. For DAR analysis of the reduced ADC, separation of light and heavy chains with different drug loads.[6]
Imaged Capillary Isoelectric Focusing (iCIEF) Charge HeterogeneityTo separate and quantify charge variants of the ADC based on their isoelectric points (pI).[8]An electropherogram showing the distribution of acidic, basic, and main charge isoforms.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol outlines a general method for determining the average DAR and drug load distribution of the ADC using Hydrophobic Interaction Chromatography.

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound linker-payload to the antibody increases its overall hydrophobicity. ADCs with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column.[11]

Materials:

  • This compound ADC sample

  • Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR (or equivalent)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 0
      20 100
      25 100
      26 0

      | 30 | 0 |

  • Data Analysis:

    • Integrate the peak areas for each resolved peak corresponding to a specific DAR species (e.g., DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) (where 'n' is the number of drugs conjugated for that species)

Protocol 2: Analysis of Aggregation by SEC-HPLC

This protocol describes a method for quantifying aggregates and fragments in the ADC sample using Size Exclusion Chromatography.

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, will elute earlier from the column, while smaller molecules, like fragments, will elute later than the monomeric ADC.[7]

Materials:

  • This compound ADC sample

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • SEC Column (e.g., Agilent AdvanceBio SEC 300Å)[7]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: Agilent AdvanceBio SEC 300Å (or equivalent)[7]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

    • Run Time: 15-20 minutes (isocratic)

  • Data Analysis:

    • Identify and integrate the peaks corresponding to aggregates (eluting before the main peak), the monomer (main peak), and fragments (eluting after the main peak).

    • Calculate the percentage of each species relative to the total peak area.

Protocol 3: Purity and Size Variant Analysis by CE-SDS

This protocol provides a method for assessing the purity and size heterogeneity of the ADC using Capillary Electrophoresis with Sodium Dodecyl Sulfate.

Principle: CE-SDS separates proteins based on their molecular weight in a sieving matrix under denaturing conditions. This allows for the detection of impurities and fragments with high resolution. The analysis can be performed under non-reducing conditions to assess the intact ADC and under reducing conditions to separate the heavy and light chains.[9]

Materials:

  • This compound ADC sample

  • CE-SDS Analysis Kit (containing SDS-gel buffer, sample buffer, and molecular weight standards)

  • Reducing agent (e.g., dithiothreitol - DTT) for reduced analysis

  • Alkylating agent (e.g., iodoacetamide - IAM) for non-reduced analysis

  • Capillary Electrophoresis system with a UV detector

Procedure:

  • Sample Preparation (Non-reducing):

    • Mix the ADC sample with the sample buffer and IAM according to the kit manufacturer's instructions.

    • Heat the sample at 70°C for 10 minutes.

  • Sample Preparation (Reducing):

    • Mix the ADC sample with the sample buffer and DTT.

    • Heat the sample at 90°C for 5 minutes.[9]

  • CE-SDS Analysis:

    • Perform the electrophoresis according to the instrument and kit manufacturer's protocols.

    • Separate the prepared samples using the appropriate voltage and capillary conditions.

    • Detect the separated species by UV absorbance at 220 nm.

  • Data Analysis:

    • Analyze the resulting electropherograms to determine the relative percentage of the main ADC peak and any impurity or fragment peaks.

    • For the reduced sample, identify and quantify the relative amounts of the light chain, heavy chain, and any associated fragments.

Protocol 4: Intact Mass Analysis by LC-MS

This protocol outlines a general approach for determining the intact molecular weight of the ADC and confirming the DAR distribution using Liquid Chromatography-Mass Spectrometry.

Principle: The ADC is introduced into a high-resolution mass spectrometer, which measures the mass-to-charge ratio (m/z) of the intact molecule. The resulting spectrum can be deconvoluted to determine the molecular weight of the different DAR species present in the sample. Native MS conditions are often preferred for ADCs to maintain non-covalent interactions.[10]

Materials:

  • This compound ADC sample

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Reversed-Phase Column suitable for large proteins (for denaturing MS) or SEC column with volatile mobile phase like ammonium acetate (for native MS)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 0.1-0.5 mg/mL) in an appropriate buffer. For native MS, buffer exchange into a volatile salt solution like ammonium acetate may be necessary.[10]

  • LC-MS Conditions:

    • Perform a chromatographic separation to desalt the sample before introduction into the mass spectrometer.

    • Set the mass spectrometer to acquire data in the appropriate m/z range for the expected ADC masses.

    • Use electrospray ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Process the raw mass spectra using deconvolution software to obtain the zero-charge mass spectrum.

    • Identify the masses corresponding to the unconjugated antibody and the various drug-loaded species.

    • The relative intensities of the deconvoluted peaks can be used to estimate the DAR distribution, providing an orthogonal measurement to HIC.

Mandatory Visualizations

Linker Cleavage and Payload Release Mechanism

The this compound linker is designed for controlled, intracellular release of the cytotoxic payload. The following diagram illustrates the proposed mechanism of action.

Linker_Cleavage_Mechanism cluster_0 Intracellular Environment cluster_1 Cleavage and Release Cascade ADC_Internalized ADC Internalized in Lysosome CathepsinB Cathepsin B ADC_Internalized->CathepsinB Peptide_Cleavage Dipeptide Cleavage CathepsinB->Peptide_Cleavage Enzymatic Cleavage Self_Immolation PAB Self-Immolation Peptide_Cleavage->Self_Immolation Triggers Payload_Release Active Payload Released Self_Immolation->Payload_Release Results in

Caption: Proposed mechanism of linker cleavage and payload release.

References

Application Notes and Protocols for LC-MS Analysis of ADC Conjugation with Phe-Lys Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. Phenylalanine-Lysine (Phe-Lys) dipeptide linkers are a type of enzymatically cleavable linker designed to be stable in systemic circulation and release the active payload within the target cancer cell upon cleavage by lysosomal proteases like Cathepsin B.[1][2]

This document provides detailed application notes and protocols for the characterization of ADCs conjugated via Phe-Lys linkers using Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for determining critical quality attributes such as the drug-to-antibody ratio (DAR), confirming the identity of conjugated species, and assessing the homogeneity of the ADC product.[3][4]

Core Concepts in ADC Analysis

The bioanalysis of ADCs is complex due to their heterogeneous nature.[5][] Key analytes that are often measured to understand the pharmacokinetics and stability of an ADC include:

  • Total Antibody: The concentration of all antibody species, both conjugated and unconjugated.

  • Conjugated Antibody (ADC): The concentration of the antibody that is covalently bound to the drug payload.

  • Unconjugated Payload: The concentration of the free, cytotoxic drug that has been released from the antibody.[7][8]

LC-MS has become an indispensable tool for ADC analysis due to its ability to provide high-resolution data on these different species, enabling accurate mass measurement and quantification.[4][9][10][11]

Experimental Protocols

Intact Mass Analysis for DAR Determination

This protocol describes the analysis of the intact ADC to determine the distribution of different drug-loaded species and calculate the average DAR.

a. Sample Preparation (Deglycosylation)

To reduce spectral complexity, it is common to remove the N-linked glycans from the antibody.[4][12]

  • To approximately 100 µg of the ADC sample (at a concentration of 1 mg/mL in a suitable buffer like PBS), add PNGase F to a final concentration of 500 units/µL.

  • Incubate the mixture at 37°C for 24 hours.[3]

  • Prior to LC-MS analysis, desalt the sample using a C4 ZipTip or a similar desalting column.

b. LC-MS Parameters

ParameterSetting
LC System UHPLC system
Column Reversed-Phase (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm) or Size-Exclusion Chromatography (SEC) column for native analysis
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 60-80°C
Injection Volume 1-5 µg of ADC
MS System High-resolution Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Range 1000-4000 m/z
Data Analysis Deconvolution of the raw mass spectrum to obtain the zero-charge mass of each DAR species.

c. Data Analysis and DAR Calculation

The raw ESI-MS spectrum of the intact ADC will show a distribution of charge states for each DAR species (DAR0, DAR1, DAR2, etc.).

  • Use a deconvolution algorithm (e.g., MaxEnt1) to convert the multiply charged spectrum into a zero-charge mass spectrum.

  • The deconvoluted spectrum will display peaks corresponding to the naked antibody and the antibody conjugated with one, two, three, or more drug-linker molecules.

  • Calculate the average DAR using the following formula, where I is the intensity of the peak for each DAR species and n is the number of conjugated drugs for that species:

    Average DAR = Σ(In * n) / ΣIn

Reduced Antibody Analysis (Subunit Analysis)

This method involves reducing the interchain disulfide bonds of the ADC to separate the light and heavy chains. This can provide more detailed information on the drug distribution between the chains.

a. Sample Preparation (Reduction)

  • To 50 µg of the ADC sample (1 mg/mL), add dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.[3]

  • The sample is then ready for LC-MS analysis.

b. LC-MS Parameters

The LC-MS parameters are similar to the intact mass analysis, but the mass range can be adjusted to focus on the expected masses of the light and heavy chains (approximately 25 kDa and 50 kDa, respectively, plus the mass of the conjugated drug-linkers).

c. Data Analysis

  • Deconvolute the mass spectra for the light and heavy chains.

  • Identify the peaks corresponding to the unconjugated chains and the chains with one or more drug-linkers attached.

  • The DAR can be calculated based on the relative abundance of the conjugated and unconjugated light and heavy chains.[12]

Quantitative Data Summary

The following table presents representative data for an ADC conjugated with a Phe-Lys linker and the payload Monomethyl Auristatin E (MMAE). The data is illustrative and may vary depending on the specific antibody, conjugation conditions, and analytical method.

AnalyteMethodResult
Average DAR Intact Mass LC-MS3.5 - 4.2
DAR Distribution Intact Mass LC-MSDAR0: ~5%, DAR2: ~25%, DAR4: ~45%, DAR6: ~20%, DAR8: ~5%
Free MMAE in Plasma LC-MS/MSLower Limit of Quantification (LLOQ): 0.05 nM[13]
Antibody-conjugated MMAE (acMMAE) Affinity Capture LC-MS/MSLLOQ: 0.195 nM[13]

Visualizations

ADC Conjugation Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC Sample ADC Sample Deglycosylation (PNGase F) Deglycosylation (PNGase F) ADC Sample->Deglycosylation (PNGase F) Intact Analysis Reduction (DTT) Reduction (DTT) ADC Sample->Reduction (DTT) Subunit Analysis Desalting Desalting Deglycosylation (PNGase F)->Desalting UHPLC Separation UHPLC Separation Reduction (DTT)->UHPLC Separation Desalting->UHPLC Separation Mass Spectrometry (Q-TOF/Orbitrap) Mass Spectrometry (Q-TOF/Orbitrap) UHPLC Separation->Mass Spectrometry (Q-TOF/Orbitrap) Deconvolution Deconvolution Mass Spectrometry (Q-TOF/Orbitrap)->Deconvolution DAR Calculation DAR Calculation Deconvolution->DAR Calculation

Caption: Workflow for ADC analysis by LC-MS.

Phe-Lys Linker Conjugation Chemistry

Caption: Conjugation of a Phe-Lys linker-payload to a lysine residue on an antibody.

MMAE Payload Mechanism of Action

ADC Binding to\nTumor Cell Receptor ADC Binding to Tumor Cell Receptor Internalization\n(Endocytosis) Internalization (Endocytosis) ADC Binding to\nTumor Cell Receptor->Internalization\n(Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization\n(Endocytosis)->Lysosomal Trafficking Linker Cleavage\n(Cathepsin B) Linker Cleavage (Cathepsin B) Lysosomal Trafficking->Linker Cleavage\n(Cathepsin B) MMAE Release MMAE Release Linker Cleavage\n(Cathepsin B)->MMAE Release Tubulin Binding Tubulin Binding MMAE Release->Tubulin Binding Microtubule Disruption Microtubule Disruption Tubulin Binding->Microtubule Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

References

Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of Boc-Phe-(Alloc)Lys-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a pivotal role in intracellular protein turnover.[1][2] Its dysregulation, particularly overexpression in various cancer types, has rendered it a significant target for therapeutic strategies, including the design of sophisticated drug delivery systems like antibody-drug conjugates (ADCs).[2] In the context of ADCs, cathepsin B is frequently utilized for the site-specific cleavage of peptide linkers, facilitating the conditional release of cytotoxic payloads within the tumor microenvironment.[2]

This document provides a comprehensive guide to performing an in vitro assay to confirm the cleavage of the peptide linker Boc-Phe-(Alloc)Lys-PAB-PNP by cathepsin B. This linker incorporates a dipeptide sequence (Phe-Lys) recognized by cathepsin B, a p-aminobenzyl carbamate (PABC) self-immolative spacer, and a p-nitrophenyl (PNP) reporter group.[3][4] Cleavage of the amide bond C-terminal to the lysine residue by cathepsin B initiates a cascade that results in the release of p-nitrophenol (PNP), a chromogenic molecule that can be quantified spectrophotometrically.

Principle of the Assay

The in vitro assay for confirming cathepsin B cleavage of this compound is a spectrophotometric method based on the enzymatic release of p-nitrophenol. The substrate is incubated with purified cathepsin B under optimal conditions. Upon enzymatic cleavage of the Phe-Lys bond, the PAB spacer becomes unstable and undergoes a 1,6-elimination reaction, which leads to the release of the PNP leaving group. The released p-nitrophenol is a yellow-colored compound that can be detected and quantified by measuring its absorbance at a specific wavelength. The rate of p-nitrophenol formation is directly proportional to the cathepsin B activity.

Data Presentation

Table 1: Materials and Reagents
ReagentSupplierCatalog NumberStorage
Recombinant Human Cathepsin BR&D Systems953-CY-20°C
This compoundMedChemExpressHY-114385-20°C
MES HydrateSigma-AldrichM8250Room Temperature
Dithiothreitol (DTT)Sigma-AldrichD0632-20°C
EDTASigma-AldrichE9884Room Temperature
p-Nitrophenol (PNP)Sigma-Aldrich241326Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well clear flat-bottom platesCorning3596Room Temperature
Table 2: Recommended Assay Conditions
ParameterRecommended Value
Enzyme Concentration10-100 nM
Substrate Concentration1-100 µM
Assay Buffer50 mM MES, pH 5.5, 5 mM DTT, 1 mM EDTA
Incubation Temperature37°C
Incubation Time30-60 minutes
Detection Wavelength405 nm
Table 3: Representative Kinetic Data for Cathepsin B Cleavage of Dipeptide Substrates
SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)pHReference
Z-Phe-Arg-AMC1201.51.25 x 1046.0[5]
Z-Arg-Arg-AMC2002.01.0 x 1046.0[5]
Boc-Val-Cit-PAB-PNP500.81.6 x 1045.5Fictional Data
Boc-Phe-Lys-PAB-PNP 75 1.2 1.6 x 104 5.5 Hypothetical

Note: The data for this compound is hypothetical and serves as a representative example. Actual kinetic parameters should be determined experimentally.

Experimental Protocols

Reagent Preparation
  • Assay Buffer (50 mM MES, pH 5.5, 5 mM DTT, 1 mM EDTA):

    • Dissolve MES hydrate in deionized water to a final concentration of 50 mM.

    • Adjust the pH to 5.5 with NaOH or HCl.

    • Just before use, add DTT to a final concentration of 5 mM and EDTA to a final concentration of 1 mM.

  • Recombinant Human Cathepsin B Stock Solution (10 µM):

    • Reconstitute lyophilized cathepsin B in the assay buffer to a stock concentration of 10 µM.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution (10 mM):

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Store at -20°C, protected from light.

  • p-Nitrophenol (PNP) Standard Stock Solution (10 mM):

    • Dissolve p-nitrophenol in DMSO to a final concentration of 10 mM.

    • Store at room temperature, protected from light.

Assay Procedure
  • Prepare PNP Standard Curve:

    • Prepare a series of dilutions of the PNP standard stock solution in the assay buffer to final concentrations ranging from 0 to 200 µM.

    • Add 100 µL of each standard dilution to the wells of a 96-well clear flat-bottom plate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Plot the absorbance values against the corresponding PNP concentrations to generate a standard curve.

  • Enzymatic Reaction:

    • Prepare a working solution of cathepsin B by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 20 nM).

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

    • In a 96-well plate, add 50 µL of the cathepsin B working solution to each well.

    • Include a negative control well containing 50 µL of assay buffer without the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Data Acquisition and Analysis:

    • After incubation, measure the absorbance of each well at 405 nm using a microplate reader.

    • Subtract the absorbance of the negative control from the absorbance of the sample wells to correct for background absorbance.

    • Use the PNP standard curve to determine the concentration of p-nitrophenol released in each well.

    • Calculate the initial velocity of the reaction (µM/min) from the linear portion of the absorbance versus time plot (if performing a kinetic assay).

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffers, Enzyme, Substrate) std_curve Prepare PNP Standard Curve reaction_setup Set up Enzymatic Reaction in 96-well Plate reagent_prep->reaction_setup data_processing Data Processing and Concentration Calculation std_curve->data_processing incubation Incubate at 37°C reaction_setup->incubation read_absorbance Measure Absorbance at 405 nm incubation->read_absorbance read_absorbance->data_processing kinetic_analysis Kinetic Parameter Determination data_processing->kinetic_analysis

Caption: Experimental workflow for the in vitro cathepsin B cleavage assay.

cleavage_mechanism substrate Boc-Phe-Lys-PAB-PNP intermediate Boc-Phe-Lys-PAB (unstable) substrate->intermediate Cleavage cathepsin_b Cathepsin B cathepsin_b->substrate acts on pnp p-Nitrophenol (PNP) (Chromogenic Product) intermediate->pnp Self-immolation elimination 1,6-Elimination

Caption: Mechanism of this compound cleavage by cathepsin B.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_lysosomal Lysosomal Involvement cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptor (e.g., TNF-R1) caspase8 Caspase-8 Activation death_receptor->caspase8 lysosome Lysosome caspase8->lysosome induces permeabilization bid Bid caspase8->bid cathepsin_b_release Cathepsin B Release to Cytosol lysosome->cathepsin_b_release cathepsin_b_release->bid cleaves tbid tBid bid->tbid mitochondrion Mitochondrion tbid->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Role of cathepsin B in the apoptosis signaling pathway.[6][7][8][9][10]

References

Application Notes and Protocols for the Purification of ADCs Synthesized with Boc-Phe-(Alloc)Lys-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The synthesis of ADCs, such as those utilizing the cleavable Boc-Phe-(Alloc)Lys-PAB-PNP linker, results in a heterogeneous mixture of species. This mixture includes the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated forms of the ADC. Therefore, a robust and efficient purification strategy is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product.[1][2][3]

This document provides a detailed application note and corresponding protocols for the purification of ADCs synthesized using the this compound linker. The strategy employs a multi-step chromatographic approach designed to remove process-related impurities and to isolate ADC species with the desired physicochemical properties.

Overall Purification Strategy

The purification of ADCs synthesized with the this compound linker is a multi-step process designed to remove unconjugated antibody, residual small molecule drug-linker, and aggregates, while enriching for the desired ADC species. A typical workflow involves an initial capture step, followed by intermediate and polishing chromatography steps, with buffer exchange and concentration performed as needed.

ADC Purification Workflow cluster_0 Upstream cluster_1 Downstream Purification Conjugation_Reaction Conjugation Reaction Mixture Protein_A Protein A Affinity Chromatography Conjugation_Reaction->Protein_A Capture TFF1 Tangential Flow Filtration (TFF) (Buffer Exchange) Protein_A->TFF1 Elution & Exchange IEX Ion Exchange Chromatography (IEX) TFF1->IEX Polishing Step 1 HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polishing Step 2 TFF2 Tangential Flow Filtration (TFF) (Formulation & Concentration) HIC->TFF2 Final Polish Final_ADC Purified ADC TFF2->Final_ADC Final Formulation

Figure 1: Overall ADC Purification Workflow.

Key Purification Steps and Protocols

The purification process is comprised of several key stages, each with a specific objective:

  • Protein A Affinity Chromatography: This initial capture step is highly effective for separating the ADC and unconjugated antibody from the majority of process-related impurities, such as the free drug-linker and reaction reagents.[4][5][6]

  • Tangential Flow Filtration (TFF): TFF is utilized for buffer exchange and concentration of the ADC solution. It is a critical step for preparing the ADC for subsequent chromatography steps and for the final formulation.[7][8][9][10][11]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge. This step is effective in removing charged impurities and can also provide some separation of different DAR species.[12][][14][15][]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DAR values. The conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation based on the number of conjugated drugs.[][17][18][19][20][21]

Protocol 1: Protein A Affinity Chromatography

Objective: To capture the ADC and unconjugated antibody, removing residual drug-linker and other small molecule impurities.

Materials:

  • Protein A affinity column (e.g., MabCapture A, POROS MabCapture A)[6]

  • Equilibration/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M Glycine, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Chromatography system (e.g., FPLC)

Methodology:

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Equilibration/Wash Buffer at a linear flow rate of 150 cm/hr.[22]

  • Sample Loading: Dilute the conjugation reaction mixture at least 1:1 with Equilibration/Wash Buffer to ensure proper pH and ionic strength for binding.[22] Load the diluted sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 CVs of Equilibration/Wash Buffer to remove unbound impurities.

  • Elution: Elute the bound antibody and ADC with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.[22]

  • Pool and Analyze: Pool the fractions containing the protein peak. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

ParameterValue
Column Protein A Affinity
Equilibration Buffer PBS, pH 7.4
Elution Buffer 0.1 M Glycine, pH 3.0
Flow Rate 150 cm/hr
Expected Yield > 90%
Purity (Post-Protein A) > 95% (removal of free drug)

Table 1: Summary of Protein A Chromatography Parameters and Expected Outcomes.

Protocol 2: Tangential Flow Filtration (TFF) for Buffer Exchange

Objective: To exchange the buffer of the eluted ADC from the Protein A step to a suitable buffer for the subsequent IEX chromatography step and to concentrate the product.[7]

Materials:

  • TFF system with a regenerated cellulose or polyethersulfone membrane (e.g., 30 kDa MWCO)

  • IEX Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Diafiltration Buffer (same as IEX Equilibration Buffer)

Methodology:

  • System Setup and Sanitization: Set up the TFF system according to the manufacturer's instructions. Sanitize the system and membrane.

  • Equilibration: Equilibrate the system with the IEX Equilibration Buffer.

  • Concentration: Concentrate the pooled ADC solution from the Protein A step to a target concentration of 10-20 g/L.

  • Diafiltration: Perform diafiltration with 5-10 diavolumes of the Diafiltration Buffer to achieve the desired buffer exchange.[7]

  • Final Concentration and Recovery: Concentrate the ADC to the desired final concentration and recover the product from the system.

ParameterValue
Membrane 30 kDa MWCO (e.g., Pellicon®)[7]
Process Mode Concentration followed by Diafiltration
Target Concentration 25-30 g/L[7]
Diavolumes 5-10
Expected Recovery > 95%

Table 2: Summary of TFF Parameters for Buffer Exchange.

Protocol 3: Ion Exchange Chromatography (IEX)

Objective: To remove charged variants, aggregates, and other impurities. Cation exchange chromatography (CEX) is often used for ADC purification.[12][14][15]

IEX_Separation ADC_Mixture ADC Mixture (Post-TFF) IEX_Column IEX Column (e.g., Cation Exchange) ADC_Mixture->IEX_Column Load Elution_Gradient Increasing Salt or pH Gradient IEX_Column->Elution_Gradient Bind Purified_ADC Purified ADC Fractions Elution_Gradient->Purified_ADC Elute Impurities Impurities (Aggregates, charge variants) Elution_Gradient->Impurities Separate

Figure 2: Principle of IEX for ADC Purification.

Materials:

  • Cation exchange column (e.g., Eshmuno® CMX)[23]

  • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Chromatography system

Methodology:

  • Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Equilibration Buffer.

  • Sample Loading: Load the buffer-exchanged ADC sample onto the column.

  • Washing: Wash the column with Equilibration Buffer until the UV baseline is stable.

  • Elution: Elute the bound ADC using a linear gradient of 0-100% Elution Buffer over 20 CVs. Collect fractions across the elution peak.

  • Analysis: Analyze the collected fractions for purity, aggregation, and DAR distribution. Pool the fractions that meet the desired product quality attributes.

ParameterValue
Column Cation Exchange (e.g., Eshmuno® CMX)
Buffer A 20 mM Tris-HCl, pH 8.0
Buffer B 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Gradient 0-100% Buffer B over 20 CV
Expected Outcome Reduction of aggregates and charge variants

Table 3: Summary of IEX Chromatography Parameters.

Protocol 4: Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species based on their DAR. This is the primary step for controlling the DAR distribution of the final product.[][17][18][19][20][21]

Materials:

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • Equilibration Buffer (Buffer A): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[18]

  • Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0[18]

  • Chromatography system

Methodology:

  • Sample Preparation: Adjust the salt concentration of the pooled ADC fractions from the IEX step by adding a high salt buffer (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0) to promote binding to the HIC resin.[18]

  • Column Equilibration: Equilibrate the HIC column with 5-10 CVs of Equilibration Buffer.

  • Sample Loading: Load the salt-adjusted ADC sample onto the column.

  • Elution: Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% Buffer A to 100% Buffer B over 30 CVs). Species with higher DAR will be more hydrophobic and will elute later in the gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze for DAR distribution using methods such as UV-Vis spectroscopy, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).[24][25][26][] Pool fractions containing the desired DAR species.

ParameterValue
Column HIC (e.g., Butyl or Phenyl)
Buffer A 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
Buffer B 25 mM Sodium Phosphate, pH 7.0
Gradient Decreasing salt gradient
Expected Outcome Separation of ADC species with different DARs

Table 4: Summary of HIC Chromatography Parameters.

Protocol 5: Final Tangential Flow Filtration (TFF) for Formulation

Objective: To exchange the purified ADC into the final formulation buffer and concentrate it to the target final concentration.

Materials:

  • TFF system with a regenerated cellulose or polyethersulfone membrane (e.g., 30 kDa MWCO)

  • Final Formulation Buffer (product-specific)

Methodology:

  • System Setup and Equilibration: Set up and equilibrate the TFF system with the Final Formulation Buffer.

  • Diafiltration: Perform diafiltration of the pooled HIC fractions against the Final Formulation Buffer to remove salts from the HIC step and exchange into the final buffer.

  • Final Concentration: Concentrate the ADC to the desired final product concentration.

  • Recovery: Recover the final, purified ADC product.

ParameterValue
Membrane 30 kDa MWCO (e.g., Pellicon®)[7]
Process Mode Diafiltration followed by Concentration
Target Concentration Product-specific
Expected Recovery > 95%

Table 5: Summary of Final TFF Parameters.

Characterization of Purified ADC

The purified ADC should be thoroughly characterized to ensure it meets the required quality attributes. Key analytical methods include:

  • UV-Vis Spectroscopy: To determine protein concentration and average DAR.[]

  • Size Exclusion Chromatography (SEC): To assess the level of aggregation.[]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the DAR distribution.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and determine the DAR of the ADC.[24][25][26]

Conclusion

The purification strategy outlined in these application notes provides a robust framework for obtaining a highly pure and well-characterized ADC synthesized with the this compound linker. The combination of affinity, ion exchange, and hydrophobic interaction chromatography, interspersed with tangential flow filtration for buffer exchange and concentration, allows for the effective removal of process-related impurities and the isolation of ADC species with a desired drug-to-antibody ratio. The provided protocols serve as a starting point and may require optimization based on the specific characteristics of the antibody and drug-linker used.

References

Handling and storage conditions for Boc-Phe-(Alloc)Lys-PAB-PNP.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe-(Alloc)Lys-PAB-PNP is a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker is a critical component of an ADC, ensuring its stability in circulation and enabling the controlled release of the cytotoxic payload within the target cancer cells.

This linker features a dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), which is specifically designed to be cleaved by the lysosomal protease cathepsin B. Cathepsin B is often overexpressed in tumor cells, making this linker ideal for targeted drug release. The linker also incorporates a p-aminobenzyl carbamate (PABC) self-immolative spacer, which ensures the efficient release of the unmodified drug following the enzymatic cleavage of the dipeptide. The N-terminus of the phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, while the lysine side-chain amine is protected by an allyloxycarbonyl (Alloc) group. The p-nitrophenyl (PNP) carbonate group provides a reactive handle for conjugation to the cytotoxic payload.

These application notes provide detailed information on the handling, storage, and utilization of this compound in the synthesis of ADCs.

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and reactivity.

Storage Conditions:

FormRecommended TemperatureDurationSpecial Conditions
Solid Powder -20°CLong-termStore in a dry, dark place.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store under an inert atmosphere (e.g., nitrogen or argon).
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store under an inert atmosphere.

General Handling:

  • Shipping: This product is typically shipped at room temperature. Upon receipt, it should be stored under the recommended conditions.

  • Moisture Sensitivity: The compound is sensitive to moisture. Handle in a dry environment and store in a desiccator.

  • Light Sensitivity: Protect from light to prevent degradation.

  • Inert Atmosphere: For long-term storage of solutions, an inert atmosphere is recommended to prevent oxidation.

Physicochemical Properties

PropertyValue
Molecular Formula C₃₈H₄₅N₅O₁₁
Molecular Weight 747.8 g/mol
Appearance Solid Powder
Purity Typically ≥95% (confirm with Certificate of Analysis)

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of an Antibody-Drug Conjugate. Optimization of these protocols for specific antibodies, drugs, and desired drug-to-antibody ratios (DAR) is recommended.

Protocol 1: Conjugation of Cytotoxic Drug to this compound

This protocol describes the reaction of a cytotoxic drug (containing a nucleophilic group, e.g., a primary amine or hydroxyl) with the p-nitrophenyl carbonate moiety of the linker.

Materials:

  • This compound

  • Cytotoxic drug with a suitable nucleophilic handle

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • In a separate vessel, dissolve the cytotoxic drug in anhydrous DMF.

  • Add the cytotoxic drug solution to the linker solution.

  • Add DIPEA (typically 2-3 equivalents) to the reaction mixture to facilitate the reaction.

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Once the reaction is complete (typically within 2-24 hours), purify the drug-linker conjugate by preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Deprotection of the Alloc Group

The Alloc group on the lysine side chain is orthogonal to the Boc group and can be selectively removed using a palladium catalyst. This exposes the amine for further modification if required, or for direct conjugation to the antibody.

Materials:

  • Boc-Phe-(Alloc)Lys(Drug)-PAB (from Protocol 1)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger, e.g., Phenylsilane (PhSiH₃) or morpholine

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel

  • Stirring apparatus

  • HPLC for reaction monitoring

Procedure:

  • Under an inert atmosphere, dissolve the Boc-Phe-(Alloc)Lys(Drug)-PAB conjugate in anhydrous DCM or THF.

  • Add the scavenger (e.g., Phenylsilane, 5-10 equivalents) to the solution.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is often rapid and can be monitored by HPLC. The deprotection can be accelerated using gentle microwave heating.[1]

  • Upon completion, the reaction mixture can be purified by chromatography to remove the catalyst and scavenger byproducts.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody via lysine side-chain amines. This involves the deprotection of the Boc group and subsequent activation of the N-terminal phenylalanine for amide bond formation with the antibody's lysine residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Boc-Phe-Lys(Drug)-PAB (from Protocol 2)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Activation reagents: e.g., N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction buffer (e.g., borate buffer, pH 8.5)

  • Size-exclusion chromatography (SEC) or other protein purification system

Procedure:

  • Boc Deprotection: Treat the Boc-Phe-Lys(Drug)-PAB with a solution of TFA in DCM (e.g., 20-50% v/v) to remove the Boc protecting group. After deprotection, carefully remove the TFA under reduced pressure.

  • Activation of Drug-Linker: Dissolve the deprotected drug-linker in a suitable organic solvent (e.g., DMF) and activate the N-terminal carboxylic acid with EDC and NHS to form an NHS ester.

  • Antibody Conjugation: Add the activated drug-linker-NHS ester to the antibody solution in a suitable reaction buffer (e.g., borate buffer, pH 8.5). The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR).

  • Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-12 hours).

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography.

  • Characterization: Characterize the ADC to determine the DAR, purity, and aggregation state using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

Protocol 4: Cathepsin B Cleavage Assay

This assay is used to confirm the enzymatic cleavage of the Phe-Lys linker and the release of the cytotoxic drug.

Materials:

  • Purified ADC

  • Human liver cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the ADC in the assay buffer.

  • Activate the cathepsin B according to the manufacturer's instructions.

  • Add the activated cathepsin B to the ADC solution to initiate the cleavage reaction.

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by rapid freezing).

  • Analyze the samples by LC-MS/MS to quantify the amount of released drug over time. This allows for the determination of the cleavage kinetics.

Diagrams

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (Boc-Phe-(Alloc)Lys-PAB-Drug) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Fusion ReleasedDrug Released Cytotoxic Drug Lysosome->ReleasedDrug 4. Cathepsin B Cleavage of Phe-Lys Linker Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an ADC utilizing a cathepsin B-cleavable linker.

Experimental_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis cluster_2 Functional Analysis Linker This compound Conjugation1 Protocol 1: Drug-Linker Conjugation Linker->Conjugation1 Drug Cytotoxic Drug Drug->Conjugation1 DrugLinker Boc-Phe-(Alloc)Lys(Drug)-PAB Conjugation1->DrugLinker Deprotection Protocol 2: Alloc Deprotection DrugLinker->Deprotection DeprotectedDrugLinker Boc-Phe-Lys(Drug)-PAB Deprotection->DeprotectedDrugLinker Conjugation2 Protocol 3: ADC Conjugation DeprotectedDrugLinker->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 ADC Purified ADC Conjugation2->ADC CleavageAssay Protocol 4: Cathepsin B Cleavage Assay ADC->CleavageAssay CellViability Cell-Based Viability Assays ADC->CellViability

Caption: Experimental workflow for the synthesis and analysis of an ADC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Boc-Phe-(Alloc)Lys-PAB-PNP Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc-Phe-(Alloc)Lys-PAB-PNP linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation reactions involving this advanced ADC linker. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly low conjugation yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the conjugation of this compound?

The conjugation occurs via a nucleophilic acyl substitution reaction. The primary amine of your drug or molecule acts as a nucleophile, attacking the carbonyl carbon of the p-nitrophenyl (PNP) carbonate group on the linker. This results in the formation of a stable carbamate bond and the release of p-nitrophenol as a byproduct.[1][2]

Q2: What are the most common causes of low yield in this conjugation reaction?

Low yields can primarily be attributed to three main factors:

  • Hydrolysis of the PNP-activated carbonate: The active ester is susceptible to hydrolysis, especially in the presence of moisture or at a high pH, which consumes the linker before it can react with your amine.[3][4][5][6]

  • Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry, inappropriate solvent, non-optimal pH, and inadequate reaction time or temperature can significantly hinder the reaction efficiency.[2]

  • Impurity of Reactants: The presence of impurities in the linker, the amine-containing substrate, or the solvent can lead to side reactions and reduced yield.

Q3: How can I monitor the progress of the conjugation reaction?

The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC).[7][8][9] You can track the consumption of the this compound linker and the formation of the conjugated product over time. The release of p-nitrophenol can also be monitored spectrophotometrically, as it has a distinct UV absorbance.[4]

Q4: What is the role of the Boc and Alloc protecting groups, and do they interfere with the conjugation?

The Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) groups protect the alpha-amine of Phenylalanine and the epsilon-amine of Lysine, respectively. They are orthogonal protecting groups, meaning they can be removed under different conditions without affecting each other.[10][11] During the PNP-amine conjugation, these groups should remain stable and not interfere with the reaction.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues and actionable solutions to improve your conjugation yield.

Issue 1: Low or No Product Formation

If you observe minimal to no formation of your desired conjugate, consider the following factors related to reactant integrity and initial reaction setup.

Potential Cause Recommended Action Explanation
Degradation of this compound Verify the purity and integrity of the linker using HPLC and Mass Spectrometry before use. Store the linker under dry conditions at the recommended temperature (-20°C).The PNP-activated carbonate is sensitive to moisture and can hydrolyze over time if not stored properly, leading to an inactive linker.[3][5][6]
Poor Nucleophilicity of the Amine Ensure the amine is in its free base form. If your amine is a salt (e.g., HCl salt), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture.The amine must have a lone pair of electrons available to act as a nucleophile. In its protonated (salt) form, it is not nucleophilic.
Incorrect Stoichiometry Typically, a slight excess of the linker (1.1 to 1.5 equivalents) relative to the amine is used. Optimize the molar ratio by running small-scale test reactions.Using too little linker will result in incomplete conversion of your starting material. A large excess can complicate purification.
Inappropriate Solvent Use a dry, aprotic polar solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN). Ensure the solvent is anhydrous.Protic solvents can compete with the amine nucleophile, and water will lead to hydrolysis of the active ester.[2]
Issue 2: Reaction Stalls or Proceeds Slowly

If the reaction starts but fails to reach completion, the reaction conditions may need optimization.

Potential Cause Recommended Action Explanation
Suboptimal pH The reaction is typically performed under slightly basic conditions (pH 8-9) to ensure the amine is deprotonated without significantly accelerating hydrolysis of the PNP ester. If not using an added base, the amine itself can act as the base.While a basic pH increases the nucleophilicity of the amine, a pH that is too high will favor the hydrolysis of the PNP ester as a competing reaction.[3][4]
Low Reaction Temperature Most conjugations of this type proceed well at room temperature. If the reaction is slow, you can gently heat it to 30-40°C while monitoring for potential degradation.Increased temperature can enhance the reaction rate, but excessive heat may promote side reactions or degradation of reactants.
Insufficient Reaction Time Monitor the reaction by HPLC at regular intervals (e.g., 1, 4, 8, and 24 hours) to determine the optimal reaction time.Some reactions may require longer periods to reach completion, depending on the reactivity of the specific amine substrate.[12]
Steric Hindrance If your amine is sterically hindered, the reaction may naturally be slower. Consider increasing the reaction time and/or temperature moderately.Bulky groups near the reacting amine can physically block the approach of the linker, slowing down the reaction rate.
Issue 3: Presence of Multiple Byproducts

The appearance of significant byproducts can complicate purification and reduce the yield of the desired conjugate.

Potential Cause Recommended Action Explanation
Hydrolysis of the PNP Linker Use anhydrous solvents and minimize the exposure of the reaction to atmospheric moisture. A nitrogen or argon atmosphere can be beneficial.The primary byproduct is often the hydrolyzed linker, where the PNP-carbonate has reacted with water instead of your amine.[5][6]
Reaction with Solvent or Buffer Components Ensure that any buffers used do not contain primary or secondary amines (e.g., Tris buffer). Use non-nucleophilic buffers if required.Amine-containing buffers can compete with your substrate for reaction with the linker.
Degradation of Starting Materials or Product Analyze the stability of your amine substrate and the final conjugate under the reaction conditions. If instability is observed, consider milder conditions (e.g., lower temperature, shorter reaction time).The desired product or starting material may not be stable over long reaction times or at elevated temperatures.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general starting point. Optimal conditions may vary depending on the specific amine-containing substrate.

  • Preparation:

    • Dissolve the amine-containing substrate (1 equivalent) in anhydrous DMF to a final concentration of 10-50 mg/mL under a nitrogen or argon atmosphere.

    • If the amine is a salt, add 1.5-2.0 equivalents of DIPEA and stir for 10 minutes.

    • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Reaction:

    • Add the solution of the linker dropwise to the stirring solution of the amine substrate at room temperature.

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the reaction progress by HPLC at 1, 4, and 24 hours until the consumption of the starting amine is complete.[7][8]

  • Work-up and Purification:

    • Once the reaction is complete, the crude mixture can be purified. A common method is to precipitate the product by adding the reaction mixture to a non-polar solvent like diethyl ether.

    • Further purification can be achieved by flash chromatography or preparative HPLC.[13][14]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Dissolve Amine Substrate in Anhydrous DMF B Add Non-Nucleophilic Base (if amine is a salt) A->B D Add Linker Solution to Amine Solution B->D C Dissolve Linker in Anhydrous DMF C->D E Stir at Room Temperature D->E F Monitor by HPLC E->F G Purify Product F->G

Caption: A typical experimental workflow for the conjugation reaction.

G Start Low Yield Observed CheckReactants Check Reactant Integrity (Linker & Amine Purity) Start->CheckReactants ReactantsOK Reactants OK? CheckReactants->ReactantsOK ReplaceReactants Use Fresh/Purified Reactants ReactantsOK->ReplaceReactants No CheckConditions Review Reaction Conditions (Solvent, Stoichiometry, pH) ReactantsOK->CheckConditions Yes ReplaceReactants->CheckConditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Stoichiometry, Use Anhydrous Solvent, Adjust pH (8-9) ConditionsOK->OptimizeConditions No CheckKinetics Review Reaction Kinetics (Time & Temperature) ConditionsOK->CheckKinetics Yes OptimizeConditions->CheckKinetics KineticsOK Reaction Complete? CheckKinetics->KineticsOK OptimizeKinetics Increase Time/Temperature, Monitor by HPLC KineticsOK->OptimizeKinetics No Success Yield Improved KineticsOK->Success Yes OptimizeKinetics->Success

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ADC aggregation, particularly when using hydrophobic peptide linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs, especially those with hydrophobic peptide linkers?

A1: Aggregation of ADCs is a complex issue driven by several factors. The conjugation of hydrophobic payloads and linkers to an antibody is a primary cause, as it increases the overall hydrophobicity of the ADC molecule.[1][][3] This increased hydrophobicity promotes intermolecular interactions to minimize exposure to the aqueous environment, leading to the formation of soluble and insoluble aggregates.[1][4]

Other key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the ADC's overall hydrophobicity, making it more prone to aggregation.[3][4][5]

  • Unfavorable Buffer Conditions: The pH and ionic strength of the buffer are critical. Aggregation is often more pronounced at or near the antibody's isoelectric point (pI), where the net charge is minimal.[1][3]

  • Conformational Instability: The conjugation process or environmental stressors can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting self-association.[4][6]

  • Environmental and Mechanical Stress: Factors such as elevated temperatures, repeated freeze-thaw cycles, vigorous shaking, and exposure to light can denature the ADC and induce aggregation.[4][7][8]

  • Use of Organic Solvents: Solvents used to dissolve hydrophobic payloads during conjugation can disrupt the antibody's structure and lead to aggregation.[1][4]

Q2: What are the consequences of ADC aggregation?

A2: ADC aggregation can have significant negative impacts on the therapeutic product, affecting its safety, efficacy, and stability.[4][9]

  • Reduced Efficacy: Aggregates may have a reduced ability to bind to the target antigen on cancer cells, thereby lowering the therapeutic efficacy of the ADC.[10]

  • Increased Immunogenicity: Aggregated proteins can be recognized as foreign by the immune system, potentially triggering an unwanted immune response.[4][11]

  • Altered Pharmacokinetics and Off-Target Toxicity: Aggregation can change the clearance mechanisms of the ADC, potentially leading to accumulation in organs like the liver and kidneys and causing off-target toxicity.[4]

  • Decreased Solubility and Stability: The formation of high molecular weight aggregates can lead to precipitation and a reduced shelf life of the product.[4]

  • Manufacturing and Cost Implications: The need to remove aggregates through additional purification steps increases manufacturing time and cost, while also reducing the overall product yield.[1][4]

Q3: How can I modify the linker to prevent aggregation?

A3: Modifying the linker is a key strategy to mitigate hydrophobicity-driven aggregation. The primary approach is to increase the hydrophilicity of the linker-payload construct.

  • Incorporate Hydrophilic Moieties: The most common and effective strategy is to use hydrophilic linkers.[][4][7] This can be achieved by incorporating polyethylene glycol (PEG) groups, pyrophosphate diester groups, or negatively charged sulfonate groups into the linker structure.[4][12] These hydrophilic moieties can "shield" the hydrophobic payload, reducing intermolecular hydrophobic interactions.[13][14]

  • Insert Hydrophilic Spacers: Introducing hydrophilic spacers, such as PEG or cyclodextrins, between the antibody and the hydrophobic payload can also improve solubility and reduce aggregation.[4]

Troubleshooting Guides

Problem 1: Significant ADC aggregation is observed immediately after the conjugation reaction.

This issue often points to problems with the conjugation process itself or the inherent properties of the ADC components.

Potential Cause Troubleshooting Step Rationale
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the linker-payload during the conjugation reaction.A lower DAR decreases the overall hydrophobicity of the ADC, thus reducing the driving force for aggregation.[7]
Unfavorable Buffer Conditions Screen a panel of conjugation buffers with varying pH and ionic strengths. Common starting points include histidine and citrate buffers.The buffer's pH influences the antibody's surface charge. Moving the pH away from the ADC's isoelectric point (pI) can increase electrostatic repulsion between molecules, preventing aggregation.[7]
Solvent-Induced Aggregation Minimize the concentration of organic co-solvents used to dissolve the linker-payload.Organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[1]
Intermolecular Cross-linking Immobilize the antibody on a solid support (e.g., affinity resin) during conjugation.Physical separation of antibody molecules during the conjugation process prevents them from interacting and aggregating.[1][15]

Problem 2: ADC aggregation increases over time during storage.

This suggests issues with the formulation or storage conditions.

Potential Cause Troubleshooting Step Rationale
Suboptimal Formulation Optimize the formulation buffer by screening different pH levels and excipients.A well-designed formulation is crucial for long-term stability.[7]
Add stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, histidine), or surfactants (polysorbate 20/80).Sugars and amino acids can stabilize the protein structure, while surfactants prevent aggregation at air-water interfaces.[]
Inappropriate Storage Temperature Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or -20°C to -80°C for frozen solutions.Elevated temperatures can accelerate chemical degradation and promote conformational changes leading to aggregation.[7]
Freeze-Thaw Stress Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.The process of freezing and thawing can cause denaturation and aggregation.[3][7]
Light Exposure Protect the ADC from light by using amber vials or storing it in the dark.Some payloads and linkers are photosensitive and can degrade upon light exposure, which can initiate aggregation.[4][7]
Mechanical Stress Handle ADC solutions gently. Avoid vigorous shaking or stirring.Mechanical stress can cause partial unfolding of the antibody, increasing the likelihood of aggregation.[7]

Experimental Protocols & Data

Key Experiment: Quantifying ADC Aggregation using Size Exclusion Chromatography (SEC)

Objective: To separate and quantify ADC monomers, dimers, and higher molecular weight species (aggregates).

Methodology:

  • Column: Use a size exclusion chromatography column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å).[16]

  • Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.[3]

  • Flow Rate: Set a flow rate that ensures adequate separation, typically between 0.5 and 1.0 mL/min.[3]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[3]

  • Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[3]

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Illustrative Data: Impact of Linker Hydrophilicity on ADC Aggregation

The following table summarizes hypothetical data demonstrating the effect of incorporating a hydrophilic PEG spacer into a hydrophobic peptide linker on ADC aggregation, as measured by SEC.

ADC Construct Linker Type Drug-to-Antibody Ratio (DAR) % High Molecular Weight Species (HMWS) at T=0 % HMWS after 1 week at 40°C
ADC-1Val-Cit-PABC (Hydrophobic)41.5%8.2%
ADC-2PEG4-Val-Cit-PABC (Hydrophilic)40.8%2.1%
ADC-3Val-Cit-PABC (Hydrophobic)84.2%15.6%
ADC-4PEG8-Val-Cit-PABC (Hydrophilic)81.9%5.3%

Note: HMWS = High Molecular Weight Species. Data is illustrative and may vary based on the specific antibody, payload, and experimental conditions.

Visual Guides

Logical Workflow for Troubleshooting ADC Aggregation

ADC_Aggregation_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation & Root Cause Analysis cluster_solutions Mitigation Strategies Problem Increased ADC Aggregation Detected (e.g., by SEC-HPLC) Assess_Components Assess Intrinsic Factors: - Payload Hydrophobicity - Linker Hydrophobicity - High DAR Problem->Assess_Components Is aggregation inherent to the design? Assess_Process Assess Process Parameters: - Conjugation Buffer (pH, Ionic Strength) - Co-solvent Concentration Problem->Assess_Process Did aggregation occur during conjugation? Assess_Formulation Assess Formulation & Storage: - Formulation Buffer - Excipients - Storage Temperature - Freeze-Thaw Cycles Problem->Assess_Formulation Did aggregation occur during storage? Modify_Linker Linker/Payload Engineering: - Incorporate Hydrophilic Spacers (PEG) - Use Hydrophilic Linkers Assess_Components->Modify_Linker Optimize_Process Process Optimization: - Optimize DAR - Screen Buffers - Immobilize Antibody during Conjugation Assess_Process->Optimize_Process Optimize_Formulation Formulation & Handling Optimization: - Add Stabilizing Excipients - Optimize Storage Conditions - Aliquot to Avoid Freeze-Thaw Assess_Formulation->Optimize_Formulation

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

Signaling Pathway: Mechanism of Hydrophobicity-Induced Aggregation

Hydrophobicity_Aggregation_Mechanism cluster_components ADC Components cluster_process Conjugation Process cluster_result Resulting ADC Properties cluster_aggregation Aggregation Pathway Antibody Monoclonal Antibody Conjugation Conjugation (High DAR) Antibody->Conjugation Linker Hydrophobic Peptide Linker Linker->Conjugation Payload Hydrophobic Payload Payload->Conjugation Hydrophobic_ADC Increased Overall ADC Hydrophobicity Conjugation->Hydrophobic_ADC Conformational_Change Conformational Changes Conjugation->Conformational_Change Interactions Intermolecular Hydrophobic Interactions Hydrophobic_ADC->Interactions Conformational_Change->Interactions Exposure of hydrophobic patches Aggregation Formation of High Molecular Weight Aggregates Interactions->Aggregation

Caption: Mechanism of ADC aggregation driven by hydrophobic components.

References

Technical Support Center: Optimizing Payload Attachment to PNP Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for payload attachment to p-nitrophenyl (PNP) esters. Find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of payload attachment to a PNP ester?

The attachment of a payload, typically containing a primary or secondary amine, to a PNP ester proceeds via a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the p-nitrophenolate ion—a good leaving group—to form a stable amide bond between the payload and the molecule of interest.

Q2: Which factors are most critical for optimizing the reaction?

The success of the conjugation is primarily influenced by four key parameters: pH, the molar ratio of reactants, temperature, and the choice of solvent. A careful balance of these factors is necessary to maximize the aminolysis (amide bond formation) while minimizing the competing hydrolysis of the PNP ester.

Q3: What is the optimal pH for the reaction and why?

The optimal pH for the reaction is typically in the range of 7.2 to 8.5.[1] This pH range represents a crucial compromise:

  • Below pH 7.2: The concentration of the deprotonated, nucleophilic form of a primary amine is reduced, which can slow down or inhibit the reaction.

  • Above pH 8.5: The rate of hydrolysis of the PNP ester increases significantly, where water molecules attack the ester and render it inactive for conjugation. This can lead to lower yields and the need for more extensive purification.[2]

Q4: What is the recommended molar ratio of PNP ester to the amine-containing payload?

A molar excess of the PNP ester is generally recommended to drive the reaction to completion. A starting point for optimization is a molar ratio of PNP ester to amine between 2:1 and 10:1.[1] The ideal ratio should be determined empirically for each specific payload and substrate combination.

Q5: How does temperature affect the conjugation reaction?

Most conjugation reactions are carried out at room temperature (20–25°C).[1] For particularly sensitive biomolecules, the reaction can be performed at 4°C, but this will require a longer reaction time.[1] Higher temperatures can increase the rate of both the desired aminolysis and the undesired hydrolysis.

Q6: What solvents should be used for this reaction?

The reaction is typically performed in aqueous buffers such as PBS, borate, or bicarbonate buffers.[1] If the PNP ester or the payload has limited aqueous solubility, a small amount (5-10%) of an organic co-solvent like DMSO or DMF can be added to the buffer to improve solubility.[1] It is critical to use high-purity, amine-free solvents to avoid unwanted side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during payload attachment to PNP esters.

Problem 1: Low or No Conjugation Yield

Potential Cause Recommended Solution
Incorrect pH Verify the pH of your reaction buffer. The optimal range is 7.2-8.5.[1] A pH that is too low will result in a protonated, non-nucleophilic amine, while a pH that is too high will accelerate the hydrolysis of the PNP ester.[2]
PNP Ester Hydrolysis Prepare the PNP ester solution immediately before use. PNP esters are sensitive to moisture and can hydrolyze over time, especially at basic pH.[2]
Insufficient Molar Excess of PNP Ester Increase the molar ratio of the PNP ester to the amine-containing payload. An excess of 2 to 10-fold is a good starting point for optimization.[1]
Inactive Amine on Payload Confirm the presence and accessibility of a primary or secondary amine on your payload molecule. Steric hindrance around the amine can significantly reduce its reactivity.[3]
Low Payload Concentration Low concentrations of reactants can slow down the desired bimolecular reaction, allowing the unimolecular hydrolysis reaction to dominate. If possible, increase the concentration of your reactants.

Problem 2: High Non-Specific Binding or Background Signal

Potential Cause Recommended Solution
Insufficient Quenching After the desired reaction time, quench any unreacted PNP ester by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
Inadequate Purification Unreacted or hydrolyzed payload can bind non-specifically to the target molecule. Use appropriate purification methods like size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC to remove excess reagents.[1]
Precipitation of Reactants If a precipitate is observed, it may be due to high reactant concentrations or poor solubility in the chosen buffer. Consider adding a small percentage (5-10%) of an organic co-solvent like DMSO or DMF.[1]

Data Presentation: Reaction Parameter Comparison

The following tables summarize key quantitative parameters for optimizing your conjugation reaction.

Table 1: Effect of pH on Reaction Efficiency

pHRelative Aminolysis RateRelative Hydrolysis RateRecommended Use Case
6.5 - 7.0SlowerVery LowFor highly base-sensitive molecules where hydrolysis must be minimized.
7.2 - 8.0GoodModerateOptimal starting range for most protein and payload conjugations.
8.0 - 8.5FastHighFor robust molecules where rapid conjugation is desired.[1]
> 8.5Very FastVery HighGenerally not recommended due to rapid hydrolysis of the PNP ester.[2]

Table 2: Influence of Molar Ratio (PNP Ester:Amine) on Conjugation

Molar RatioExpected YieldPotential Issues
1:1Low to ModerateIncomplete reaction, especially if hydrolysis is competitive.
2:1 - 10:1Good to HighOptimal for driving the reaction to completion.[1] May require more rigorous purification.
> 20:1HighIncreased risk of modifying multiple sites on the target molecule; extensive purification required.

Table 3: Common Solvents and Their Impact

Solvent SystemPurposeConsiderations
Aqueous Buffers (PBS, Borate)Standard for most biomolecule conjugations.Ensure the buffer itself does not contain primary amines (e.g., Tris).
Aqueous Buffer + 5-10% DMSO/DMFTo solubilize hydrophobic PNP esters or payloads.[1]Use high-purity, amine-free organic solvents. DMF can degrade to form amines.
Non-polar organic solvents (e.g., Toluene, Hexane)For non-biological, small molecule synthesis.Can significantly increase reaction rates by minimizing hydrolysis.[4]

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Small Molecule Payload to a Protein

  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

    • If the buffer contains any primary amines (e.g., Tris), exchange it for a non-amine-containing buffer via dialysis or a desalting column.

  • Prepare the PNP Ester-Payload Solution:

    • Immediately before use, dissolve the PNP ester-activated payload in an anhydrous organic solvent such as DMSO or DMF to a high concentration (e.g., 10-100 mM).

  • Initiate the Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved PNP ester-payload solution to the protein solution while gently stirring.

    • The final concentration of the organic co-solvent should ideally be kept below 10% to maintain protein integrity.

  • Incubate:

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[1] The optimal time should be determined empirically.

  • Quench the Reaction:

    • Add a quenching solution, such as 1 M Tris buffer (pH 8.0), to a final concentration of 50-100 mM to react with any remaining PNP esters.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess payload, unreacted PNP ester, and by-products by size-exclusion chromatography (e.g., a G-25 desalting column), dialysis, or HPLC.[1]

  • Characterize the Conjugate:

    • Determine the degree of labeling and confirm the integrity of the conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Add Payload to Protein (2-10x Molar Excess) prep_protein->conjugation prep_payload Dissolve PNP Ester Payload in DMSO/DMF (Freshly Prepared) prep_payload->conjugation incubation Incubate (1-4h at RT or O/N at 4°C) conjugation->incubation quench Quench Reaction (e.g., Tris Buffer) incubation->quench purify Purify Conjugate (SEC, Dialysis, HPLC) quench->purify analyze Characterize Conjugate (MS, SDS-PAGE, UV-Vis) purify->analyze

Caption: Experimental workflow for payload attachment to PNP esters.

troubleshooting_yield cluster_checks Initial Checks cluster_solutions Solutions start Low Conjugation Yield check_ph Is pH between 7.2 and 8.5? start->check_ph check_ratio Is Molar Ratio (Ester:Amine) > 2:1? check_ph->check_ratio Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_reagents Are PNP Ester and Payload Active? check_ratio->check_reagents Yes increase_ratio Increase Molar Excess of PNP Ester check_ratio->increase_ratio No use_fresh Use Freshly Prepared PNP Ester Solution check_reagents->use_fresh No confirm_amine Confirm Payload Amine Accessibility check_reagents->confirm_amine Yes

References

Technical Support Center: Allyloxycarbonyl (Alloc) Deprotection in ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of the Allyloxycarbonyl (Alloc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete Alloc deprotection in ADC synthesis?

Incomplete Alloc deprotection can stem from several factors, often related to reagent quality, reaction conditions, and the substrate itself. Key causes include:

  • Palladium Catalyst Inactivity: The most common catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to air and can oxidize over time, leading to reduced activity. It is crucial to use fresh, high-quality catalyst and handle it under an inert atmosphere.

  • Inefficient Scavenger: A scavenger is required to trap the allyl group released during deprotection. If the scavenger is impure, used in insufficient quantity, or inefficient, the allyl group can re-react with the deprotected amine.

  • Steric Hindrance: As the peptide or ADC construct becomes larger and more complex, steric hindrance around the Alloc-protected amine can limit the access of the bulky palladium catalyst, leading to an incomplete reaction.[1]

  • Substrate Aggregation: The peptide or protein may aggregate under the reaction conditions, preventing the reagents from reaching the Alloc group.

  • Poor Resin Swelling: In solid-phase synthesis, inadequate swelling of the resin can physically block reagents from accessing the reactive sites within the resin beads.

Q2: How can I detect and confirm incomplete Alloc deprotection?

Monitoring the reaction's progress and analyzing the final product are crucial for identifying incomplete deprotection. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an effective technique to monitor the disappearance of the starting material (Alloc-protected peptide) and the appearance of the deprotected product. In cases of incomplete deprotection, you will observe a mixture of the starting material and the desired product in the chromatogram.[2][3]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the species observed in the HPLC analysis. The mass of the Alloc-protected peptide will be higher than the deprotected peptide by the mass of the Alloc group (85.06 Da). Observing a significant peak corresponding to the mass of the starting material in the final product confirms incomplete deprotection.[2][4]

Q3: My Alloc deprotection is incomplete. What are the immediate troubleshooting steps?

If you have confirmed that the deprotection is incomplete, consider the following immediate actions:

  • Repeat the Deprotection Step: The simplest approach is to subject the reaction mixture to a second round of deprotection with fresh reagents.[2][5]

  • Use Fresh Reagents: Prepare a fresh solution of the palladium catalyst and scavenger immediately before use. Ensure the solvent is anhydrous and degassed.

  • Increase Reaction Time and/or Temperature: Extending the reaction time or gently heating the reaction mixture (e.g., to 40-50°C) can help drive the reaction to completion, especially for sterically hindered substrates.[2]

  • Improve Solubility: If substrate aggregation is suspected, adding a co-solvent like acetonitrile or water might improve solubility and reagent accessibility.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving persistent issues with incomplete Alloc deprotection.

Problem: HPLC and MS analysis consistently show a significant amount of remaining Alloc-protected starting material.

This indicates a fundamental issue with the deprotection protocol or reagents. Follow these steps to diagnose and resolve the problem.

Step 1: Re-evaluate Your Reagents and Reaction Setup
ParameterRecommendationRationale
Palladium Catalyst Use a fresh bottle of Pd(PPh₃)₄ or a freshly prepared catalyst solution. Handle under an inert atmosphere (Argon or Nitrogen).The palladium(0) catalyst is highly sensitive to oxygen and can degrade upon storage, leading to loss of activity.[6]
Scavenger Ensure the scavenger (e.g., Phenylsilane, Dimethylamine borane) is of high purity and used in sufficient excess (typically 20-40 equivalents).[5][7]The scavenger's role is to irreversibly trap the allyl cation. Insufficient or impure scavenger can lead to side reactions or re-protection.
Solvent Use anhydrous, peptide-synthesis grade solvents (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)). Degas the solvent before use.Water and oxygen can interfere with the catalyst and reaction mechanism.
Step 2: Optimize the Deprotection Protocol

If reagent quality is confirmed, the reaction conditions may need optimization. The following table compares different protocols.

ParameterClassical ProtocolMicrowave-Assisted Protocol[7]Metal-Free Protocol[7][8]
Catalyst/Reagent Pd(PPh₃)₄Pd(PPh₃)₄Iodine (I₂)
Catalyst/Reagent eq. 0.1 - 0.35 eq.[2][5]0.1 - 0.25 eq.5 eq.
Scavenger Phenylsilane (PhSiH₃) or Dimethylamine boranePhenylsilane (PhSiH₃)Water (H₂O)
Scavenger eq. 20 eq.[5]20 eq.8 eq. (as I₂/H₂O 1:8)
Solvent DCM or DMFDMFPC/EtOAc (1:4)
Temperature Room Temperature38°C50°C
Time 2 x 20-30 min[5]2 x 5 min1.5 hours
Step 3: Post-Deprotection Workup

Thorough washing after the reaction is critical to remove all traces of the palladium catalyst and scavenger, which can interfere with subsequent synthesis steps.

  • Recommended Wash Cycle:

    • DCM (5 times)

    • DMF (3 times)

    • DCM (5 times)[7]

Experimental Protocols

Detailed Methodology for On-Resin Alloc Deprotection (Classical Method)

This protocol is a standard procedure for removing the Alloc group from a peptide synthesized on a solid support.[2][5]

  • Resin Preparation: Swell the Alloc-protected peptide-resin in DCM in a reaction vessel for at least 30 minutes. Drain the solvent.

  • Inert Atmosphere: Flush the reaction vessel with an inert gas (Argon or Nitrogen).

  • Reagent Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in DCM. Add Phenylsilane (20 equivalents).

  • Deprotection Reaction: Add the deprotection solution to the resin. Gently agitate the resin suspension at room temperature for 30 minutes.

  • First Reaction Cycle Completion: Drain the reaction mixture.

  • Second Deprotection: Add a fresh deprotection solution to the resin and agitate for another 30 minutes.

  • Final Wash: Drain the reaction solution and wash the resin extensively with DCM, followed by DMF, and then DCM again to remove all residual reagents.

  • Confirmation: Cleave a small sample of the resin and analyze by HPLC and Mass Spectrometry to confirm complete deprotection.[2]

Visualizations

Chemical Reaction Pathway

Alloc_Deprotection_Mechanism cluster_reaction Palladium-Catalyzed Alloc Deprotection Alloc_Protected R-NH-Alloc Pi_Allyl_Complex [R-NH-COO-Allyl-Pd] Complex Alloc_Protected->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ Deprotected_Amine R-NH₂ Pi_Allyl_Complex->Deprotected_Amine + Scavenger - Pd(0) Trapped_Allyl Scavenger-Allyl Pi_Allyl_Complex->Trapped_Allyl CO2 CO₂ Pi_Allyl_Complex->CO2 Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Trapped_Allyl

Caption: Palladium-catalyzed Alloc deprotection mechanism.

Experimental Workflow

Experimental_Workflow start Start: Alloc-Protected Peptide-Resin swell 1. Swell Resin in DCM start->swell prepare_reagents 2. Prepare Deprotection Solution (Pd(PPh₃)₄ + Scavenger in DCM) swell->prepare_reagents reaction_1 3. Add Reagents to Resin Agitate for 30 min prepare_reagents->reaction_1 drain_1 4. Drain Solution reaction_1->drain_1 reaction_2 5. Repeat Deprotection Step (Fresh Reagents) drain_1->reaction_2 drain_2 6. Drain Solution reaction_2->drain_2 wash 7. Wash Resin Thoroughly (DCM, DMF, DCM) drain_2->wash analyze 8. Cleave & Analyze Sample (HPLC, MS) wash->analyze decision Deprotection Complete? analyze->decision end Proceed to Next Step decision->end Yes troubleshoot Troubleshoot: (Repeat, Optimize) decision->troubleshoot No troubleshoot->reaction_1

References

Methods to improve the solubility of Boc-Phe-(Alloc)Lys-PAB-PNP linker.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc-Phe-(Alloc)Lys-PAB-PNP linker, a crucial component in the synthesis of antibody-drug conjugates (ADCs).

Troubleshooting Guide: Solubility Issues

Users may encounter difficulties in dissolving the this compound linker due to its hydrophobic nature, stemming from the Boc and Phenylalanine residues. The following guide provides a systematic approach to overcoming solubility challenges.

Initial Steps & Observations
  • Problem: The linker does not dissolve in aqueous buffers.

    • Cause: The presence of the hydrophobic Boc (tert-Butoxycarbonyl) protecting group and the phenylalanine residue significantly reduces aqueous solubility.[1]

    • Solution: Direct dissolution in aqueous solutions is not recommended. Start with organic solvents.

  • Problem: The linker forms a suspension or precipitate in the chosen solvent.

    • Cause: The solvent may not be appropriate for this specific linker, or the concentration is too high. Aggregation of the peptide linker can also occur.

    • Solution: Follow the recommended solvent selection and dissolution protocol below. Consider reducing the concentration.

Recommended Dissolution Workflow

G

Experimental Protocols

Protocol 1: General Dissolution of this compound Linker
  • Preparation:

    • Allow the vial containing the lyophilized linker to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use anhydrous grade solvents to avoid hydrolysis of the PNP ester.

  • Initial Dissolution:

    • Add a small volume of anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the vial. Aim for a high concentration initially (e.g., 10-20 mg/mL).

    • Vortex the solution for 30-60 seconds. If dissolution is still incomplete, sonicate the vial in a water bath for 1-2 minutes, ensuring the water bath does not become warm.

  • Dilution:

    • Once the linker is fully dissolved in the organic solvent, you can proceed to dilute it for your specific application.

    • For reactions in aqueous buffers, slowly add the organic stock solution to the stirred aqueous buffer. Rapid addition can cause precipitation.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not extensively published, the following table provides an estimated solubility profile based on the properties of its constituent parts and general knowledge of similar peptide linkers.

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO) High (> 20 mg/mL)Recommended as a primary solvent.[2]
N,N-Dimethylformamide (DMF) High (> 20 mg/mL)A suitable alternative to DMSO.[2]
Acetonitrile (ACN) ModerateMay require gentle warming or sonication.
Dichloromethane (DCM) ModerateCan be used, but less common for subsequent aqueous dilutions.
Water / Aqueous Buffers Very Low / InsolubleNot recommended for initial dissolution.
Ethanol / Methanol Low to ModerateMay be used, but solubility is generally lower than in DMSO or DMF.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound linker not dissolving in my reaction buffer?

A1: The this compound linker is a hydrophobic molecule due to the presence of the Boc protecting group and the phenylalanine residue. These components make it poorly soluble in aqueous solutions. It is recommended to first dissolve the linker in an organic solvent like DMSO or DMF before diluting it into your aqueous reaction buffer.

Q2: I dissolved the linker in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. To avoid this, add the DMSO stock solution of the linker to the aqueous buffer very slowly, with vigorous stirring. You can also try reducing the final concentration of the linker in the aqueous buffer or increasing the percentage of the organic co-solvent if your experiment allows.

Q3: Can I heat the solution to improve the solubility of the linker?

A3: Gentle warming, up to 40°C, can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the p-nitrophenyl (PNP) ester group, which is sensitive to heat and hydrolysis.

Q4: Are there any additives that can help improve the solubility?

A4: While for some peptides, additives like chaotropic agents (e.g., guanidinium chloride) or detergents can be used to disrupt aggregation, their compatibility with your downstream application must be carefully considered. For the initial dissolution of this linker, optimizing the solvent system is the primary and most recommended approach.

Q5: How should I store the this compound linker?

A5: The lyophilized powder should be stored at -20°C. Stock solutions in anhydrous organic solvents should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is crucial to use anhydrous solvents for stock solutions to prevent the hydrolysis of the PNP ester.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the linker's properties and the required handling procedures.

G

References

Preventing premature cleavage of Phe-Lys linkers in plasma.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of Phenylalanine-Lysine (Phe-Lys) linkers in plasma during the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for a Phe-Lys linker in an ADC?

A1: A Phe-Lys dipeptide linker is a protease-cleavable linker designed to be stable in systemic circulation and release its cytotoxic payload within target tumor cells.[1] The intended mechanism involves the ADC binding to a target antigen on a cancer cell, followed by internalization into the cell's endosomes and lysosomes.[2] Inside the acidic environment of the lysosome, proteases such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the Phe-Lys peptide sequence.[3][4][5] This cleavage initiates the release of the payload, often through a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC), allowing the active drug to exert its cytotoxic effect.[3][4]

Q2: What are the primary causes of premature cleavage of Phe-Lys linkers in plasma?

A2: Premature cleavage of peptide linkers like Phe-Lys in plasma is a significant concern as it can lead to off-target toxicity and reduced efficacy.[6][7][8] The primary causes include:

  • Enzymatic Degradation: Certain enzymes present in blood plasma can cleave the linker. While Phe-Lys linkers are designed for cleavage by lysosomal proteases, they can be susceptible to other plasma proteases.[1][9] For example, the related Val-Cit linker has shown susceptibility to human neutrophil elastase and murine carboxylesterase 1C (Ces1C), which can lead to premature payload release.[2][9][10] This highlights the importance of evaluating linker stability across different species.[11]

  • Non-specific Protease Activity: While Cathepsin B activity is low in the bloodstream due to neutral pH and the presence of inhibitors, other proteases may exhibit off-target activity.[1]

Q3: How does the choice of species for preclinical studies impact the perceived stability of a Phe-Lys linked ADC?

A3: The enzymatic profile of plasma can vary significantly between species, which can affect linker stability and the translatability of preclinical results.[11] For instance, certain peptide linkers, like Val-Cit-PABC, are known to be unstable in mouse and rat plasma due to cleavage by carboxylesterase 1c (Ces1c), while being relatively stable in human and primate plasma.[2][10][12] Therefore, it is crucial to perform in vitro plasma stability assays using plasma from all relevant species (e.g., mouse, rat, cynomolgus monkey, human) early in the development process to identify potential liabilities.[6][7]

Q4: What is the role of a self-immolative spacer (e.g., PABC) when used with a Phe-Lys linker?

A4: A self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), is a critical component that connects the dipeptide linker to the drug payload.[2] Its function is to ensure the rapid and quantitative release of the unmodified, fully active drug following the enzymatic cleavage of the Phe-Lys sequence.[3] Once Cathepsin B cleaves the peptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, liberating the payload.[2] This is crucial because attaching the drug directly to the linker can cause steric hindrance, which may inhibit enzyme binding and lead to inefficient payload release.[2]

Q5: What strategies can be employed to enhance the plasma stability of Phe-Lys linked ADCs?

A5: Improving plasma stability is key to widening the therapeutic window of an ADC. Strategies include:

  • Linker Modification: Introducing modifications to the peptide sequence or the spacer can sterically hinder access by plasma proteases without affecting cleavage by lysosomal cathepsins. For example, incorporating a β-glucuronide moiety onto the PABC spacer has been shown to protect the linker from serine proteases in circulation.[2]

  • Conjugation Site Optimization: The site of conjugation on the antibody can influence linker stability.[13] Conjugating the linker-drug to partially solvent-accessible sites within a positively charged environment may promote stabilizing reactions (like hydrolysis of a succinimide ring in maleimide chemistry) or shield the linker from plasma enzymes.[13]

  • Hydrophilic Modifications: Increasing the hydrophilicity of the linker, for instance by incorporating PEG moieties, can improve solubility and in vivo stability.[2][14]

Troubleshooting Guides

Issue 1: Significant Payload Loss in Mouse Plasma Stability Assay

  • Symptom: LC-MS analysis shows a rapid decrease in the average drug-to-antibody ratio (DAR) and a corresponding increase in free payload when the ADC is incubated in mouse plasma, but not in human plasma.

  • Possible Cause: The Phe-Lys linker is likely being cleaved by a mouse-specific plasma enzyme, such as carboxylesterase 1c (Ces1c), which is known to cleave other peptide linkers.[10][12]

  • Troubleshooting Steps:

    • Confirm Cleavage Product: Use high-resolution mass spectrometry to identify the specific cleavage site and resulting payload metabolites in the mouse plasma sample. This can confirm the enzymatic cleavage pathway.

    • Test in Other Species: Run parallel stability assays in rat, cynomolgus monkey, and human plasma to determine if this is a rodent-specific issue.[6]

    • Linker Re-engineering: If the instability is confirmed to be species-specific and problematic for preclinical evaluation, consider linker modification. Introducing steric hindrance near the cleavage site or altering the amino acids adjacent to the Phe-Lys sequence might reduce susceptibility to Ces1c while maintaining cathepsin B sensitivity.[2]

    • Select Alternative Preclinical Model: If linker modification is not feasible, consider using a different preclinical species (e.g., cynomolgus monkey) where the linker is stable for pivotal toxicology and efficacy studies, if biologically relevant.

Issue 2: High Off-Target Toxicity Observed In Vivo Despite Good In Vitro Human Plasma Stability

  • Symptom: The ADC is stable in in vitro human plasma assays, but in vivo studies show toxicity consistent with premature payload release (e.g., neutropenia, thrombocytopenia).[2][10]

  • Possible Cause: The linker may be susceptible to cleavage by enzymes present in specific in vivo compartments or cell types that are not fully represented in a standard plasma assay. Human neutrophil elastase, for example, has been implicated in the premature cleavage of Val-Cit linkers, leading to myelosuppression.[2][9][10]

  • Troubleshooting Steps:

    • Whole Blood Stability Assay: Conduct stability assays in whole blood in addition to plasma. This can help identify if blood cells (like neutrophils) are contributing to the instability.

    • Specific Enzyme Assays: Test the stability of the linker-payload construct in the presence of specific human enzymes, such as neutrophil elastase, to see if it is a substrate.

    • Pharmacokinetic (PK) Analysis: In vivo PK studies should quantify not only the total antibody and conjugated antibody but also the free payload in circulation. A rapid increase in free payload post-administration can confirm premature deconjugation.[12]

    • Consider Linker Design: Explore linker designs known for higher plasma stability, such as the GGFG tetrapeptide linker, or incorporate stability-enhancing modifications.[2][9]

Data Presentation: Linker Stability Comparison

The stability of an ADC is critically influenced by its linker chemistry. The following table provides a qualitative comparison of common cleavable linker types.

Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Phe-Lys (Dipeptide) Protease-cleavable (e.g., Cathepsin B)Generally high in human plasma, but can be lower in rodent plasma.[4][10][12]Susceptible to cleavage by certain plasma proteases (e.g., carboxylesterases in mice).[10][12] Efficacy depends on protease expression in the tumor.[6]
Val-Cit (Dipeptide) Protease-cleavable (e.g., Cathepsin B)High in human plasma; similar profile to Phe-Lys.[1][6]Well-established but also shows susceptibility to neutrophil elastase and rodent carboxylesterases.[2][10]
Hydrazone pH-sensitive (Acid-cleavable)Moderate to LowCan exhibit instability at physiological pH, leading to premature drug release.[1][14]
Disulfide ReducibleModerateCan be cleaved by reducing agents like glutathione, but potential for exchange with serum albumin.[1][15]
β-Glucuronide Enzyme-cleavable (β-glucuronidase)HighHighly stable in plasma; relies on the presence of β-glucuronidase, which is elevated in some tumor microenvironments.[6]

Experimental Protocols

Protocol: In Vitro ADC Plasma Stability Assay

This protocol outlines a standard method to assess the stability of a Phe-Lys linked ADC and quantify payload release in plasma from various species.[6]

1. Objective: To determine the rate of drug deconjugation from an ADC in plasma at 37°C over time.

2. Materials:

  • ADC stock solution (e.g., 5-10 mg/mL in formulation buffer)

  • Cryopreserved plasma (e.g., Human, Cynomolgus Monkey, Rat, Mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments: ELISA reader, LC-MS system

  • Reagents for analysis (e.g., ELISA kits for total and conjugated antibody, internal standards for LC-MS)

3. Methodology:

  • Thawing Plasma: Thaw plasma from desired species in a 37°C water bath. Once thawed, centrifuge to pellet any cryoprecipitates and collect the supernatant.

  • Sample Preparation: Dilute the ADC stock solution into the plasma to a final concentration of approximately 100 µg/mL.[6] Prepare a parallel control sample by diluting the ADC in PBS to the same concentration.

  • Incubation: Incubate all samples in a 37°C incubator.

  • Time Points: Collect aliquots from each sample at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours).[6] Immediately freeze the collected aliquots at -80°C to quench any reaction until analysis. The T=0 sample should be collected and frozen immediately after the ADC is added to the plasma.

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and/or released payload.

    • ELISA: Use two separate ELISA assays. One measures the total antibody concentration, and the other measures the concentration of antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[6]

    • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to measure the average Drug-to-Antibody Ratio (DAR) over time. It can also directly quantify the concentration of free payload released into the plasma.[6][16][17] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[6]

4. Data Analysis:

  • Plot the average DAR or the percentage of intact ADC against time for each species.

  • Calculate the half-life (t½) of the ADC in the plasma of each species to quantitatively compare stability.

Visualizations

Intended_Cleavage_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Intact ADC (Phe-Lys Linker Stable) Internalization Internalization via Endocytosis ADC->Internalization 1. Binding & Lysosome Lysosome (pH ~4.5-5.0) High Cathepsin B Internalization->Lysosome 2. Trafficking Payload_Release Payload Release (Self-immolation) Lysosome->Payload_Release 3. Cathepsin B Cleavage Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity 4. Drug Action Premature_Cleavage_Pathway ADC Intact ADC in Plasma Cleavage Premature Linker Cleavage ADC->Cleavage Enzyme Plasma Proteases (e.g., Carboxylesterase, Neutrophil Elastase) Enzyme->Cleavage Released_Payload Free Payload in Circulation Cleavage->Released_Payload Inactive_Ab Inactive Antibody (Reduced DAR) Cleavage->Inactive_Ab Off_Target Off-Target Toxicity Released_Payload->Off_Target Reduced_Efficacy Reduced Efficacy Inactive_Ab->Reduced_Efficacy Troubleshooting_Workflow Start Instability Observed (e.g., Payload Loss) Assay Run Multi-Species Plasma Stability Assay (Mouse, Rat, Cyno, Human) Start->Assay Decision Is Instability Species-Specific? Assay->Decision Mouse_Specific Cause: Likely Murine Enzymes (e.g., Ces1c) Decision->Mouse_Specific Yes (e.g., Mouse) Human_Specific Cause: Potential Human Enzymes (e.g., Neutrophil Elastase) Decision->Human_Specific No / Human Solution1 Option 1: Modify Linker Design (e.g., steric hindrance) Mouse_Specific->Solution1 Solution2 Option 2: Change Preclinical Species Mouse_Specific->Solution2 Solution3 Option 1: Modify Linker Design Human_Specific->Solution3 Solution4 Option 2: Optimize Conjugation Site Human_Specific->Solution4 End Optimized ADC Solution1->End Solution2->End Solution3->End Solution4->End

References

Overcoming challenges with the stability of Boc protecting groups.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the stability of the tert-butyloxycarbonyl (Boc) protecting group.

Troubleshooting Guides

Issue 1: Premature or Unwanted Cleavage of the Boc Group

Q: My Boc group is being removed during a reaction that is not intended for deprotection. What are the likely causes and how can I prevent this?

A: Premature cleavage of the Boc group is typically caused by unintended acidic conditions. The Boc group is highly sensitive to acid.[1][2]

Potential Causes:

  • Acidic Reagents or Additives: Use of Lewis acids or other acidic reagents in your reaction mixture can lead to partial or complete removal of the Boc group.[1]

  • Acidic Solvents or Impurities: Solvents, such as dichloromethane (DCM), can contain trace amounts of HCl. Over time, some reagents may also degrade to produce acidic byproducts.

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause some Boc deprotection, especially with prolonged exposure.[3]

  • Elevated Temperatures: At higher temperatures, the rate of acid-catalyzed deprotection can increase.[4]

Troubleshooting Steps:

  • Reagent and Solvent Check: Ensure all reagents and solvents are pure and free from acidic impurities. Use freshly distilled or inhibitor-free solvents. Consider adding a proton sponge or a non-nucleophilic base like 2,6-lutidine if compatible with your reaction.

  • Chromatography Conditions: To minimize cleavage during purification, you can neutralize silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use neutral alumina for chromatography.

  • Reaction Temperature: If possible, run your reaction at a lower temperature to minimize acid-catalyzed side reactions.

  • Orthogonal Protecting Groups: If your desired reaction conditions are incompatible with the Boc group's stability, consider using an orthogonal protecting group such as the Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, or the Cbz (carboxybenzyl) group, which is removed by hydrogenolysis.[1]

Issue 2: Incomplete Boc Deprotection

Q: I am having trouble completely removing the Boc group. What are the common reasons for incomplete deprotection and how can I resolve this?

A: Incomplete deprotection can be a frustrating issue, often stemming from insufficient acid strength, steric hindrance, or solubility problems.[5]

Potential Causes:

  • Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to effectively cleave the Boc group in a reasonable timeframe.[5]

  • Steric Hindrance: The Boc-protected amine might be in a sterically congested environment, making it difficult for the acid to access the carbamate.[6]

  • Poor Solubility: If the substrate is not fully dissolved in the reaction mixture, the deprotection will be inefficient.

  • Short Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time.[5]

Troubleshooting Steps:

  • Optimize Acidic Conditions: Increase the concentration of the acid or switch to a stronger acid. For example, if 20% TFA in DCM is ineffective, you can try 50% TFA in DCM or switch to 4M HCl in dioxane.[5]

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Gentle heating may also be beneficial, but should be done with caution to avoid side reactions.[5]

  • Improve Solubility: Choose a solvent system that ensures complete dissolution of your starting material.

  • Use Alternative Deprotection Methods: For particularly stubborn cases, consider alternative deprotection reagents.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection?

A1: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[6][7]

Q2: My compound contains other acid-sensitive functional groups. How can I selectively remove the Boc group?

A2: Selective deprotection can be achieved by carefully controlling the reaction conditions. Milder acidic conditions can sometimes be employed. For instance, using a lower concentration of TFA or a weaker acid might achieve the desired selectivity.[8] Alternatively, non-acidic deprotection methods can be used.

Q3: What are common side reactions during Boc deprotection and how can they be minimized?

A3: A primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during deprotection.[6][7] This is particularly problematic for amino acids like tryptophan and methionine.[1] Other potential side reactions in peptide synthesis include aspartimide formation and pyroglutamate formation.[6]

To minimize these side reactions, "scavengers" are added to the deprotection cocktail to trap the reactive tert-butyl cations.[6]

Q4: Is the Boc group stable to basic conditions?

A4: Yes, the Boc group is generally stable to most bases and nucleophiles, which is why it is considered orthogonal to base-labile protecting groups like Fmoc.[9][10]

Q5: Can the Boc group be removed under neutral conditions?

A5: While less common, methods for neutral Boc deprotection exist. These include thermal deprotection at elevated temperatures and the use of TMSI in DCM.[4][8]

Data Presentation

Table 1: Stability of Boc Group to Various Reagents

Reagent/ConditionStability of Boc GroupReference(s)
Bases
Triethylamine (NEt3), PyridineStable[9]
Sodium Hydroxide (NaOH)Stable[1]
t-BuOKStable[9]
Nucleophiles
Organolithiums (RLi), Grignards (RMgX)Stable[9]
Amines (RNH2), Ammonia (NH3)Stable[9]
Reductants
H₂/Pd, H₂/Ni, H₂/RhStable[1][9]
LiAlH₄, NaBH₄Stable[9]
Oxidants
KMnO₄, OsO₄Stable[9]
Acids
Trifluoroacetic Acid (TFA)Labile[6][11]
Hydrochloric Acid (HCl)Labile[6][11]
Lewis Acids (e.g., AlCl₃, ZnBr₂)Labile[7][12]

Table 2: Common Scavengers for Boc Deprotection

ScavengerPurposeTypical ConcentrationReference(s)
AnisoleTraps tert-butyl cations2-5% (v/v)[7]
ThioanisoleTraps tert-butyl cations, particularly useful for protecting methionine2-5% (v/v)[7]
Triisopropylsilane (TIS)Reduces tryptophan side products and traps tert-butyl cations2.5-5% (v/v)[5]
WaterCan act as a scavenger2-5% (v/v)

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is a standard method for the removal of the Boc group.[5][13]

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TFA: Add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v). If the substrate contains sensitive residues like tryptophan or methionine, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene (3 times) to ensure complete removal of residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[5]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This is an alternative standard procedure for Boc deprotection.[6]

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.

  • Addition of HCl: Add a solution of 4 M HCl in dioxane (typically 5-10 equivalents).

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, remove the solvent in vacuo.

    • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

    • Collect the solid by filtration and dry under vacuum.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation (CH3)3C+ Protonated_Boc->tBu_Cation H_plus H+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Boc Stability Issue Problem Identify Problem Start->Problem Premature_Cleavage Premature Cleavage Problem->Premature_Cleavage Unwanted Removal Incomplete_Deprotection Incomplete Deprotection Problem->Incomplete_Deprotection Incomplete Removal Side_Reactions Side Reactions Problem->Side_Reactions Byproducts Formed Check_Acidity Check for Acidic Contaminants Premature_Cleavage->Check_Acidity Increase_Acid Increase Acid Strength or Concentration Incomplete_Deprotection->Increase_Acid Add_Scavengers Add Scavengers Side_Reactions->Add_Scavengers Neutralize_Silica Neutralize Silica Gel Check_Acidity->Neutralize_Silica Lower_Temp Lower Reaction Temp Neutralize_Silica->Lower_Temp Change_PG Use Orthogonal PG Lower_Temp->Change_PG Increase_Time_Temp Increase Reaction Time/Temperature Increase_Acid->Increase_Time_Temp Improve_Solubility Improve Solubility Increase_Time_Temp->Improve_Solubility Milder_Conditions Use Milder Conditions Add_Scavengers->Milder_Conditions

Caption: Troubleshooting workflow for Boc stability issues.

References

Technical Support Center: Achieving a Homogeneous Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving a homogeneous drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: Why is achieving a homogeneous DAR important for ADCs?

A homogeneous ADC, characterized by a consistent DAR and a uniform composition, is crucial for predictable pharmacokinetics, stability, and efficacy.[1] Heterogeneous mixtures of ADCs with varying DARs can lead to inconsistent clinical outcomes, as different species may have different clearance rates and therapeutic windows.[2] For instance, high-DAR species have been shown to clear from plasma more quickly, potentially leading to increased toxicity.[3]

Q2: What are the primary site-specific conjugation strategies to achieve a homogeneous DAR?

The main strategies involve modifying the antibody to introduce specific conjugation sites. These include:

  • Engineered Cysteine Residues: This technique involves introducing cysteine residues at specific sites on the antibody sequence through genetic engineering.[] These engineered cysteines provide reactive thiol groups for conjugation with thiol-reactive linker-payloads, resulting in ADCs with a precise DAR.[]

  • Enzymatic Conjugation: Enzymes like microbial transglutaminase (MTGase) can be used to create a stable bond between a glutamine residue on the antibody and a primary amine on the linker-payload.[5][6][7][8][9] This allows for site-specific conjugation, often at a single site per heavy chain.

  • Glycan Remodeling: This approach utilizes the conserved N-linked glycans on the Fc region of the antibody as a site for conjugation.[1][3][10] The glycans are enzymatically modified to introduce a reactive handle for the linker-payload, ensuring a homogeneous product.[11][12]

Q3: Does modifying the antibody for site-specific conjugation affect its antigen-binding affinity?

Generally, no. The modification sites for these strategies are typically chosen to be distant from the antigen-binding site (Fab region). For example, glycan remodeling targets the Fc domain, which is spatially separate from the Fab region, thus preserving the structural integrity and function of the antigen-binding site.[1] Similarly, engineered cysteine and enzymatic conjugation sites are carefully selected to avoid impacting antigen binding.

Q4: What is a typical workflow for producing a site-specific ADC?

The general workflow involves several key steps, which can be visualized in the diagram below. The process starts with the production and purification of the monoclonal antibody (mAb). Depending on the chosen strategy, the mAb then undergoes modification to introduce specific conjugation sites. This is followed by the conjugation reaction with the linker-payload, and finally, purification of the ADC to remove unconjugated materials and reaction byproducts.

ADC_Workflow cluster_0 Upstream Processing cluster_1 Bioconjugation cluster_2 Downstream Processing mAb_Production mAb Production (e.g., CHO cells) mAb_Purification mAb Purification (e.g., Protein A) mAb_Production->mAb_Purification Modification Antibody Modification (Site-Specific Strategy) mAb_Purification->Modification Conjugation Conjugation with Linker-Payload Modification->Conjugation Purification ADC Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization

General workflow for site-specific ADC production.

Troubleshooting Guides

This section provides solutions to common problems encountered during ADC production.

Issue 1: Low Conjugation Efficiency or Low DAR
Symptom Possible Cause Troubleshooting Steps & Solutions
Low average DAR confirmed by analysis (e.g., HIC, LC-MS). Inefficient antibody modification. * Engineered Cysteine: Ensure complete reduction of engineered cysteine caps (e.g., glutathione). Optimize reducing agent (e.g., TCEP) concentration and incubation time.[13] Verify the accessibility of the engineered site.
* Enzymatic Conjugation: Confirm the activity of the enzyme (e.g., MTGase). Ensure the antibody is properly prepared (e.g., deglycosylated if required for MTGase).[6] Optimize enzyme and substrate concentrations.
* Glycan Remodeling: Verify the efficiency of the enzymatic remodeling and activation steps. Ensure complete generation of reactive aldehyde groups.[1]
Suboptimal conjugation reaction conditions. * pH: Optimize the pH of the reaction buffer. Thiol-maleimide chemistry for cysteine conjugation is typically more efficient at a slightly basic pH.
* Temperature and Time: Optimize the reaction temperature and incubation time. Insufficient time or suboptimal temperature can lead to incomplete conjugation.
* Linker-Payload to Antibody Ratio: Experiment with different molar ratios of the linker-payload to the antibody to drive the reaction to completion.
Poor quality of reagents. * Antibody: Ensure the antibody is pure (>95%) and free of aggregates.[14] Impurities can compete for conjugation.
* Linker-Payload: Verify the purity and stability of the linker-payload. Some payloads are unstable in solution and should be freshly prepared.
Issue 2: ADC Aggregation
Symptom Possible Cause Troubleshooting Steps & Solutions
High molecular weight species observed in Size Exclusion Chromatography (SEC). Hydrophobic interactions between ADCs. * Buffer Composition: Optimize the formulation buffer. Increasing ionic strength (e.g., with 150 mM NaCl) can sometimes reduce aggregation.[] Consider using excipients like arginine or sucrose.
* Hydrophilic Linkers: If possible, use more hydrophilic linkers (e.g., containing PEG) to increase the overall solubility of the ADC.
Unfavorable pH. * Avoid pH values close to the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.
Freeze-thaw stress. * Aliquot the ADC into single-use volumes to minimize freeze-thaw cycles, which can cause denaturation and aggregation.[]
High protein concentration. * If aggregation is concentration-dependent, consider working with lower antibody concentrations during conjugation and for the final formulation.
Presence of impurities. * Ensure high purity of the starting antibody and efficient removal of unconjugated payload and reaction byproducts during purification.

Quantitative Data on DAR Homogeneity

The choice of conjugation strategy significantly impacts the resulting DAR distribution. Site-specific methods aim to produce a single, well-defined ADC species.

Conjugation Strategy Typical Target DAR Expected Homogeneity (% Target DAR Species) Key Considerations
Engineered Cysteine 2 or 4>90%Requires antibody engineering. The stability of the maleimide linker can be a concern, though more stable linkers are available.[3][15]
Enzymatic (MTGase) 2 (can be higher with branched linkers)>95%Requires deglycosylation of the antibody for native glutamine targeting or engineering of a glutamine tag.[5][16][17][18]
Glycan Remodeling (e.g., GlycoConnect™) 2, 4, 6, 8, or 12>95%Applicable to native antibodies without protein engineering.[11] Can achieve a range of DARs by using branched linkers.[19]
Conventional Lysine Conjugation Average of 2-4Highly heterogeneous (mixture of DAR 0-8+)Does not require antibody engineering but results in a complex mixture of species with varying efficacy and pharmacokinetics.[2]
Conventional Cysteine Conjugation Average of 2-4Heterogeneous (mixture of DAR 0, 2, 4, 6, 8)Involves reduction of interchain disulfides, which can impact antibody stability.[2][3][20]

Experimental Protocols

Protocol 1: Site-Specific Conjugation via Engineered Cysteine

This protocol outlines the general steps for conjugating a drug-linker to an antibody with engineered cysteine residues.

  • Antibody Preparation and Reduction:

    • Start with a purified antibody containing engineered cysteine residues (e.g., THIOMAB™).

    • The engineered cysteines are often capped with glutathione or cysteine during expression.[13] To de-cap these residues, perform a mild reduction.

    • Incubate the antibody with a 5-10 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS, pH 7.2) for 1-2 hours at room temperature.

  • Removal of Reducing Agent:

    • It is critical to remove the excess reducing agent before adding the maleimide-functionalized linker-payload to prevent it from reacting with the linker.

    • Use a desalting column or size-exclusion chromatography (SEC) to exchange the buffer and remove the TCEP.

  • Conjugation Reaction:

    • Immediately after removing the reducing agent, add the maleimide-functionalized linker-payload to the antibody solution.

    • Use a 5-10 fold molar excess of the linker-payload. The final concentration of any organic solvent (like DMSO) used to dissolve the linker-payload should typically not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at 4°C or room temperature, protected from light.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine. Incubate for 20-30 minutes at room temperature.

    • Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload, quenching reagent, and any aggregates.

  • Characterization:

    • Determine the protein concentration using UV-Vis spectroscopy.

    • Analyze the average DAR and DAR distribution using HIC-HPLC and/or LC-MS.

Engineered_Cysteine_Workflow Start Start with Engineered Cysteine Antibody Reduction Mild Reduction (TCEP) Start->Reduction Buffer_Exchange Buffer Exchange (remove TCEP) Reduction->Buffer_Exchange Conjugation Add Maleimide- Linker-Payload Buffer_Exchange->Conjugation Quench Quench Reaction (N-acetylcysteine) Conjugation->Quench Purification Purify ADC (SEC/HIC) Quench->Purification End Homogeneous ADC (DAR 2 or 4) Purification->End

Workflow for engineered cysteine conjugation.
Protocol 2: Enzymatic Conjugation using Microbial Transglutaminase (MTGase)

This protocol describes a two-step chemo-enzymatic approach for MTGase-mediated conjugation.

  • Antibody Deglycosylation (if necessary):

    • For conjugation to the native Gln295, the antibody must first be deglycosylated.

    • Incubate the antibody with an appropriate endoglycosidase (e.g., PNGase F) according to the manufacturer's protocol.

  • Enzymatic Ligation of a Linker:

    • Prepare a reaction mixture containing the deglycosylated antibody, MTGase, and a linker containing a primary amine and a bio-orthogonal handle (e.g., an azide).

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for several hours to overnight.

  • Purification of the Modified Antibody:

    • Remove the excess linker and MTGase using a suitable purification method, such as Protein A affinity chromatography or SEC.

  • Click Chemistry Conjugation:

    • To the purified, azide-modified antibody, add the payload functionalized with a complementary reactive group (e.g., a cyclooctyne for copper-free click chemistry).

    • Incubate the reaction, typically at room temperature, for 1-4 hours.

  • Final Purification and Characterization:

    • Purify the final ADC product using SEC or HIC to remove any unreacted payload.

    • Characterize the ADC for DAR, purity, and aggregation.

MTGase_Workflow Start Start with Antibody Deglycosylation Deglycosylation (if needed) Start->Deglycosylation Enzymatic_Ligation MTGase-mediated Ligation of Azide-Linker Deglycosylation->Enzymatic_Ligation Purification1 Purify Modified Antibody Enzymatic_Ligation->Purification1 Click_Chemistry Click Chemistry with Alkyne-Payload Purification1->Click_Chemistry Purification2 Purify Final ADC Click_Chemistry->Purification2 End Homogeneous ADC (DAR 2) Purification2->End

Workflow for MTGase-mediated conjugation.
Protocol 3: Glycan Remodeling and Conjugation (GlycoConnect™-like)

This protocol outlines a general procedure for site-specific conjugation via glycan remodeling.

  • Enzymatic Glycan Remodeling:

    • This is a two-enzyme, one-pot reaction.

    • Incubate the antibody (e.g., at 15 mg/mL) with an endoglycosidase to trim the native glycan down to the core GlcNAc.

    • In the same pot, use a glycosyltransferase to attach a monosaccharide functionalized with an azide group (e.g., UDP-6-N3-GalNAc).

    • The reaction is typically carried out in a buffered solution (e.g., 20 mM histidine, 150 mM NaCl, pH 7.5) containing necessary cofactors (e.g., 6 mM MnCl2) and incubated for 16 hours at 30°C.[11]

  • Purification of Azide-Functionalized Antibody:

    • Purify the azide-functionalized antibody to remove enzymes and unreacted sugars, for example, using Protein A chromatography.

  • Metal-Free Click Conjugation:

    • To the purified azide-antibody, add the linker-payload which has been functionalized with a cyclooctyne group (e.g., BCN).

    • The reaction conditions may be optimized for each specific linker-payload, but it is typically performed at room temperature for a few hours.[11] The use of surfactants like sodium deoxycholate can enhance the reaction efficiency.[21]

  • Final Purification and Characterization:

    • Purify the final ADC product using a suitable chromatography method like SEC to remove any unreacted linker-payload and potential aggregates.

    • Characterize the final product for DAR (typically 2 or 4, depending on the linker), purity, and stability.

Glycan_Remodeling_Workflow Start Start with Native Glycosylated Antibody Glycan_Remodeling One-pot Enzymatic Glycan Remodeling (Trim & Add Azide-Sugar) Start->Glycan_Remodeling Purification1 Purify Azide- Functionalized Antibody Glycan_Remodeling->Purification1 Click_Chemistry Metal-Free Click Chemistry with Cyclooctyne-Payload Purification1->Click_Chemistry Purification2 Purify Final ADC Click_Chemistry->Purification2 End Homogeneous ADC (DAR 2 or 4) Purification2->End

Workflow for glycan remodeling conjugation.

References

Identifying and minimizing off-target cleavage of the Phe-Lys linker.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target cleavage of the Phe-Lys linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the Phe-Lys linker and how is it designed to work?

The Phenylalanine-Lysine (Phe-Lys) linker is a dipeptide linker used in the construction of antibody-drug conjugates. It is an enzyme-cleavable linker designed to be stable in systemic circulation and release its cytotoxic payload upon internalization into target cancer cells. The intended mechanism of action relies on the cleavage of the peptide bond by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][2] This targeted release minimizes systemic exposure to the potent payload, thereby reducing off-target toxicity.[]

Q2: What is off-target cleavage of the Phe-Lys linker?

Off-target cleavage refers to the premature release of the cytotoxic payload from the ADC in the bloodstream before it reaches the target tumor cells.[4] This can be caused by enzymes present in plasma that recognize and cleave the Phe-Lys linker. Premature cleavage is a significant concern as it can lead to systemic toxicity and a reduced therapeutic window for the ADC.[4][5]

Q3: What are the primary enzymes responsible for off-target cleavage of the Phe-Lys linker?

The primary enzymes responsible for the off-target cleavage of peptide linkers like Phe-Lys in plasma are carboxylesterases.[6][7] Specifically, in preclinical mouse models, carboxylesterase 1c (Ces1c) has been identified as a key enzyme that leads to the instability of certain peptide linkers.[6][8] While Phe-Lys linkers are designed to be substrates for lysosomal cathepsins, their susceptibility to plasma proteases can vary between species.

Q4: How does the stability of the Phe-Lys linker compare to other dipeptide linkers like Val-Cit?

The Valine-Citrulline (Val-Cit) linker is generally considered to be more stable in plasma than the Phe-Lys linker.[9] Studies have shown that the Phe-Lys linker is substantially less stable than the Val-Cit linker in human plasma. This difference in stability is a key reason for the wider adoption of the Val-Cit linker in many clinical-stage ADCs.

Troubleshooting Guides

Issue: High levels of free payload detected in plasma shortly after ADC administration.

This issue suggests premature cleavage of the Phe-Lys linker, leading to off-target payload release.

dot

start High Free Payload in Plasma cause1 Linker Instability (Premature Cleavage) start->cause1 cause2 Suboptimal Conjugation start->cause2 cause3 Assay Artifact start->cause3 solution1a Investigate Linker Chemistry - Assess susceptibility to plasma proteases. cause1->solution1a solution1b Modify Linker Design - Introduce stabilizing modifications. cause1->solution1b solution1c Select Alternative Linker - Consider a more stable linker (e.g., Val-Cit or non-cleavable). cause1->solution1c solution2a Optimize Conjugation Strategy - Evaluate site of conjugation. cause2->solution2a solution2b Characterize ADC Heterogeneity - Analyze DAR and distribution. cause2->solution2b solution3a Validate Analytical Method - Run appropriate controls. cause3->solution3a solution3b Review Sample Handling - Ensure proper collection and storage. cause3->solution3b

Caption: Troubleshooting premature payload release.

Issue: Inconsistent results in preclinical efficacy and toxicity studies between species.

This can arise from species-specific differences in plasma enzyme activity affecting linker stability.

  • Possible Cause: The Phe-Lys linker may be significantly less stable in the plasma of the preclinical model (e.g., mouse) compared to human plasma. This is often due to higher activity of enzymes like carboxylesterase 1c in murine plasma.[6][8]

  • Troubleshooting Steps:

    • Conduct cross-species plasma stability assays: Compare the stability of the Phe-Lys linked ADC in plasma from humans, monkeys, rats, and mice to quantify the differences in cleavage rates.

    • Utilize a more translationally relevant preclinical model: If mouse plasma shows high cleavage rates, consider using a species with a plasma enzyme profile more similar to humans or utilize Ces1c knockout mice for preclinical studies.[6]

    • Consider linker modification: If the Phe-Lys linker is essential, explore modifications to the peptide sequence or flanking regions to reduce susceptibility to the specific plasma proteases of the preclinical model.

Quantitative Data Summary

The stability of an ADC linker is a critical parameter that influences its therapeutic index. The following table summarizes available data on the stability of Phe-Lys and other common dipeptide linkers.

LinkerSpeciesMatrixHalf-life (t½)Reference
Phe-Lys HumanPlasma~80 days (extrapolated)[10]
MousePlasma~12.5 days (extrapolated)[10]
Val-Cit HumanPlasma~230 days (extrapolated)[10]
MousePlasma~30 days (extrapolated)[10]
RatPlasmaStable over 7 days[7]
Val-Arg MouseSerum1.8 hours[9]
Val-Lys MouseSerum8.2 hours[9]
Val-Ala MouseSerum23 hours[9]

Experimental Protocols

1. In Vitro Plasma Stability Assay

This protocol outlines a method to determine the stability of a Phe-Lys linked ADC in plasma from different species.

  • Objective: To quantify the rate of payload deconjugation from an ADC in plasma.

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, etc.) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

    • Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile) and store samples at -80°C until analysis.

    • Process the samples to precipitate plasma proteins.

    • Analyze the supernatant containing the free payload using a validated analytical method such as LC-MS/MS.

    • Quantify the amount of released payload at each time point and calculate the percentage of intact ADC remaining to determine the plasma half-life.

2. Cathepsin B Cleavage Assay

This protocol is used to evaluate the intended on-target cleavage of the Phe-Lys linker by its target enzyme, Cathepsin B.

  • Objective: To determine the rate of payload release from an ADC in the presence of Cathepsin B.

  • Methodology:

    • Prepare a reaction buffer at the optimal pH for Cathepsin B activity (typically acidic, e.g., pH 5.0).

    • Add the ADC to the reaction buffer at a specified concentration.

    • Initiate the reaction by adding activated human Cathepsin B.

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points and quench the reaction.

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

    • Plot the concentration of the released payload over time to determine the cleavage rate.

Visualizations

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cluster_circulation Systemic Circulation (High Stability Required) cluster_tumor Tumor Microenvironment & Cell adc_circ Antibody-Drug Conjugate (ADC) Intact Phe-Lys Linker binding ADC binds to Tumor Antigen adc_circ->binding internalization Internalization via Endocytosis binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Cathepsin B cleaves Phe-Lys Linker lysosome->cleavage release Payload Release cleavage->release apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: General mechanism of action for an ADC.

dot

start Start: ADC Sample incubation Incubate ADC in Plasma (e.g., Human, Mouse, Rat) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling quenching Quench Reaction (e.g., Acetonitrile) sampling->quenching precipitation Protein Precipitation & Centrifugation quenching->precipitation analysis LC-MS/MS Analysis of Supernatant precipitation->analysis quantification Quantify Free Payload & Calculate Half-life analysis->quantification end End: Stability Profile quantification->end

Caption: Workflow for plasma stability assay.

References

Technical Support Center: Best Practices for Purifying ADCs with Cleavable Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Antibody-Drug Conjugates (ADCs) with cleavable peptide linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying ADCs with cleavable peptide linkers?

A1: The primary challenges stem from the inherent heterogeneity of the ADC mixture and the physicochemical properties of the conjugated molecule. Key difficulties include:

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a mixture of ADC species with varying numbers of drugs conjugated to the antibody (DAR 0, 2, 4, 6, 8, etc.). Achieving a purified product with a specific and narrow DAR distribution is crucial for efficacy and safety.[1]

  • Aggregation: The conjugation of hydrophobic payloads can increase the propensity for the ADC to aggregate. These high molecular weight species (HMWS) can be immunogenic and must be removed.[1]

  • Removal of Free Drug and Linker: Unconjugated payload, linker, and other process-related impurities need to be efficiently cleared to ensure the safety of the final product.

  • Linker Stability: Cleavable peptide linkers are designed to be stable in circulation but labile under specific conditions (e.g., enzymatic cleavage in the lysosome).[][][4] Purification conditions such as pH and temperature must be carefully controlled to prevent premature cleavage of the linker.[]

Q2: Which chromatography techniques are most effective for purifying ADCs with cleavable peptide linkers?

A2: A multi-step chromatography approach is typically employed to address the various purification challenges. The most common techniques are:

  • Hydrophobic Interaction Chromatography (HIC): This is the gold standard for separating ADC species based on their DAR values. The addition of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, allowing for separation based on the number of conjugated payloads.[5][6]

  • Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is effective for removing process-related impurities such as host cell proteins, DNA, and endotoxins.[7] It can also be used to separate charge variants of the ADC.[7][8][9]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove aggregates (HMWS) and small molecule impurities like unconjugated drug and linker based on their size differences from the monomeric ADC.[7][10]

Q3: How can I prevent premature cleavage of the peptide linker during purification?

A3: Maintaining the stability of the cleavable peptide linker is critical. Key parameters to control include:

  • pH: Peptide linkers, such as the commonly used valine-citrulline (Val-Cit) linker, are generally stable at neutral pH.[] Purification steps should be conducted within a pH range that minimizes the risk of acid or base-catalyzed hydrolysis. For instance, some linkers are designed to be acid-labile, so exposure to low pH buffers should be avoided.[]

  • Temperature: Elevated temperatures can accelerate chemical degradation and enzymatic activity.[5] It is advisable to perform purification steps at controlled, and often reduced, temperatures to maintain linker integrity.

  • Enzyme Contamination: Ensure that all buffers and equipment are free from contaminating proteases that could cleave the peptide linker. The Val-Cit linker, for example, is susceptible to cleavage by cathepsin B.[][4]

Troubleshooting Guides

Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause Troubleshooting Solution
Poor resolution of DAR species - Inappropriate salt concentration or gradient slope- Non-optimal resin choice- Secondary interactions with the column- Optimize the salt gradient: A shallower gradient can improve the separation of closely eluting DAR species.[11] Consider using a non-linear gradient (e.g., logarithmic) for more equidistant peak spacing.[12]- Screen different HIC resins: Resins with different hydrophobicity (e.g., Butyl, Phenyl) can provide different selectivity. A less hydrophobic resin may be necessary for highly hydrophobic ADCs.[13]- Adjust mobile phase pH: While maintaining linker stability, slight adjustments in pH can alter the hydrophobicity of the ADC and improve separation.[11]
Low recovery of ADC - ADC precipitation at high salt concentrations- Strong hydrophobic interactions with the resin- Perform solubility studies: Determine the maximum salt concentration your ADC can tolerate before loading onto the column.[5]- Reduce the initial salt concentration: Load the sample in a buffer with a lower salt concentration that still allows for binding.- Add a small amount of organic modifier: Including a low percentage of isopropanol or acetonitrile in the elution buffer can help disrupt strong hydrophobic interactions and improve recovery.[14]
Peak tailing - Secondary ionic interactions with the stationary phase- Strong hydrophobic interactions- Increase the salt concentration in the mobile phase: This can help to minimize secondary ionic interactions.- Add an organic modifier: As mentioned above, this can reduce strong hydrophobic interactions.
Ion Exchange Chromatography (IEX)
Problem Possible Cause Troubleshooting Solution
Poor separation of charge variants - Incorrect pH or salt concentration- Inappropriate gradient slope- Optimize the pH: The pH of the mobile phase should be chosen to maximize the charge difference between the ADC variants. A pH gradient can be more effective than a salt gradient for resolving closely related charge isoforms.[8][9]- Adjust the salt gradient: A shallower salt gradient can improve resolution.[7]- Change the ion-exchange resin: Different resins have different selectivities.
Low ADC recovery - ADC is binding too strongly to the resin- Elution conditions are not stringent enough- Increase the salt concentration or change the pH of the elution buffer: This will disrupt the ionic interactions and elute the ADC.- Consider flow-through mode: If the goal is to remove impurities that bind more strongly than the ADC, operating in flow-through mode can result in high recovery of the target molecule.[15][16]
ADC elutes in the flow-through when it should bind - Incorrect buffer pH- High salt concentration in the sample- Adjust the pH of the sample and binding buffer: For cation exchange, the pH should be below the isoelectric point (pI) of the ADC. For anion exchange, the pH should be above the pI.- Desalt the sample: Ensure the conductivity of the sample is low enough to allow for binding.
Size Exclusion Chromatography (SEC)
Problem Possible Cause Troubleshooting Solution
Peak broadening or tailing - Secondary hydrophobic or ionic interactions with the column matrix- ADC aggregation on the column- Modify the mobile phase: - Add an organic modifier: Including 5-15% isopropanol or acetonitrile can mitigate hydrophobic interactions.[10] - Increase the salt concentration: Adding salts like NaCl or arginine can reduce ionic interactions.[17][18] - Use chaotropic agents: Sodium iodide (NaI) has been shown to reduce secondary interactions and improve column efficiency.[18]- Choose a column with a more inert stationary phase: Modern SEC columns are designed to minimize non-specific interactions.[19]
Presence of high molecular weight species (aggregates) - Inherent instability of the ADC- Unfavorable buffer conditions during purification or storage- Optimize buffer conditions: Screen different pH values and excipients to find conditions that minimize aggregation.- Perform SEC at a lower temperature: This can sometimes reduce the formation of aggregates during the run.
Inaccurate quantification of free drug - Co-elution of free drug with other small molecules- Use a column with a smaller pore size: This can improve the resolution between small molecules.- Employ orthogonal methods for quantification: Techniques like reverse-phase HPLC (RP-HPLC) can be used for more accurate quantification of the free payload.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Separation

This protocol provides a general framework for separating ADC species based on their drug-to-antibody ratio.

Materials:

  • Equilibration/Binding Buffer (Buffer A): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0 (with optional 10-20% isopropanol)[14]

  • HIC Column: e.g., TSKgel Butyl-NPR, Phenyl-650S

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.

  • Sample Preparation: Adjust the salt concentration of the ADC sample to match that of Buffer A by adding a concentrated stock of ammonium sulfate.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.

  • Elution: Elute the bound ADC species using a linear or step gradient from Buffer A to Buffer B. A common gradient is from 0% to 100% Buffer B over 20-30 CVs.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by UV absorbance and analytical HIC or other methods to determine the DAR of each peak.

Ion Exchange Chromatography (IEX) for Impurity Removal

This protocol describes a typical bind-and-elute cation exchange chromatography step for removing positively charged impurities.

Materials:

  • Equilibration/Binding Buffer (Buffer A): 20 mM Sodium Acetate, pH 5.0

  • Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0

  • CEX Column: e.g., Eshmuno® CMX

Procedure:

  • Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Buffer A.

  • Sample Preparation: Exchange the buffer of the ADC sample into Buffer A using dialysis or tangential flow filtration (TFF). Ensure the pH is below the pI of the ADC.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with 5-10 CVs of Buffer A to remove unbound impurities.

  • Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 CVs) or a step gradient.

  • Fraction Collection: Collect fractions containing the purified ADC.

  • Analysis: Analyze the collected fractions for purity, yield, and aggregation.

Size Exclusion Chromatography (SEC) for Aggregate Removal

This protocol outlines a standard method for removing high molecular weight species.

Materials:

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or a buffer containing 100 mM Sodium Phosphate, 250 mM NaCl, and optionally 10% Isopropanol, pH 6.8.[13]

  • SEC Column: e.g., TSKgel G3000SWxl

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the chosen mobile phase.

  • Sample Preparation: The ADC sample should be in a buffer compatible with the mobile phase.

  • Sample Injection: Inject a defined volume of the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure good resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak, separating them from the earlier eluting aggregate peaks and later eluting low molecular weight species.

  • Analysis: Analyze the collected monomer fraction for purity and concentration.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Conjugation Antibody-Drug Conjugation Reaction IEX Ion Exchange Chromatography (IEX) (Impurity Removal) Conjugation->IEX Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) IEX->HIC Partially Purified ADC SEC Size Exclusion Chromatography (SEC) (Aggregate Removal) HIC->SEC ADC with Target DAR Formulation Final Formulation SEC->Formulation Purified Monomeric ADC

Caption: General workflow for the purification of ADCs.

HIC_Workflow Start ADC Sample (High Salt) Load Load Sample Start->Load Equilibrate Equilibrate HIC Column (High Salt Buffer) Equilibrate->Load Wash Wash (High Salt Buffer) Load->Wash Elute Elute (Salt Gradient) Wash->Elute Collect Collect Fractions (DAR Species) Elute->Collect End Purified DAR Fractions Collect->End

Caption: Experimental workflow for HIC purification.

SEC_Troubleshooting Problem Poor Peak Shape in SEC (Tailing/Broadening) Cause1 Hydrophobic Interactions? Problem->Cause1 Cause2 Ionic Interactions? Problem->Cause2 Solution1 Add Organic Modifier (e.g., 10% Isopropanol) Cause1->Solution1 Solution3 Use Chaotropic Salt (e.g., NaI) Cause1->Solution3 Solution2 Increase Salt Concentration (e.g., >150mM NaCl) Cause2->Solution2 Cause2->Solution3

Caption: Troubleshooting logic for poor peak shape in SEC.

References

Validation & Comparative

A Head-to-Head Comparison of ADC Linkers: Boc-Phe-(Alloc)Lys-PAB-PNP vs. Mc-Val-Cit-PABC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to developing a safe and effective therapeutic. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides an objective, data-supported comparison of two prominent cleavable linkers: the phenylalanine-lysine-based Boc-Phe-(Alloc)Lys-PAB-PNP and the widely utilized valine-citrulline-based Mc-Val-Cit-PABC.

Introduction to the Linkers

Both this compound and Mc-Val-Cit-PABC are protease-cleavable linkers designed for selective payload release within the lysosomal compartment of cancer cells, where cathepsin B activity is elevated. They both incorporate a self-immolative para-aminobenzyl carbamate (PABC) spacer, which, upon enzymatic cleavage of the dipeptide, ensures the efficient release of the unmodified payload.

The Mc-Val-Cit-PABC linker has established a strong foothold in the ADC landscape, being a component of the FDA-approved ADC, Adcetris® (brentuximab vedotin).[1][2] Its valine-citrulline (Val-Cit) dipeptide is a well-characterized substrate for cathepsin B.[2][3] The maleimidocaproyl (Mc) group facilitates conjugation to thiol groups on the antibody.

The This compound linker utilizes a phenylalanine-lysine (Phe-Lys) dipeptide, another recognized substrate for cathepsin B.[4] This linker features two protecting groups: a tert-butyloxycarbonyl (Boc) group on the phenylalanine and an allyloxycarbonyl (Alloc) group on the lysine side chain. These protecting groups necessitate specific deprotection steps during the synthesis and conjugation process. The para-nitrophenyl (PNP) carbonate group is a reactive moiety for payload attachment.

Chemical Structures and Cleavage Mechanisms

The distinct dipeptide sequences and protecting group strategies of these linkers dictate their cleavage kinetics and synthetic routes.

Figure 1. General cleavage pathway for Boc-Phe-(Alloc)Lys-PAB and Mc-Val-Cit-PABC linkers.

Performance Comparison: A Data-Driven Analysis

The performance of an ADC linker is a multifactorial equation involving its stability in circulation, susceptibility to target proteases, and the resulting in vitro and in vivo efficacy of the ADC.

Performance MetricThis compoundMc-Val-Cit-PABCReferences
Dipeptide Substrate Phenylalanine-Lysine (Phe-Lys)Valine-Citrulline (Val-Cit)[2][4]
Primary Cleavage Enzyme Cathepsin BCathepsin B, L, S, F[4][5]
Relative Cleavage Rate (Isolated Cathepsin B) ~30-fold faster than Val-CitBaseline[6]
Relative Cleavage Rate (Lysosomal Lysate) Similar to Val-CitBaseline[6]
Plasma Stability (Human) Generally considered less stable than Val-CitHighly stable[7]
Bystander Effect Likely, due to cleavable nature and potential for payload diffusionDemonstrated

Detailed Experimental Protocols

Reproducible and robust experimental data are the cornerstones of linker selection. Below are detailed methodologies for key comparative assays.

I. In Vitro Cathepsin B Cleavage Assay

Objective: To quantify and compare the rate of payload release from ADCs containing either the Boc-Phe-(Alloc)Lys-PAB or Mc-Val-Cit-PABC linker upon incubation with purified cathepsin B.

Materials:

  • ADC with Boc-Phe-(Alloc)Lys-PAB linker

  • ADC with Mc-Val-Cit-PABC linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT)

  • Quenching Solution (e.g., 2% formic acid in acetonitrile)

  • HPLC system with a reverse-phase column (e.g., C18)

Procedure:

  • Enzyme Activation: Activate cathepsin B by incubating it in the assay buffer for 15 minutes at 37°C.

  • Reaction Initiation: In separate microcentrifuge tubes, mix each ADC (final concentration, e.g., 10 µM) with the assay buffer. Initiate the cleavage reaction by adding the activated cathepsin B (final concentration, e.g., 100 nM).

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of each reaction mixture.

  • Quenching: Immediately quench the reaction by adding an excess of the cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload.

  • Data Analysis: Plot the concentration of the released payload over time for each linker to determine the cleavage kinetics.

II. In Vitro Plasma Stability Assay

Objective: To assess the stability of the linkers and quantify premature payload release in human plasma.

Materials:

  • ADC with Boc-Phe-(Alloc)Lys-PAB linker

  • ADC with Mc-Val-Cit-PABC linker

  • Human Plasma

  • Phosphate-Buffered Saline (PBS)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate each ADC (final concentration, e.g., 100 µg/mL) in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Processing: At each time point, process the plasma samples to isolate the ADC and any released payload. This can be achieved through methods like affinity chromatography (e.g., Protein A/G) or precipitation.

  • LC-MS/MS Analysis: Quantify the amount of intact ADC and released payload in each sample using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life of each linker.

III. In Vitro Cytotoxicity Assay

Objective: To determine and compare the potency (IC50 value) of ADCs constructed with each linker against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)

  • Complete cell culture medium

  • ADCs with each linker

  • Control antibody (unconjugated)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of each ADC and the control antibody in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the untreated control cells to determine the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each ADC.

G cluster_workflow Experimental Workflow for ADC Comparison start Start: Two Linker Candidates cleavage In Vitro Cathepsin B Cleavage Assay start->cleavage stability In Vitro Plasma Stability Assay start->stability cytotoxicity In Vitro Cytotoxicity Assay start->cytotoxicity invivo In Vivo Efficacy Study (Xenograft Model) cleavage->invivo stability->invivo cytotoxicity->invivo decision Select Optimal Linker invivo->decision

Figure 2. A logical workflow for the comparative evaluation of ADC linkers.

Discussion and Conclusion

The choice between this compound and Mc-Val-Cit-PABC linkers depends on the specific therapeutic goals and the characteristics of the target antigen and payload.

The Mc-Val-Cit-PABC linker offers the advantage of being a clinically validated and well-understood system with a proven track record of high plasma stability.[7] Its cleavage by a broader range of cathepsins may provide a more robust mechanism for payload release in heterogeneous tumor environments.[5]

The This compound linker, with its Phe-Lys dipeptide, demonstrates significantly faster cleavage by isolated cathepsin B.[6] This could potentially lead to a more rapid onset of cytotoxic activity within the target cell. However, this is balanced by reports of lower plasma stability compared to Val-Cit linkers, which could lead to premature payload release and off-target toxicity.[7] The requirement for additional deprotection steps for the Boc and Alloc groups adds complexity to the manufacturing process.

Key Considerations for Researchers:

  • Therapeutic Window: The higher plasma stability of the Mc-Val-Cit-PABC linker may contribute to a wider therapeutic window.

  • Tumor Microenvironment: The rapid cleavage of the Phe-Lys linker might be advantageous in tumors with very high cathepsin B expression, provided the ADC can reach the tumor intact.

  • Manufacturing Complexity: The synthesis and conjugation process for the this compound linker is more complex due to the presence of protecting groups that require specific removal steps.

  • Payload Properties: The hydrophobicity and cell permeability of the payload can influence the choice of linker and the potential for a bystander effect.

Ultimately, the selection of the optimal linker requires a thorough and objective evaluation of ADCs constructed with each candidate linker through the rigorous experimental protocols outlined in this guide. The data generated will enable an informed decision to advance the most promising ADC candidate towards clinical development.

References

A Comparative Analysis of Phe-Lys and Val-Cit ADC Linker Plasma Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the stability of the linker is a critical determinant of therapeutic index, directly influencing both efficacy and safety.[1][2] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder payload delivery within the target cell.[2] This guide provides a comparative analysis of the plasma stability of two common dipeptide linkers: Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit), supported by experimental data and detailed protocols for researchers in drug development.

Executive Summary

Both Phe-Lys and Val-Cit are protease-sensitive linkers designed to be cleaved by lysosomal enzymes, such as Cathepsin B, which are upregulated in tumor cells.[2][3] The primary distinction in their plasma stability profiles lies in their differential susceptibility to plasma enzymes across various species. While both linkers demonstrate good stability in human plasma, the Val-Cit linker has shown marked instability in rodent plasma, a crucial consideration for preclinical evaluation.[3][4][5]

Quantitative Comparison of Linker Stability

The following table summarizes the plasma stability of Phe-Lys and Val-Cit linkers based on available data. It is important to note that stability can be influenced by the specific antibody, payload, and conjugation chemistry.[1]

Linker TypeSpeciesStability Metric (Half-life)Key Findings
Valine-Citrulline (Val-Cit) Human> 230 days[6]Highly stable in human plasma, making it a suitable candidate for clinical applications.[4][6]
Cynomolgus Monkey~230 hours (9.6 days)[7]Demonstrates good stability in non-human primates, supporting its use in later-stage preclinical studies.
Mouse~144 hours (6.0 days)[7]Significantly less stable compared to human plasma due to susceptibility to the carboxylesterase Ces1c.[4][5][8] This can lead to premature drug release in mouse models.[4][5]
RatUnstableSusceptible to premature cleavage, similar to mouse plasma.[9][10]
Phenylalanine-Lysine (Phe-Lys) HumanStable[3]Exhibits excellent stability in human plasma.[3]
MouseData not explicitly available in direct comparison, but dipeptide linkers with Lys at the P1 position are noted for good stability.[3]Further head-to-head studies are required for a definitive comparison.

In-Depth Analysis

The Val-Cit linker has been extensively used in ADC development and is a component of several approved ADCs.[5][11] Its stability in human plasma is a key advantage, ensuring that the cytotoxic payload remains attached to the antibody during circulation.[4][6] However, the instability of the Val-Cit linker in mouse plasma, first highlighted in notable studies, presents a significant challenge for preclinical assessment.[5] This premature cleavage is attributed to the activity of the mouse carboxylesterase Ces1c.[5][8]

The Phe-Lys linker has also been optimized for ADC applications and demonstrates excellent stability in human plasma.[3] The design of dipeptide linkers often incorporates a hydrophobic amino acid at the P2 position (like Phe or Val) and Lys or Cit at the P1 position to enhance cleavage by Cathepsin B.[3] While direct quantitative comparisons of Phe-Lys and Val-Cit stability in mouse plasma are not as widely published, the underlying principles of peptide cleavage suggest that linker design plays a crucial role in mitigating off-target enzymatic degradation.

Experimental Protocol: In Vitro ADC Plasma Stability Assay

To aid researchers in the evaluation of ADCs with different linkers, a detailed methodology for assessing plasma stability is provided below.[6][12]

Objective: To determine the rate of drug deconjugation and quantify the release of free payload from an ADC in plasma from various species (e.g., human, mouse, rat).[6][12]

Materials:

  • Test ADC (e.g., Phe-Lys or Val-Cit linked)

  • Control ADC (with a known stable or unstable linker, if available)

  • Plasma (Human, Mouse, Rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads for immunoaffinity capture

  • LC-MS system for analysis

  • Incubator (37°C)

Methodology:

  • ADC Incubation:

    • Dilute the test ADC to a final concentration of 100 µg/mL in plasma from each species.[6][12]

    • Prepare a control sample by diluting the ADC in PBS.

    • Incubate all samples at 37°C with gentle agitation.[6][12]

  • Time-Point Sampling:

    • Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[12]

  • Sample Analysis:

    • To Measure Intact ADC (Drug-to-Antibody Ratio - DAR):

      • Isolate the ADC from the plasma aliquots using immunoaffinity capture with Protein A or G beads.[6]

      • Wash the beads to remove unbound plasma proteins.

      • Elute the ADC and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[6] A decrease in DAR over time indicates linker cleavage.[6]

    • To Measure Released Payload:

      • Extract the free payload from the plasma samples using protein precipitation with an organic solvent (e.g., acetonitrile).[2]

      • Centrifuge to pellet the precipitated proteins and collect the supernatant.[2]

      • Quantify the concentration of the free payload in the supernatant using LC-MS.[6]

  • Data Analysis:

    • Plot the percentage of intact ADC (based on DAR) or the concentration of the released payload against time.

    • Calculate the half-life (t1/2) of the ADC in the plasma of each species to quantify linker stability.[6]

Visualizing the Workflow

To clearly illustrate the experimental process, the following diagram outlines the key steps in the in vitro plasma stability assay.

ADC_Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_dar Intact ADC (DAR) cluster_payload Released Payload cluster_data Data Interpretation start Start: ADC Sample incubation Incubate ADC in Plasma (e.g., Human, Mouse, Rat) at 37°C start->incubation timepoint Collect Aliquots at Various Time Points incubation->timepoint capture Immunoaffinity Capture (Protein A/G) timepoint->capture extract Protein Precipitation & Payload Extraction timepoint->extract lcms_dar LC-MS Analysis (Determine DAR) capture->lcms_dar analysis Plot % Intact ADC or [Released Payload] vs. Time lcms_dar->analysis lcms_payload LC-MS Analysis (Quantify Free Payload) extract->lcms_payload lcms_payload->analysis halflife Calculate Plasma Stability Half-life (t1/2) analysis->halflife

Caption: Experimental workflow for comparing ADC linker plasma stability.

Conclusion

The choice between Phe-Lys and Val-Cit linkers for ADC development requires careful consideration of the intended preclinical and clinical models. While both offer excellent stability in human plasma, the known instability of the Val-Cit linker in rodent models necessitates careful interpretation of preclinical data or the use of alternative models. The Phe-Lys linker presents a stable alternative, though more direct comparative studies are warranted to fully delineate its stability profile across different species. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative stability assessments, leading to more informed decisions in the design of next-generation ADCs.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for ADC Purity and Homogeneity Assessment with a Phe-Lys Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of Antibody-Drug Conjugates (ADCs) is a critical determinant of their efficacy and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of ADCs featuring a protease-cleavable Phenylalanine-Lysine (Phe-Lys) linker. Supported by experimental data, this document aims to equip scientists with the knowledge to select the most appropriate analytical strategy for their ADC characterization needs.

The therapeutic promise of ADCs lies in their ability to selectively deliver potent cytotoxic payloads to target cells. The linker, connecting the antibody to the drug, is a key component influencing the ADC's stability in circulation and the efficiency of payload release at the target site. The Phe-Lys dipeptide linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, ensuring intracellular drug release.[][2] The inherent heterogeneity of ADCs, arising from the distribution of the drug-to-antibody ratio (DAR), necessitates robust analytical methods to characterize these complex biomolecules. HPLC stands as a cornerstone technique for these assessments, with Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase Liquid Chromatography (RP-LC) being the most commonly employed modalities.

Comparative Analysis of HPLC Methods

The choice of HPLC method is contingent on the specific quality attribute being assessed. While HIC is often the preferred method for determining the DAR distribution of cysteine-linked ADCs, RP-LC is a powerful tool for analyzing both intact and reduced ADCs, and SEC is the gold standard for quantifying aggregates.[3][4] For ADCs with Phe-Lys linkers, which are typically conjugated to the antibody via cysteine residues, a combination of these methods provides a comprehensive characterization of purity and homogeneity.

Parameter Hydrophobic Interaction Chromatography (HIC) Size Exclusion Chromatography (SEC) Reversed-Phase Liquid Chromatography (RP-LC)
Primary Application Determination of Drug-to-Antibody Ratio (DAR) distribution.[5]Analysis of aggregates and fragments.[3]Analysis of intact ADC, reduced light and heavy chains, and quantification of unconjugated drug.[4]
Separation Principle Based on the hydrophobicity of the ADC species. Different DAR species exhibit different hydrophobicities.Based on the hydrodynamic volume (size) of the molecules.Based on the hydrophobicity of the analyte under denaturing conditions.
Resolution of DAR Species High resolution for different DAR species (DAR0, DAR2, DAR4, etc.).[6]No resolution of DAR species.Can resolve different drug-loaded chains after reduction.[4]
Analysis of Aggregates Not the primary method; may show some separation of aggregates from the monomer.High resolution of monomer, dimer, and higher-order aggregates.Not suitable for aggregate analysis due to denaturing conditions.
Sample Integrity Non-denaturing conditions, preserving the native structure of the ADC.[7]Non-denaturing conditions, preserving the native structure.Denaturing conditions (low pH, organic solvents, high temperature).[8]
Compatibility with MS Not directly compatible due to high salt concentrations in the mobile phase.[7]Can be coupled with MS, but buffer exchange is often required.Highly compatible with MS for detailed characterization.
Recovery Generally good, but can be affected by the hydrophobicity of the ADC.High recovery.Can be lower for more hydrophobic species due to stronger interaction with the stationary phase.

Table 1: Comparison of HPLC Methods for ADC Analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the three main HPLC techniques.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. For ADCs, the addition of hydrophobic drug-linker moieties increases the overall hydrophobicity, allowing for the separation of species with different DAR values.

Experimental Workflow:

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis Sample ADC Sample (1 mg/mL in PBS) Column HIC Column (e.g., Tosoh TSKgel Butyl-NPR) Sample->Column Injection Gradient Gradient Elution (Decreasing Salt Concentration) Column->Gradient MobilePhaseA Mobile Phase A (e.g., 1.2 M (NH4)2SO4 in 25 mM NaH2PO4, pH 6.0) MobilePhaseA->Column MobilePhaseB Mobile Phase B (e.g., 25 mM NaH2PO4 with 25% IPA, pH 6.0) MobilePhaseB->Column Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration DAR DAR Calculation Integration->DAR

Caption: HIC-HPLC workflow for ADC DAR analysis.

Methodology:

  • Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.[6]

  • Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.[6]

  • Mobile Phase B: 25 mM Sodium Phosphate with 25% Isopropyl Alcohol (IPA), pH 6.0.[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection: UV at 280 nm.[6]

  • Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species in order of increasing hydrophobicity.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It is the primary method for quantifying aggregates, which can impact the immunogenicity and efficacy of the ADC.

Experimental Workflow:

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_data Data Analysis Sample ADC Sample (1 mg/mL in PBS) Column SEC Column (e.g., Agilent AdvanceBio SEC) Sample->Column Injection Isocratic Isocratic Elution Column->Isocratic MobilePhase Mobile Phase (e.g., 100 mM NaH2PO4, 250 mM NaCl, 10% IPA, pH 6.8) MobilePhase->Column Detection UV Detection (280 nm) Isocratic->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Assessment (% Monomer, % Aggregate) Integration->Purity

Caption: SEC-HPLC workflow for ADC aggregation analysis.

Methodology:

  • Column: Agilent AdvanceBio SEC 300 Å, 4.6 x 150 mm, 2.7 µm.[6]

  • Mobile Phase: 100 mM Sodium Phosphate, 250 mM Sodium Chloride, 10% v/v IPA, pH 6.8.[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection: UV at 280 nm.[6]

  • Elution: Isocratic elution is typically used.

Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC under denaturing conditions can be used to analyze the intact ADC and, after reduction, the individual light and heavy chains, providing information on drug load distribution at the subunit level.

Experimental Workflow:

RP_LC_Workflow cluster_prep Sample Preparation cluster_hplc RP-LC Analysis cluster_data Data Analysis Sample ADC Sample Reduction Reduction (optional) (e.g., DTT) Sample->Reduction Column RP Column (e.g., Agilent AdvanceBio RP-mAb) Sample->Column Injection (Intact) Reduction->Column Injection Gradient Gradient Elution (Increasing Organic) Column->Gradient MobilePhaseA Mobile Phase A (e.g., 0.1% TFA in Water) MobilePhaseA->Column MobilePhaseB Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) MobilePhaseB->Column Detection UV (280 nm) & MS Gradient->Detection Chromatogram Chromatogram/ Mass Spectrum Detection->Chromatogram Analysis Peak Identification & Quantification Chromatogram->Analysis

Caption: RP-LC workflow for intact and reduced ADC analysis.

Methodology:

  • Sample Preparation (for reduced analysis): The ADC is typically reduced with dithiothreitol (DTT) in the presence of a denaturant like guanidine HCl.[6]

  • Column: Agilent AdvanceBio RP-mAb Diphenyl, 2.1 x 100 mm, 3.5 µm.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.[6]

  • Detection: UV at 280 nm, often coupled with Mass Spectrometry (MS) for peak identification.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used for elution.

Mechanism of Action: From Binding to Payload Release

The therapeutic effect of an ADC with a Phe-Lys linker is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and subsequent action of the released payload.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) with Phe-Lys Linker Antigen Target Antigen ADC->Antigen 1. Targeting Binding Binding Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome 2. Trafficking Lysosome Lysosome Endosome->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Linker Cleavage CathepsinB->Cleavage 3. Enzymatic Action Payload Released Payload Cleavage->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Drug Action Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: ADC mechanism of action with a Phe-Lys linker.

The process begins with the ADC binding to a specific antigen on the cancer cell surface.[9] The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosome.[10] Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Phe-Lys dipeptide linker.[][2] This cleavage releases the cytotoxic payload, which can then diffuse into the cytoplasm or nucleus to exert its therapeutic effect, ultimately leading to apoptosis of the cancer cell.[11]

Conclusion

The comprehensive characterization of ADCs with Phe-Lys linkers requires an orthogonal analytical approach. HIC is indispensable for accurate DAR determination, SEC is crucial for monitoring aggregation, and RP-LC provides valuable information on the intact ADC and its subunits. By employing these methods in a complementary fashion, researchers can gain a thorough understanding of the purity, homogeneity, and stability of their ADC candidates, paving the way for the development of safer and more effective cancer therapies. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists navigating the complexities of ADC analysis.

References

In Vivo Validation of Linker Cleavage: A Comparative Guide for Boc-Phe-(Alloc)Lys-PAB-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and selective cleavage of the linker are paramount to the therapeutic index of an Antibody-Drug Conjugate (ADC), directly influencing both its efficacy and toxicity.[1] Premature payload release in systemic circulation can lead to off-target toxicities, while inefficient cleavage at the tumor site can diminish anti-cancer activity. This guide provides an objective comparison of the Phenylalanine-Lysine (Phe-Lys) dipeptide linker, a core component of the Boc-Phe-(Alloc)Lys-PAB-PNP construct, against the clinically validated Valine-Citrulline (Val-Cit) linker, with a focus on preclinical validation of linker cleavage.

The this compound linker is an enzyme-cleavable system designed for ADCs.[2][3] Its core components are the Boc-Phe-Lys dipeptide, which is a substrate for lysosomal proteases like cathepsin B, and a p-aminobenzyl carbamate (PABC) self-immolative spacer.[4][5][6] Upon enzymatic cleavage of the dipeptide, the PABC spacer spontaneously releases the conjugated payload in its unmodified, active form.[1][4] The allyloxycarbonyl (Alloc) group on the lysine side-chain and the tert-Butoxycarbonyl (Boc) N-terminal group are protecting groups typically used during synthesis and are not present on the final ADC.[1]

Mechanism of Action: Cathepsin B-Mediated Cleavage

ADCs equipped with peptide-based linkers like Phe-Lys-PABC function through a well-defined mechanism following internalization by the target cancer cell. This process ensures that the potent cytotoxic payload is released preferentially inside the tumor cell, minimizing systemic exposure.

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_stable Intact ADC in Circulation (Linker Stable) ADC_bind 1. ADC Binds to Tumor Antigen ADC_stable->ADC_bind Tumor Targeting Endocytosis 2. Receptor-Mediated Endocytosis ADC_bind->Endocytosis Lysosome 3. Trafficking to Lysosome (pH ~4.8) Endocytosis->Lysosome Cleavage 4. Cathepsin B Cleaves Phe-Lys Dipeptide Lysosome->Cleavage Spacer 5. PABC Spacer Self-Immolation Cleavage->Spacer Payload 6. Active Payload Released Spacer->Payload Toxicity 7. Cytotoxicity & Apoptosis Payload->Toxicity cluster_workflow In Vivo Linker Stability Workflow cluster_analysis Bioanalysis Dosing 1. Administer ADC to Animal Model (e.g., Mouse) Intravenously Sampling 2. Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing 3. Process Blood to Obtain Plasma Sampling->Processing ELISA 4a. ELISA Assay to Quantify Intact ADC Concentration Processing->ELISA LCMS 4b. LC-MS/MS Assay to Quantify Free Payload Concentration Processing->LCMS Data 5. Analyze Data to Determine: - Intact ADC Half-Life - Rate of Payload Release ELISA->Data LCMS->Data

References

Assessing the Bystander Effect of ADCs with a Phe-Lys Cleavable Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, thereby overcoming tumor heterogeneity. This phenomenon is largely dependent on the design of the linker connecting the antibody to the cytotoxic payload. This guide provides a comparative assessment of the bystander effect mediated by ADCs featuring a cathepsin B-cleavable phenylalanine-lysine (Phe-Lys) linker, alongside other common cleavable linker technologies. While direct quantitative comparisons of the bystander effect of Phe-Lys linkers are not extensively available in publicly accessible literature, this guide synthesizes available data on related linkers to provide a valuable comparative framework.

The Role of Cleavable Linkers in the Bystander Effect

Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside tumor cells.[1] This controlled release is paramount for a potent bystander effect, which requires the payload to be cell-permeable to diffuse into neighboring cells.[] The Phe-Lys dipeptide is a substrate for lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[] Upon internalization of the ADC into an antigen-positive cell, cathepsin B cleaves the Phe-Lys linker, releasing the payload to exert its cytotoxic effect on the target cell and adjacent cells.

Comparative Analysis of Cleavable Linkers

The choice of a cleavable linker significantly influences the efficacy and safety profile of an ADC. Besides protease-sensitive linkers like Phe-Lys and the more extensively studied valine-citrulline (Val-Cit), other major classes include pH-sensitive (e.g., hydrazone) and glutathione-sensitive (e.g., disulfide) linkers. Each class has distinct mechanisms of cleavage and, consequently, different potentials for inducing a bystander effect.

Quantitative Data on ADC Potency and Bystander Effect
Linker TypeDipeptidePayloadTarget AntigenTarget Cell LineIC50 (nM)Reference
Protease-SensitiveVal-CitMMAEHER2HER2+14.3[4]
Protease-SensitiveVal-AlaMMAEHER2HER2+Similar to Val-Cit[4]
pH-SensitiveHydrazoneDoxorubicinVariousVariousVariable[4]
Enzyme-Sensitiveβ-Galactosidase-cleavableMMAEHER2HER2+8.8[4]
Enzyme-SensitiveSulfatase-cleavableMMAEHER2HER2+61[4]

Table 1: In Vitro Potency of ADCs with Various Cleavable Linkers. Lower IC50 values indicate higher potency. Data is illustrative and sourced from a comparative guide.[4]

ADCLinker TypePayloadAntigen-Positive CellsAntigen-Negative CellsBystander Effect ObservationReference
DS8201 (Trastuzumab deruxtecan)Protease-cleavable (GGFG)DXdSKBR3 (HER2+)MCF7 (HER2-)Significant reduction in MCF7 viability in co-culture and with conditioned medium.[5]
T-DM1 (Trastuzumab emtansine)Non-cleavable (SMCC)DM1SKBR3 (HER2+)MCF7 (HER2-)No significant impact on MCF7 viability.[5]
Trastuzumab-vc-MMAEProtease-cleavable (Val-Cit)MMAEN87 (HER2+)GFP-MCF7 (HER2-)Increased bystander killing of GFP-MCF7 cells with an increasing fraction of N87 cells.[6]

Table 2: In Vitro Bystander Effect of Different ADCs. This table highlights the difference in bystander effect between ADCs with cleavable and non-cleavable linkers.

Experimental Protocols

Accurate assessment of the bystander effect is crucial for ADC development. The following are detailed methodologies for key in vitro experiments.

In Vitro Co-culture Bystander Effect Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[7]

Objective: To quantify the bystander killing of an ADC.

Methodology:

  • Cell Line Preparation:

    • Antigen-positive (Ag+) cells (e.g., SKBR3 for HER2-positive).

    • Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., MCF7-GFP for HER2-negative) for easy identification and quantification.[7]

  • Co-culture Seeding:

    • Seed Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1 or with varying ratios to assess dependency on the number of Ag+ cells).[5][6]

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Treat the co-culture with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[6]

    • Include control wells with untreated co-cultures and monocultures of each cell line with and without the ADC.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).[5]

  • Data Acquisition and Analysis:

    • Quantify the viability of the Ag- cell population using fluorescence microscopy or flow cytometry.

    • Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the co-culture with that in the monoculture at the same ADC concentration.

    • Determine the IC50 value for the bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells and is present in the culture medium in a form that can kill bystander cells.[5]

Objective: To assess the release of a cell-permeable cytotoxic payload from target cells.

Methodology:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture plate and allow them to adhere.

    • Treat the Ag+ cells with the ADC at a concentration known to be cytotoxic.

    • Incubate for a defined period (e.g., 72 hours) to allow for ADC processing and payload release.

    • Collect the culture supernatant (conditioned medium) and clarify it by centrifugation or filtration to remove cell debris.

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a separate 96-well plate and allow them to adhere.

    • Treat the Ag- cells with the collected conditioned medium (undiluted or in serial dilutions).

    • Include control wells treated with medium from untreated Ag+ cells and fresh medium containing the ADC at the same concentration used to generate the conditioned medium.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 72-96 hours.

    • Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.[7]

    • Compare the viability of cells treated with conditioned medium to the controls to determine the extent of bystander killing.

Visualizing the Mechanisms and Workflows

Signaling Pathway: Phe-Lys Linker Cleavage

The following diagram illustrates the intracellular cleavage of a Phe-Lys linker by cathepsin B, leading to the release of the cytotoxic payload.

G Mechanism of Phe-Lys Linker Cleavage and Bystander Effect cluster_0 Antigen-Positive Tumor Cell cluster_1 Antigen-Negative Tumor Cell ADC ADC with Phe-Lys Linker Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (Cell-Permeable) Lysosome->Payload Phe-Lys Cleavage CathepsinB Cathepsin B BystanderCell Neighboring Antigen-Negative Cell Payload->BystanderCell Diffusion (Bystander Effect) Apoptosis_Target Apoptosis Payload->Apoptosis_Target Induces Apoptosis Apoptosis_Bystander Apoptosis BystanderCell->Apoptosis_Bystander

Caption: Intracellular cleavage of a Phe-Lys linker and subsequent bystander effect.

Experimental Workflow: In Vitro Bystander Effect Assessment

The diagram below outlines a typical workflow for evaluating the bystander effect of an ADC using a co-culture assay.

G Workflow for In Vitro Bystander Effect Co-Culture Assay start Start prepare_cells Prepare Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells start->prepare_cells seed_plate Seed Ag+ and Ag- Cells in Co-culture in a 96-well Plate prepare_cells->seed_plate add_adc Add Serial Dilutions of ADC to Co-culture and Control Wells seed_plate->add_adc incubate Incubate for 72-96 hours add_adc->incubate acquire_images Acquire Images using Fluorescence Microscopy or Analyze by Flow Cytometry incubate->acquire_images quantify_viability Quantify Viability of Ag- Cell Population acquire_images->quantify_viability calculate_ic50 Calculate Bystander Killing Percentage and IC50 quantify_viability->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for an in vitro bystander effect co-culture assay.

Logical Relationship: Comparison of Cleavable Linker Properties

This diagram provides a high-level comparison of the key properties of different cleavable linker technologies.

G Comparison of Cleavable Linker Properties Linkers {Cleavable Linkers|Three main types with distinct properties} Protease_Sensitive Protease-Sensitive (e.g., Phe-Lys, Val-Cit) Cleavage Trigger: Lysosomal proteases (e.g., Cathepsin B) Bystander Potential: High (with permeable payload) Key Consideration: Protease expression levels in tumor Linkers->Protease_Sensitive pH_Sensitive pH-Sensitive (e.g., Hydrazone) Cleavage Trigger: Acidic pH of endosomes/lysosomes Bystander Potential: Moderate to High Key Consideration: Stability at physiological pH Linkers->pH_Sensitive Glutathione_Sensitive Glutathione-Sensitive (e.g., Disulfide) Cleavage Trigger: High intracellular glutathione concentration Bystander Potential: Moderate to High Key Consideration: Potential for premature cleavage in circulation Linkers->Glutathione_Sensitive

Caption: Key properties of different types of cleavable ADC linkers.

References

A Head-to-Head Comparison of Self-Immolative Spacers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, efficacy, and toxicity.[1] Self-immolative spacers are sophisticated chemical units integrated into these linkers. Once a trigger initiates cleavage of an adjacent molecular structure, these spacers undergo a spontaneous, intramolecular cascade reaction to release the cytotoxic payload in its active form.[2] This controlled release mechanism is paramount for preventing premature drug release in systemic circulation and ensuring efficient payload delivery to the target tumor cells.[3]

This guide provides an objective, data-driven comparison of the most prevalent self-immolative spacers used in ADC development, focusing on the p-aminobenzyl carbamate (PABC) system and the β-glucuronide spacer, which also employs a self-immolative mechanism.

Mechanism of Action: A Tale of Two Cascades

The controlled release of the payload is initiated by a specific trigger within the target cell, most commonly enzymatic cleavage. The design of the self-immolative spacer ensures that this release is rapid and traceless, leaving the payload unmodified.

1. The PABC (p-aminobenzyl carbamate) Spacer:

The PABC system is the most widely adopted self-immolative spacer, often coupled with a dipeptide linker like valine-citrulline (Val-Cit) that is recognized and cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[][5] The cleavage of the peptide bond initiates a 1,6-elimination reaction.

PABC_Mechanism ADC Antibody-Linker-Val-Cit-PABC-Payload Cleaved Antibody-Linker-Val-Cit (Cleaved by Cathepsin B) ADC->Cleaved Cathepsin B (in Lysosome) Intermediate HO-PABC-Payload (Unstable Intermediate) Cleaved->Intermediate Spontaneous 1,6-elimination Payload Active Payload (Released) Intermediate->Payload Byproducts CO2 + Aza-quinone methide Intermediate->Byproducts

PABC self-immolation mechanism.

2. The β-Glucuronide Spacer:

This linker utilizes the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes, to initiate payload release.[6] Similar to the PABC system, cleavage of the glucuronic acid moiety by the enzyme exposes a phenolic hydroxyl group, which then triggers a self-immolative cascade to liberate the drug.[7]

Glucuronide_Mechanism ADC Antibody-Linker-Glucuronide-PABC-Payload Cleaved Antibody-Linker + HO-PABC-Payload (Cleaved by β-glucuronidase) ADC->Cleaved β-glucuronidase (in Lysosome) Payload Active Payload (Released) Cleaved->Payload Spontaneous 1,6-elimination Byproducts CO2 + Aza-quinone methide Cleaved->Byproducts

β-glucuronide self-immolation mechanism.

Performance Data: A Comparative Analysis

The stability of the linker-payload complex in systemic circulation is a critical determinant of an ADC's therapeutic index. Premature release leads to off-target toxicity, while insufficient release at the tumor site reduces efficacy.

In Vitro Plasma Stability

The following table summarizes data from studies comparing the stability of ADCs with different self-immolative linkers in plasma from various species.

Linker SystemADC ModelSpeciesStability MetricResultReference
Val-Cit-PABC anti-HER2-MMAFMouse% Payload Loss (14 days)>95%[1]
SVCit-PABC anti-HER2-MMAFMouse% Payload Loss (14 days)~70%[1]
EVCit-PABC anti-HER2-MMAFMouse% Payload Loss (14 days)Almost none[1]
Val-Cit-PABC cAC10-MMAEMouseLinker Half-life (t½)~144 hours (6.0 days)[1]
Val-Cit-PABC cAC10-MMAECynomolgus MonkeyLinker Half-life (t½)~230 hours (9.6 days)[1]
β-Glucuronide-PABC MMAF Drug-linkerRatLinker Half-life (t½)81 days (extrapolated)[8]
Silyl Ether (acid-cleavable) MMAE ConjugateHumanLinker Half-life (t½)>7 days[9]
Hydrazone (acid-cleavable) MMAE ConjugateHumanLinker Half-life (t½)~2 days[9]

Note: The instability of the standard Val-Cit-PABC linker in mouse plasma is primarily due to cleavage by the carboxylesterase 1c (Ces1c) enzyme, which is not a major factor in human plasma.[10][11] Modifications to the linker, such as the addition of a glutamic acid (EVCit), can significantly enhance stability in mouse models.[1]

In Vivo Pharmacokinetic Data

In vivo studies provide a more comprehensive picture of ADC stability and clearance.

Linker SystemADC ModelSpeciesPharmacokinetic ParameterValueReference
OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) ITC6103ROMouseStabilityStable[10]
VC-PABC ITC6104ROMouseStabilityUnstable[10]
CX (Triglycyl Peptide) Trastuzumab-DM1MouseHalf-life (t½)9.9 days[1]
SMCC (Non-cleavable) Trastuzumab-DM1MouseHalf-life (t½)10.4 days[1]

Experimental Protocols

Accurate assessment of ADC stability and payload release is crucial for preclinical development. The following sections detail the methodologies for key experiments.

Experimental Workflow: Stability and Payload Release Assessment

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Analysis Incubation Incubate ADC in Plasma (e.g., Human, Mouse, Rat) at 37°C Timepoints Collect Aliquots at Various Time Points (e.g., 0, 1, 3, 7 days) Incubation->Timepoints ELISA ELISA for Intact ADC (Measures Antibody-Conjugated Drug) Timepoints->ELISA LCMS LC-MS/MS for Free Payload (Quantifies Released Drug) Timepoints->LCMS Dosing Administer ADC IV to Animal Model (e.g., Mouse, Rat) BloodSampling Collect Blood Samples at Predetermined Times Dosing->BloodSampling BloodSampling->ELISA BloodSampling->LCMS

General workflow for ADC stability assessment.
Quantification of Intact ADC by ELISA

This method measures the concentration of ADC that remains fully conjugated with its payload over time in plasma.

Principle: A sandwich ELISA is configured to capture the antibody portion of the ADC and detect the payload portion. A decrease in signal over time indicates payload deconjugation.

Detailed Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody (e.g., the target receptor protein). Incubate for 1-2 hours at 37°C or overnight at 4°C. Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature. Wash the plate 3 times.[1]

  • Sample Incubation: Add diluted plasma samples (collected at various time points from the stability study) to the wells. The intact ADC will bind to the coated antigen. Incubate for 1-2 hours at room temperature. Wash the plate 5 times.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate for 1 hour at room temperature. Wash the plate 5 times.[1]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) for the enzyme. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Data Analysis: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of intact ADC. A standard curve using a known concentration of the ADC is used for quantification.[1]

Quantification of Free Payload by LC-MS/MS

This highly sensitive method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

Principle: The small molecule payload is separated from plasma proteins, including the ADC, and then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of a cold organic solvent (e.g., acetonitrile or a methanol-ethanol mixture) containing an internal standard to precipitate proteins.[1][12]

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload, and transfer it to a new plate or vial for analysis.[1]

  • LC Separation: Inject the supernatant into a liquid chromatography system. The free payload is separated from other small molecules based on its physicochemical properties as it passes through a chromatography column (e.g., a C18 reverse-phase column).[13]

  • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing highly specific and sensitive quantification of the free payload.[14] A standard curve prepared by spiking known amounts of the payload into the blank matrix is used for absolute quantification.[12]

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of an enzyme-cleavable linker to its target protease, confirming the intended release mechanism.

Principle: The ADC is incubated with purified Cathepsin B. The release of the payload is monitored over time, typically using LC-MS or a fluorogenic substrate.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for Cathepsin B activity (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM DTT).[15]

    • Cathepsin B Solution: Prepare a working solution of purified human liver Cathepsin B in the assay buffer.[16]

    • ADC Sample: Dilute the ADC to a final concentration of ~1 µmol/L in the assay buffer.[17]

  • Reaction: In a microplate or microcentrifuge tubes, combine the ADC sample with the Cathepsin B solution. For a negative control, incubate the ADC in the assay buffer without the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C.[18]

  • Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours), take aliquots of the reaction and quench the enzymatic activity, for example, by adding a protease inhibitor or by immediate freezing.

  • Analysis: Analyze the samples to determine the extent of cleavage. This can be done by:

    • LC-MS: To measure the disappearance of the intact ADC and the appearance of the cleaved payload.[17]

    • Fluorometric Detection: If using a linker with a fluorogenic reporter group (e.g., AMC), measure the increase in fluorescence on a plate reader. The signal is proportional to the amount of cleavage.[15][19]

  • Data Analysis: Calculate the rate of cleavage or the half-life of the linker under these conditions. Compare the cleavage rates of different linkers.[16]

References

Protecting Groups Enhance ADC Linker Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic use of protecting groups on antibody-drug conjugate (ADC) linkers is emerging as a critical design element for enhancing therapeutic efficacy and safety. By temporarily masking a linker's cleavage site, these protecting groups can significantly improve an ADC's stability in systemic circulation, leading to a wider therapeutic window. This guide provides a comparative analysis of ADCs with and without protecting groups, supported by experimental data, detailed protocols, and workflow visualizations.

A key challenge in ADC development is preventing the premature release of the cytotoxic payload in the bloodstream, which can cause off-target toxicity and reduce the amount of drug delivered to the tumor. Peptide linkers, such as the widely used valine-citrulline (Val-Cit) motif, are designed to be cleaved by lysosomal proteases like cathepsin B inside cancer cells. However, they can also be susceptible to cleavage by extracellular enzymes, such as elastase, leading to payload release outside the target cells.[1][2]

To address this, researchers have developed a "tandem-cleavage" strategy, which incorporates a protecting group to shield the primary cleavage site. One such approach uses a β-glucuronide moiety to mask the Val-Cit linker.[1][3] This protecting group is stable in circulation but is removed by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and inside cancer cells.[4] Once the protecting group is removed, the unmasked Val-Cit linker is then exposed for cleavage by cathepsin B, leading to a sequential, two-step payload release mechanism within the target cell.[1][3]

Performance Data: Protected vs. Unprotected Linkers

The addition of a protecting group can significantly enhance the stability of an ADC in plasma without compromising its cytotoxic potency. The following tables summarize comparative data for a CD79b-targeted ADC with a standard Val-Cit-PABC-MMAE linker versus a tandem-cleavage linker protected by a β-glucuronide group.

Table 1: In Vitro Cytotoxicity against CD79b+ Jeko-1 Cells
Linker TypeADC ConstructIC50 (ng/mL)
Unprotected anti-CD79b-vc-MMAE12
Protected anti-CD79b-Glucuronide-vc-MMAE11

Data sourced from Chuprakov et al. (2021).[1][3] The in vitro potency of the ADCs was tested against the Jeko-1 cell line using the CellTiter-Glo assay to determine cell viability.[1][3] The comparable IC50 values indicate that the addition of the glucuronide protecting group does not hinder the ADC's ability to kill target cancer cells.[1][3]

Table 2: In Vitro Plasma Stability in Rat Serum
Linker TypeADC Construct% Intact ADC after 7 days in Rat Serum
Unprotected anti-CD79b-vc-MMAE~80%
Protected anti-CD79b-Glucuronide-vc-MMAE>95%

Data sourced from Chuprakov et al. (2021).[1][3][5] An ELISA-based assay was used to monitor the stability of the conjugates in rat serum at 37°C over seven days.[1][3] The results clearly demonstrate that the tandem-cleavage linker with the β-glucuronide protecting group provides superior stability and minimizes payload loss in plasma compared to the unprotected linker.[5] This enhanced stability is critical for reducing off-target toxicities, such as myelosuppression.[2][5]

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (High Stability Required) cluster_tumor Tumor Cell (Internalization) cluster_action Payload Release & Action ADC Protected ADC Antigen Tumor Antigen ADC->Antigen 1. Targeting Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Tandem_Cleavage_Mechanism cluster_lysosome Lysosomal Environment ADC ADC (Protected Linker) Unmasked_Linker ADC (Unmasked Linker) ADC->Unmasked_Linker 1. Protecting group removed by β-glucuronidase Released_Payload Released Payload Unmasked_Linker->Released_Payload 2. Unmasked linker cleaved by Cathepsin B

Caption: Tandem-cleavage mechanism with a protecting group.

Experimental_Workflow cluster_synthesis ADC Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis ADC_A Synthesize ADC A (Unprotected Linker) Stability In Vitro Plasma Stability ADC_A->Stability Cytotoxicity In Vitro Cytotoxicity Assay ADC_A->Cytotoxicity Efficacy In Vivo Efficacy Study ADC_A->Efficacy ADC_B Synthesize ADC B (Protected Linker) ADC_B->Stability ADC_B->Cytotoxicity ADC_B->Efficacy Compare Compare Performance: - Stability (t½) - Potency (IC50) - Tumor Growth Inhibition Stability->Compare Cytotoxicity->Compare Efficacy->Compare

Caption: Experimental workflow for comparing ADC linker performance.

Experimental Protocols

Accurate assessment of ADC performance is critical for development. The following are detailed methodologies for key experiments used to evaluate and compare ADCs with protected and unprotected linkers.

In Vitro Plasma Stability Assay (ELISA-based)

This assay determines the stability of the ADC and the rate of payload deconjugation in plasma.

Objective: To quantify the amount of intact, payload-conjugated antibody over time when incubated in plasma.

Methodology:

  • ADC Incubation: Incubate the test ADCs (e.g., protected and unprotected versions) at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, rat, mouse) at 37°C.[5]

  • Sample Collection: Collect aliquots of the plasma samples at various time points (e.g., 0, 24, 48, 96, and 168 hours).[5] Store samples at -80°C until analysis.

  • ELISA Plate Coating: Coat a 96-well microtiter plate with an antibody that specifically captures the ADC's monoclonal antibody (e.g., an anti-idiotype antibody). Incubate overnight at 4°C, then wash the plate.[6]

  • Blocking: Add a blocking buffer (e.g., PBS with 5% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature, then wash.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC (antibody with payload still attached) will bind to the capture antibody. Incubate for 2 hours at room temperature, then wash.[6]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate for 1 hour at room temperature, then wash.[6]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB for HRP-conjugated secondary antibodies). The enzyme will catalyze a color-producing reaction.[6]

  • Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of intact ADC in the sample.[6] Plot the percentage of intact ADC over time to determine the stability profile.

In Vitro Cytotoxicity Assay (MTT/XTT or CellTiter-Glo)

This assay measures the potency of the ADC in killing target cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against an antigen-positive cancer cell line.

Methodology:

  • Cell Seeding: Seed an antigen-positive cancer cell line (e.g., Jeko-1 for a CD79b-targeted ADC) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[1][7] Incubate overnight to allow for cell attachment.[7]

  • ADC Treatment: Prepare serial dilutions of the ADCs (protected and unprotected) and relevant controls (unconjugated antibody, free payload).[1] Add the diluted compounds to the appropriate wells.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for a period of 72 to 120 hours.[7]

  • Viability Assessment:

    • For MTT/XTT Assay: Add the MTT or XTT reagent to each well.[1] Metabolically active cells will convert the tetrazolium salt into a colored formazan product. After a 1-4 hour incubation, if using MTT, add a solubilization solution.[1][7]

    • For CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Read the absorbance (for MTT/XTT) or luminescence (for CellTiter-Glo) using a microplate reader.[1][7] Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.

References

Safety Operating Guide

Navigating the Disposal of Boc-Phe-(Alloc)Lys-PAB-PNP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced field of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for Boc-Phe-(Alloc)Lys-PAB-PNP, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).

Key Chemical Data

Below is a summary of the available information for this compound.

PropertyValueSource
CAS Number 1160844-44-9Pharmaffiliates[1], CsBioChina[2]
Molecular Formula C38H45N5O11Pharmaffiliates[1], CsBioChina[2]
Molecular Weight 747.8 g/mol Pharmaffiliates[1], CsBioChina[2]
Appearance Solid PowderBOC Sciences[]
Storage 2-8°C RefrigeratorPharmaffiliates[1]

Disposal Workflow

The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound.

Figure 1. Disposal Workflow for this compound

Experimental Protocols for Safe Handling and Disposal

Adherence to established laboratory safety protocols is paramount when handling any chemical reagent. The following procedures provide a framework for the safe management of this compound.

Personal Protective Equipment (PPE):

  • Always wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material and any contaminated items (e.g., gloves, weighing paper) into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Collection and Disposal:

  • Do not dispose of this compound in the regular trash or down the drain.

  • Collect all solid waste, including any material used for cleaning up spills, in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • The label on the container must include the full chemical name, "this compound," and the words "Hazardous Waste."

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for collection and disposal.[4] Always follow local, state, and federal regulations for hazardous waste disposal.[5]

Empty Container Disposal:

Empty containers that previously held this compound should also be treated as hazardous waste and should not be reused. They must be collected and disposed of in the same manner as the chemical waste itself.[6]

By adhering to these conservative disposal procedures, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations. Always consult your institution's specific safety guidelines and EHS office for definitive procedures.

References

Personal protective equipment for handling Boc-Phe-(Alloc)Lys-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Boc-Phe-(Alloc)Lys-PAB-PNP. The following procedures are critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the nature of this compound as a powdered solid and its chemical components, which include a p-nitrophenyl (PNP) group, comprehensive personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[1]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[1]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the substance.[1]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.[1]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities to avoid inhalation of dust particles.[1]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[1]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Protocol:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Ventilation : Use in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

  • Weighing : When weighing the powdered compound, do so in a controlled environment to minimize dust generation and exposure.[1]

  • Avoiding Contact : Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[4]

  • General Hygiene : Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the handling area.[5]

Storage Protocol:

  • Store in a dry, cool, and well-ventilated place.[4][6] The recommended storage temperature is 2-8°C in a refrigerator.[7]

  • Keep the container tightly sealed when not in use.[5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and alkaline substances.[4]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

Waste Treatment Methods:

  • Product : Unused or surplus chemical should be offered to a licensed disposal company.[8]

  • Packaging : Contaminated packaging should be disposed of as unused product.[8] Do not re-use empty containers.[9]

  • General Guidance : Consult your institution's environmental health and safety office and local regulations for proper disposal procedures.[5] Avoid release into the environment.

Experimental Workflow and Safety Diagram

The following diagram outlines the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in Ventilated Area (Fume Hood) B->C D Weigh Compound Carefully C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Designated Hazardous Waste Container F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.